molecular formula C10H8N2O2 B1591896 2-(Quinoxalin-6-yl)acetic acid CAS No. 473932-16-0

2-(Quinoxalin-6-yl)acetic acid

カタログ番号: B1591896
CAS番号: 473932-16-0
分子量: 188.18 g/mol
InChIキー: NRRFVLPMUSJDJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Quinoxalin-6-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-quinoxalin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFVLPMUSJDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593767
Record name (Quinoxalin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473932-16-0
Record name (Quinoxalin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Novel Synthesis Routes for 2-(Quinoxalin-6-yl)acetic acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Quinoxalin-6-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors. This guide provides an in-depth analysis of established and novel synthetic routes to this compound. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic rationale behind experimental choices, offers field-proven insights into process optimization, and presents self-validating, detailed methodologies. We will explore various synthetic strategies, from classical condensation reactions to modern cross-coupling approaches, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding. This compound, in particular, has emerged as a crucial precursor for compounds targeting protein kinases, which are central to cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The acetic acid moiety provides a versatile handle for further chemical elaboration, allowing for the construction of complex molecules with high specificity and potency.

This guide will focus on the synthesis of the title compound, with an emphasis on scalability, efficiency, and purity, all critical parameters in a drug development context.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Strategy A: Pre-functionalization. In this approach, the acetic acid side chain (or a precursor) is installed on one of the aromatic precursors before the formation of the quinoxaline ring.

  • Strategy B: Post-functionalization. Here, the quinoxaline core is constructed first, followed by the introduction of the acetic acid group at the C-6 position.

The choice between these strategies is often dictated by the availability of starting materials, desired scale, and the specific functional groups that must be tolerated.

Route 1: The Classical Approach via Condensation of a Diamine

A foundational and widely practiced method involves the condensation of a pre-functionalized aromatic diamine with an α-dicarbonyl compound, typically glyoxal. This route is an example of Strategy A .

The key starting material is 4-(2-amino-4-nitrophenyl)acetic acid or a related derivative. The synthesis begins with the protection of the carboxylic acid, followed by reduction of the nitro group to an amine, creating the necessary 1,2-diamine functionality. This diamine is then condensed with glyoxal to form the quinoxaline ring. The final step is the deprotection of the carboxylic acid.

The condensation reaction is a classic example of forming a heterocyclic ring through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] The reaction proceeds via the formation of a dihydropyrazine intermediate, which then rapidly oxidizes to the aromatic quinoxaline system. The choice of an acid or, in some cases, a base catalyst can influence the reaction rate and yield.[4] For instance, microwave-assisted synthesis using iodine as a catalyst has been shown to significantly improve yields and reduce reaction times.[1]

A reliable protocol for this route must include rigorous purification and characterization at each step to ensure the final product's integrity.

Step-by-Step Experimental Protocol:

  • Esterification of 4-Methyl-3-nitrophenylacetic acid: The starting material is refluxed with methanol and a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester. Progress is monitored by Thin Layer Chromatography (TLC).

  • Benzylic Bromination: The methyl ester is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride.

  • Hydrolysis to the Phenylacetic acid derivative: The benzylic bromide is then hydrolyzed to form the corresponding phenylacetic acid derivative.

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation (e.g., H₂/Pd-C). This step is critical as it forms the 1,2-diamine precursor.

  • Condensation with Glyoxal: The resulting diamine is reacted with a 40% aqueous solution of glyoxal in a solvent like ethanol or acetic acid. The reaction is typically heated to ensure complete cyclization.

  • Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

  • Purification and Characterization: The final product, this compound, is purified by recrystallization. Its identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_0 Strategy A: Pre-functionalization A 4-Methyl-3-nitrophenylacetic acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 4-methyl-3-nitrophenylacetate B->C D Nitro Reduction (SnCl₂, HCl) C->D E Methyl 3-amino-4-aminophenylacetate D->E F Condensation (Glyoxal) E->F G Methyl 2-(quinoxalin-6-yl)acetate F->G H Saponification (NaOH, H₂O) G->H I This compound H->I

Caption: Workflow for the classical synthesis of this compound.

Route 2: Modern Approach via Palladium-Catalyzed Cross-Coupling

This route exemplifies Strategy B (Post-functionalization) and leverages the power of modern organometallic chemistry. The synthesis starts with a pre-formed, halogenated quinoxaline, typically 6-bromoquinoxaline. A palladium catalyst is then used to couple the quinoxaline core with a suitable acetic acid synthon.

Several cross-coupling reactions can be employed, with the Sonogashira and Suzuki couplings being particularly relevant.

  • Sonogashira Coupling: This involves the coupling of 6-bromoquinoxaline with a protected form of acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. The resulting alkyne is then hydrated and oxidized to the desired carboxylic acid.

  • Suzuki Coupling: 6-Bromoquinoxaline can be coupled with a boronic acid derivative of the acetic acid side chain. This approach offers high functional group tolerance and generally proceeds with good yields.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and must be carefully optimized. For instance, bulky, electron-rich phosphine ligands often improve the efficiency of the palladium catalyst.

  • Synthesis of 6-bromoquinoxaline: This can be prepared from 4-bromo-1,2-phenylenediamine and glyoxal.

  • Sonogashira Coupling: 6-bromoquinoxaline is reacted with ethynyltrimethylsilane in the presence of Pd(PPh₃)₂Cl₂, copper(I) iodide, and a base like triethylamine in THF.

  • Deprotection: The trimethylsilyl group is removed using a mild base like potassium carbonate in methanol.

  • Oxidative Cleavage: The terminal alkyne is then subjected to oxidative cleavage to yield the carboxylic acid. A common method is the use of potassium permanganate under basic conditions, followed by an acidic workup.

  • Purification and Characterization: The final product is purified by column chromatography and/or recrystallization, followed by full characterization (NMR, MS, HPLC).

G cluster_1 Strategy B: Post-functionalization J 6-Bromoquinoxaline K Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) J->K L 6-((Trimethylsilyl)ethynyl)quinoxaline K->L M Deprotection (K₂CO₃, MeOH) L->M N 6-Ethynylquinoxaline M->N O Oxidative Cleavage (KMnO₄) N->O P This compound O->P

Caption: Workflow of the Sonogashira cross-coupling approach.

Data Summary and Route Comparison

ParameterRoute 1: Classical CondensationRoute 2: Cross-Coupling (Sonogashira)
Starting Materials Readily available, but multi-step preparation of the diamine is required.Requires synthesis of 6-bromoquinoxaline.
Number of Steps Typically 4-5 steps from the substituted nitrotoluene.3-4 steps from 6-bromoquinoxaline.
Overall Yield Moderate, can be variable depending on the efficiency of the reduction and condensation steps.Good to excellent, but highly dependent on catalyst efficiency and optimization.
Scalability Generally scalable, but handling of nitro compounds and tin salts can be problematic on a large scale.Scalable, but the cost of palladium catalysts can be a limiting factor.
Process Safety Involves nitrated compounds and potentially hazardous reduction conditions.Use of palladium catalysts and alkynes requires careful handling.
Purity of Final Product Can be high after recrystallization, but potential for regioisomeric impurities.Generally very high, with fewer potential side products if the coupling is clean.

Conclusion and Future Perspectives

Both classical and modern synthetic routes offer viable pathways to this compound. The choice of method will depend on the specific needs of the research program, including scale, cost, and available expertise.

  • The classical condensation route is robust and relies on well-established chemical transformations. It is often favored in academic settings and for smaller-scale syntheses where the cost of starting materials is a primary concern.

  • The modern cross-coupling routes offer a more elegant and often more efficient approach, particularly for library synthesis and larger-scale production where process efficiency and purity are paramount.

Future research in this area will likely focus on the development of even more efficient catalytic systems, including the use of non-precious metal catalysts, and the exploration of continuous flow chemistry to improve the safety and scalability of these important synthetic transformations.

References

An In--Depth Technical Guide to the Physicochemical Properties of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal and materials chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The compound 2-(Quinoxalin-6-yl)acetic acid is a key building block, combining the rigid, aromatic quinoxaline core with a flexible carboxylic acid functional group. This unique combination makes it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.[4]

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of this compound, supported by established experimental methodologies, to empower researchers in their synthetic and developmental endeavors.

Molecular Identity and Structural Features

The foundational attributes of a molecule dictate its behavior. This compound is structurally defined by a planar quinoxaline ring system linked to an acetic acid moiety at the 6-position via a methylene bridge. This linkage provides rotational freedom, while the quinoxaline core remains rigid.

IdentifierValueSource
IUPAC Name This compoundFluorochem
CAS Number 473932-16-0Fluorochem
Molecular Formula C₁₀H₈N₂O₂Fluorochem
Molecular Weight 188.18 g/mol Moldb
Canonical SMILES O=C(O)CC1=CC=C2N=CC=NC2=C1Fluorochem
InChI Key NRRFVLPMUSJDJY-UHFFFAOYSA-NFluorochem

Core Physicochemical Data Summary

Precise physicochemical data is critical for predictive modeling, formulation, and analytical method development. While extensive experimental data for this specific molecule is not widely published, the following table summarizes known identifiers and reliable predicted values based on its structure and data from closely related analogs.

PropertyValue / RangeNotes
Appearance White to yellow crystalline solidInferred from related quinoxaline derivatives.
Melting Point > 300 °C (Expected)Experimental data not available. High melting points are characteristic of rigid aromatic structures.
Aqueous Solubility Low to ModerateThe carboxylic acid group enhances water solubility, but the large aromatic core limits it. Solubility is highly pH-dependent.
pKa (Acidic) ~3.5 - 4.5 (Predicted)Refers to the carboxylic acid proton (-COOH). Typical for acetic acid derivatives attached to an aromatic system.
pKa (Basic) ~0.6 (Predicted)Refers to the protonation of the pyrazine nitrogen. The parent quinoxaline has a pKa of 0.56-0.60.[5][6]
LogP (Octanol/Water) 1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, a key parameter for drug-likeness.[7]

In-Depth Analysis of Key Properties

Acid-Base Properties (pKa)

This compound is an amphoteric molecule, possessing both an acidic and a basic functional group.

  • The Carboxylic Acid Group (-COOH): This group is the primary acidic center. Its pKa is predicted to be in the range of 3.5 to 4.5. At physiological pH (~7.4), this group will be predominantly deprotonated, existing as the carboxylate anion (-COO⁻). This ionization is critical for aqueous solubility and the potential for ionic interactions with biological targets.

  • The Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are weakly basic. The pKa of the parent quinoxaline is approximately 0.6.[5][8] This means that under highly acidic conditions (pH < 1), the ring can become protonated. In typical biological and synthetic conditions (pH > 2), these nitrogens are uncharged.

The ionization state of the molecule is therefore highly dependent on pH, which has profound implications for its behavior in chromatography, extraction, and biological systems.

Solubility and Lipophilicity (LogP)

The balance between hydrophilicity and lipophilicity is a cornerstone of drug design, often quantified by the partition coefficient, LogP.[7]

  • Solubility Profile: The molecule's structure suggests poor solubility in nonpolar solvents (e.g., hexane) and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in water and alcohols is expected to be low but will increase significantly at pH values above its acidic pKa, due to the formation of the highly polar carboxylate salt. The low solubility of many quinoxaline derivatives in aqueous media is a known challenge in their development.[9]

  • Lipophilicity (LogP): The predicted LogP value of 1.5-2.5 indicates that the compound is moderately lipophilic. This is a favorable range for many drug candidates, as it often correlates with good membrane permeability and absorption.[7] A LogP value in this range suggests the molecule can effectively partition from an aqueous environment into a lipid bilayer, a crucial step for entering cells.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring, typically in the downfield region of δ 7.5-9.5 ppm. A singlet corresponding to the two methylene protons (-CH₂-) would likely appear around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will display signals for the eight aromatic carbons of the quinoxaline ring (typically δ 125-155 ppm), the methylene carbon (δ ~40 ppm), and the carbonyl carbon of the carboxylic acid (δ >170 ppm).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found between 1700-1750 cm⁻¹. A broad absorption corresponding to the O-H stretch of the acid will also be present from 2500-3300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[11]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ at m/z 189.06 or its deprotonated form [M-H]⁻ at m/z 187.05.

Experimental Methodologies for Property Determination

To ensure scientific integrity, physicochemical properties should be determined using validated, standardized protocols. The following sections detail robust methods for measuring pKa and LogP.

Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate determination of the acidic pKa by monitoring pH changes during titration with a standardized base.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and begin stirring. Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The data can be further analyzed using first or second derivative plots to precisely locate the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-Solvent B Calibrate pH Meter A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence) F->G LogP_Determination_Workflow A Pre-saturate Octanol & Water B Dissolve Compound in Octanol Phase A->B C Mix Octanol & Aqueous Phases (1:1 ratio) B->C D Equilibrate (Shake at 25°C) C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in Each Phase (HPLC/UV) E->F G Calculate LogP F->G

References

A Technical Guide to the Spectroscopic Analysis of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Quinoxalin-6-yl)acetic acid (CAS 473932-16-0). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous quinoxaline and carboxylic acid derivatives, offering a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core linked to an acetic acid moiety. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[1]. The acetic acid side chain introduces a key functional group that can influence the molecule's solubility, acidity, and potential for further chemical modification.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, functional groups, and the overall electronic environment. This guide details the expected spectroscopic signatures of this compound, explaining the causality behind the instrumental choices and the logic of spectral interpretation.

Molecular Structure and Logic of Analysis

The analytical approach is designed to systematically confirm the key structural components of this compound: the quinoxaline ring system and the carboxylic acid group.

Molecule_Analysis_Logic M This compound IR IR Spectroscopy M->IR Identifies Functional Groups NMR NMR Spectroscopy M->NMR Maps Connectivity MS Mass Spectrometry M->MS Determines Mass & Fragmentation IR_FG Functional Group ID (C=O, O-H, C-H) IR->IR_FG NMR_H ¹H NMR (Proton Environment) NMR->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR->NMR_C MS_MW Molecular Weight Confirmation MS->MS_MW MS_Frag Fragmentation Pattern (Structural Fragments) MS->MS_Frag

Caption: Logical workflow for the spectroscopic analysis of the target molecule.

Infrared (IR) Spectroscopy Analysis

1.1. Theoretical Basis & Experimental Protocol

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

1.2. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by features from both the carboxylic acid group and the aromatic quinoxaline ring.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance Reference
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong band, often obscuring C-H stretches.[2][3][4]
3100 - 3000C-H stretchAromatic (Quinoxaline)Sharp, medium-to-weak bands.[5]
2960 - 2850C-H stretchAliphatic (CH₂)Sharp, medium-to-weak bands.[6]
1710 - 1680C=O stretchCarboxylic Acid (dimer)Very strong, sharp band. Conjugation with the aromatic ring may lower the frequency.[3][7]
1610 - 1580C=N, C=C stretchQuinoxaline RingMedium to strong bands.[2][6]
1430 - 1395O-H bendCarboxylic AcidMedium intensity, may overlap with other bands.[2]
1320 - 1210C-O stretchCarboxylic AcidStrong intensity.[7]
~830C-H out-of-plane bendAromatic (substituted)Strong band, indicative of substitution pattern on the benzene ring.[2]

Causality Behind Spectral Features:

  • The extreme broadness of the O-H stretch is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding creates a continuum of vibrational energy states.[7]

  • The C=O stretching frequency is highly sensitive to its environment. Its appearance in the 1710-1680 cm⁻¹ range is characteristic of a carboxylic acid dimer conjugated with an aromatic system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton types and their connectivity through spin-spin coupling. The spectrum is predicted in a common NMR solvent like DMSO-d₆, which can accommodate the carboxylic acid proton.

Caption: Numbering scheme for this compound.

Proton Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H-COOH~12.5Singlet (broad)-1HHighly deshielded acidic proton, signal broadens due to exchange.[4]
H-2, H-38.9 - 9.0Doublet~1.5-2.0 Hz2HProtons on the pyrazine ring are highly deshielded by the two electronegative nitrogen atoms.[3]
H-5~8.1Doublet~8.5-9.0 Hz1HOrtho to a ring junction and meta to the CH₂ group.
H-8~8.0Doublet~8.5-9.0 Hz1HOrtho to a ring junction and ortho to a nitrogen atom.
H-7~7.8Doublet of DoubletsJ ≈ 8.5, 2.0 Hz1HCoupled to both H-5 and H-8.
H-CH₂~4.0Singlet-2HMethylene protons adjacent to both an aromatic ring and a carbonyl group.

Expert Insights:

  • The protons on the pyrazine ring (H-2 and H-3) are expected at a very low field due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

  • The protons on the benzene portion of the quinoxaline ring (H-5, H-7, H-8) will exhibit splitting patterns typical of a substituted aromatic ring.

  • The methylene (-CH₂-) protons are benzylic and alpha to a carbonyl, which shifts them significantly downfield compared to a simple alkyl chain.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Predicted Shift (δ, ppm) Rationale Reference
C=O~172Carboxylic acid carbonyl carbon.[4]
C-2, C-3~145Pyrazine ring carbons, highly deshielded by adjacent nitrogens.[3]
C-4a, C-8a~141Bridgehead carbons adjacent to nitrogen.
C-6~138Aromatic carbon bearing the substituent.
C-5, C-8~130Aromatic CH carbons.
C-7~128Aromatic CH carbon.
-CH₂-~41Aliphatic carbon alpha to both aromatic ring and carbonyl.[2]

Mass Spectrometry (MS) Analysis

3.1. Theoretical Basis & Experimental Protocol

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol (Electron Ionization):

  • Sample Introduction: A small sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energy-rich, fragments into smaller, characteristic ions.

  • Detection: The ions are separated by their m/z ratio and detected.

3.2. Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol .[4][8]

Key Predicted Fragments:

m/z Proposed Ion/Fragment Neutral Loss Significance
188[C₁₀H₈N₂O₂]⁺•-Molecular Ion (M⁺•)
143[C₉H₇N₂]⁺•COOH (45 Da)Loss of the entire carboxylic acid radical, a very common fragmentation for carboxylic acids.
115[C₈H₅N]⁺•HCN (28 Da)Loss of hydrogen cyanide from the quinoxaline ring fragment, characteristic of nitrogen heterocycles.[3]

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺•\nm/z = 188"]; F1 [label="[M - COOH]⁺\nm/z = 143"]; F2 [label="[M - COOH - HCN]⁺•\nm/z = 115"];

M -> F1 [label="- •COOH"]; F1 -> F2 [label="- HCN"]; }

Caption: Predicted primary fragmentation pathway for this compound.

Expert Insights:

  • The most significant fragmentation is expected to be the cleavage of the bond between the methylene group and the carboxylic acid, leading to the loss of a 45 Da radical. This results in a stable benzylic-type cation.

  • Subsequent fragmentation of the quinoxaline ring itself, such as the loss of HCN, provides further confirmation of the heterocyclic core.

Conclusion

The synergistic application of IR, NMR, and MS provides a comprehensive and self-validating framework for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the connectivity of the quinoxaline and acetic acid moieties. Finally, mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation pathways. This guide serves as a foundational reference for the analysis of this molecule and provides a logical template for the characterization of other novel heterocyclic compounds.

References

The Strategic Dance of Structure and Activity: A Deep Dive into Quinoxaline-6-Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This versatility stems from the quinoxaline core's unique electronic properties and its ability to serve as a rigid scaffold for the precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of a specific, yet highly promising class of these compounds: the quinoxaline-6-acetic acids. By dissecting the influence of molecular architecture on biological function, we aim to furnish researchers with the foundational knowledge to rationally design and synthesize novel therapeutic agents based on this potent pharmacophore.

The Quinoxaline-6-Acetic Acid Core: Synthetic Strategies and Biological Significance

The introduction of an acetic acid moiety at the 6-position of the quinoxaline ring provides a crucial acidic handle that can engage in key interactions with biological targets, such as forming salt bridges with basic residues in enzyme active sites. The general synthesis of the quinoxaline scaffold is often achieved through the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[8] For quinoxaline-6-acetic acids, a common synthetic approach involves the use of a substituted o-phenylenediamine bearing an acetic acid or a precursor group at the 4-position.

General Synthetic Workflow

The synthesis of quinoxaline-6-acetic acid derivatives can be conceptualized through the following workflow:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Substituted o-Phenylenediamine Substituted o-Phenylenediamine Condensation Reaction Condensation Reaction Substituted o-Phenylenediamine->Condensation Reaction alpha-Dicarbonyl Compound alpha-Dicarbonyl Compound alpha-Dicarbonyl Compound->Condensation Reaction Quinoxaline-6-acetic acid core Quinoxaline-6-acetic acid core Condensation Reaction->Quinoxaline-6-acetic acid core Substituent Modification (R1, R2, R3) Substituent Modification (R1, R2, R3) Quinoxaline-6-acetic acid core->Substituent Modification (R1, R2, R3) Biologically Active Derivatives Biologically Active Derivatives Substituent Modification (R1, R2, R3)->Biologically Active Derivatives

Caption: General synthetic workflow for quinoxaline-6-acetic acid derivatives.

Dissecting the Structure-Activity Relationship (SAR) of Quinoxaline-6-Acetic Acids

The biological activity of quinoxaline-6-acetic acid derivatives can be finely tuned by strategic modifications at various positions of the molecule. The following sections will delve into the SAR at key positions, drawing insights from studies on closely related quinoxaline analogs where direct data on the 6-acetic acid series is emerging.

The Crucial Role of the Acetic Acid Moiety at C6

The carboxylic acid function at the 6-position is a key determinant of activity for several enzyme targets. For instance, in the context of aldose reductase inhibitors, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives demonstrated potent inhibition, with the acidic moiety likely anchoring the molecule in the active site.[9][10] It is hypothesized that the carboxylate group forms ionic interactions with positively charged residues, such as lysine or arginine, within the enzyme's binding pocket.

SAR at the C2 and C3 Positions of the Quinoxaline Ring

Substituents at the C2 and C3 positions of the pyrazine ring significantly influence the pharmacological profile.

  • Small Alkyl and Aryl Groups: The introduction of small alkyl groups, such as methyl, at C2 and C3 can enhance lipophilicity and potentially improve cell permeability. In a study on acetylcholinesterase inhibitors, 2,3-dimethyl substitution on the quinoxaline core resulted in higher potency compared to the unsubstituted analog.[11] Phenyl substitution at these positions can lead to beneficial π-π stacking interactions with aromatic residues in the target protein.

  • Carbonyl and Amide Functionalities: The presence of a carbonyl group at C2, forming a quinoxalin-2(1H)-one, is a common feature in many biologically active derivatives.[8][12] Further derivatization of a C2-carboxylic acid to carboxamides has been explored, with the nature of the amide substituent playing a critical role in target engagement. For instance, linking different heterocyclic or aromatic moieties through an amide bond at C2 has been shown to modulate anticancer activity.[1]

SAR at the C5, C7, and C8 Positions of the Benzene Ring

Modifications on the benzene ring of the quinoxaline nucleus provide another avenue for optimizing activity.

  • Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents on the benzene ring can impact the overall electron density of the quinoxaline system, influencing its binding affinity. For acetylcholinesterase inhibitors, the introduction of an electron-donating amino group at the 6-position of a quinoxaline scaffold led to potent activity.[11] Conversely, for some anticancer quinoxalines, electron-withdrawing groups like chloro or nitro at the 6- and 7-positions have been shown to be favorable.[1] In a series of ASK1 inhibitors, dibromo substitution on the benzene ring resulted in a highly potent compound.[13]

  • Halogens: Halogen atoms, such as chlorine and fluorine, are frequently incorporated to enhance binding affinity through halogen bonding and to improve pharmacokinetic properties. For instance, 6,7-dichloro substitution has been a common strategy in the development of various bioactive quinoxalines.[12]

Visualizing the Key SAR Insights

The following diagram summarizes the key structural features influencing the biological activity of quinoxaline-6-acetic acids.

SAR_Summary cluster_Core Quinoxaline-6-Acetic Acid Core cluster_SAR Structure-Activity Relationship Insights img img C6_Acetic_Acid C6-Acetic Acid: - Anchoring group - Ionic interactions C2_C3_Substituents C2/C3 Substituents: - Alkyl/Aryl for lipophilicity & stacking - Carbonyl/Amide for H-bonding Benzene_Ring_Substituents Benzene Ring Substituents (C5, C7, C8): - EWG/EDG to modulate electronics - Halogens for binding & PK

Caption: Key SAR points for quinoxaline-6-acetic acid derivatives. (Note: A chemical structure image would be inserted here in a full implementation).

Experimental Protocols: A Practical Guide

To empower researchers in their quest for novel quinoxaline-6-acetic acid derivatives, this section provides detailed, representative experimental protocols for their synthesis and biological evaluation.

Protocol 1: Synthesis of a Representative Quinoxaline-6-Acetic Acid Derivative

Objective: To synthesize Ethyl (2,3-dimethylquinoxalin-6-yl)acetate.

Materials:

  • 4-amino-3-nitrophenylacetic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Diacetyl (2,3-butanedione)

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Nitro Group: To a stirred solution of 4-amino-3-nitrophenylacetic acid in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride. Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation of the Diamine: After completion, cool the reaction mixture and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude 3,4-diaminophenylacetic acid.

  • Condensation to Form the Quinoxaline Ring: Dissolve the crude 3,4-diaminophenylacetic acid in ethanol and add a stoichiometric amount of diacetyl. Add a few drops of concentrated hydrochloric acid and stir the mixture at room temperature for 12-16 hours.

  • Esterification and Purification: Following the formation of the quinoxaline ring, directly proceed with Fischer esterification by adding excess absolute ethanol and a catalytic amount of sulfuric acid. Reflux the mixture for 8-12 hours. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield the desired ethyl (2,3-dimethylquinoxalin-6-yl)acetate.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized quinoxaline-6-acetic acid derivatives against aldose reductase.

Materials:

  • Partially purified rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Synthesized quinoxaline-6-acetic acid derivatives (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Assay Preparation: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, NADPH, aldose reductase enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored for 5 minutes at 37°C using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the aldose reductase inhibitory activity of a hypothetical series of quinoxaline-6-acetic acid derivatives to illustrate potential SAR trends.

Compound IDR1R2R3IC50 (µM)
1a HHH15.2
1b CH3CH3H8.5
1c PhPhH3.1
1d CH3CH37-Cl2.7
1e CH3CH37-NO21.9
1f CH3CH37-NH212.8

Table 1: Hypothetical aldose reductase inhibitory activity of substituted quinoxaline-6-acetic acid derivatives.

Conclusion and Future Directions

The quinoxaline-6-acetic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic manipulation of substituents at the C2, C3, and the benzene ring positions allows for the fine-tuning of biological activity against a range of targets. The insights provided in this guide, from synthetic methodologies to detailed SAR analysis, are intended to serve as a valuable resource for researchers in the field. Future efforts should focus on the synthesis and evaluation of diverse libraries of quinoxaline-6-acetic acid derivatives to further elucidate their SAR and to identify lead compounds with potent and selective activity for various disease indications. The continued exploration of this versatile scaffold holds immense potential for the discovery of next-generation medicines.

References

An In-depth Technical Guide to 2-(Quinoxalin-6-yl)acetic acid: A Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, heterocyclic compounds are paramount. Among these, the quinoxaline scaffold has emerged as a "privileged" structure due to its wide range of biological activities. This technical guide provides an in-depth analysis of 2-(Quinoxalin-6-yl)acetic acid, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and diverse applications in drug discovery, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Quinoxaline Scaffold: A Foundation of Therapeutic Potential

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of new pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The versatility of the quinoxaline nucleus allows for structural modifications that can fine-tune its therapeutic effects, making it a highly attractive scaffold for drug design.[2]

The introduction of an acetic acid moiety at the 6-position of the quinoxaline ring system yields this compound, a building block of significant interest. This functionalization provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds with potential therapeutic applications.

Synthesis and Physicochemical Characterization

The synthetic accessibility and physicochemical properties of a building block are critical determinants of its utility in a drug discovery program.

Synthetic Pathways

The classical and most common method for synthesizing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction, often carried out in refluxing ethanol or acetic acid, provides a straightforward route to a variety of quinoxaline derivatives.[6][9]

A plausible synthetic route to this compound is outlined below:

Caption: A potential synthetic route to this compound.

This pathway involves the reduction of a nitro group on a substituted phenylacetic acid to form the corresponding diamine, which is then cyclized with glyoxal to form the quinoxaline ring.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and its suitability as a drug candidate precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[10][11]
Molecular Weight188.18 g/mol [10]
CAS Number473932-16-0[10][11]
PurityTypically ≥95%[10][11]

These properties indicate a relatively small molecule that falls within the parameters of Lipinski's "rule of five," suggesting good potential for oral bioavailability.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The following is a general, well-established protocol for the synthesis of quinoxaline derivatives.[7][9]

Materials:

  • Aryl-1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Toluene or Ethanol (8 mL)

  • Catalyst (e.g., alumina-supported heteropolyoxometalates, as described in some modern protocols)[7]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the catalyst.[7]

  • Stir the mixture at room temperature.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, separate the insoluble catalyst by filtration.[7]

  • Dry the filtrate over anhydrous Na₂SO₄.[7][9]

  • Evaporate the solvent to obtain the crude product.[7][9]

  • Purify the product by recrystallization from ethanol.[7]

Applications in Drug Discovery

The quinoxaline scaffold is a versatile platform for the development of a wide range of therapeutic agents.[2][12]

Anticancer Activity

Quinoxaline derivatives have shown significant promise as anticancer agents.[5][13] They can act as inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation.[13] For example, certain derivatives have been designed as selective ATP competitive inhibitors for kinases like VEGFR.[13]

Antimicrobial Activity

The quinoxaline moiety is a key component in several antibiotics and has demonstrated broad-spectrum antimicrobial activity.[1][3] Quinoxaline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Some quinoxaline 1,4-di-N-oxides have shown potent activity against Mycobacterium tuberculosis.[5]

Antiviral and Antiprotozoal Activity

Derivatives of quinoxaline have also been investigated for their antiviral and antiprotozoal activities.[1][5] For instance, some have shown promise as anti-HIV agents and have demonstrated activity against parasitic infections like malaria and leishmaniasis.[4][5][14]

Derivatization for Targeted Therapies

The acetic acid group of this compound provides a crucial point for chemical modification. This allows for the attachment of various pharmacophores to target specific biological pathways or receptors.

Derivatization_Strategies Core This compound Amide_Coupling Amide Coupling Core->Amide_Coupling Esterification Esterification Core->Esterification Amides Amide Library Amide_Coupling->Amides Esters Ester Library Esterification->Esters

Caption: Derivatization strategies for this compound.

Through standard amide coupling or esterification reactions, a wide variety of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR).

Future Outlook

This compound stands out as a highly valuable heterocyclic building block in the field of drug discovery. Its synthetic accessibility and the versatility of the quinoxaline scaffold offer immense potential for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with enhanced potency and selectivity for a range of biological targets. The continued exploration of this privileged scaffold is expected to yield new and improved treatments for a variety of diseases.

References

Methodological & Application

Introduction: A Roadmap for Characterizing a Novel Quinoxaline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 2-(Quinoxalin-6-yl)acetic Acid

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have been identified as potent anticancer agents, enzyme inhibitors, and antimicrobials.[4][5][6] this compound (CAS 473932-16-0) is a member of this versatile chemical family. While extensive biological data for this specific molecule is not yet widely published, its structural features suggest potential for biological activity.

This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, multi-tiered approach to the in vitro characterization of this compound. We will proceed from foundational assessments of its physicochemical properties and cellular effects to more targeted, hypothesis-driven assays aimed at elucidating its mechanism of action. The protocols herein are designed as robust, self-validating templates that can be adapted for high-throughput screening or detailed mechanistic studies.

Part 1: Foundational Characterization

Before biological evaluation, it is critical to understand the fundamental properties of the test compound. This ensures accurate and reproducible results in subsequent assays.

Physicochemical Properties and Compound Handling

Proper handling begins with understanding the compound's solubility and stability. Based on its structure and data from analogous compounds, we can establish a baseline for its use in aqueous buffer systems typical of in vitro assays.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationSource / Rationale
CAS Number 473932-16-0[7][8]
Molecular Formula C₁₀H₈N₂O₂[7][9]
Molecular Weight 188.18 g/mol [8]
Predicted Aqueous Solubility Moderate (due to the polar acetic acid group)[9]
Recommended Solvent Dimethyl sulfoxide (DMSO)Standard practice for organic small molecules.
pH Sensitivity The carboxylic acid group may confer instability under strongly alkaline conditions (pH > 10).[9]
Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.Standard laboratory practice.
Protocol 1: Preparation of Stock Solutions

Causality: High-concentration stock solutions, typically in DMSO, are essential for minimizing the final solvent concentration in assays, which can otherwise cause artifacts or cellular toxicity.[10] The FDA recommends keeping final organic solvent concentrations below 1%, with a preference for <0.5%.[10]

Methodology:

  • Preparation of 10 mM Stock:

    • Accurately weigh 1.88 mg of this compound.

    • Dissolve the powder in 1.0 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may assist dissolution.

  • Working Solutions:

    • Prepare intermediate dilutions from the 10 mM stock in either DMSO or the appropriate cell culture medium/assay buffer immediately before use.

  • Storage and Handling:

    • Dispense the 10 mM stock into single-use aliquots to prevent repeated freeze-thaw cycles.

    • Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

    • Crucial Control: Always prepare a "vehicle control" using the same final concentration of DMSO as used for the highest compound concentration in your experiments.

Part 2: Tiered Biological Evaluation Workflow

We propose a tiered approach to efficiently characterize the compound's biological effects, starting with broad screening and progressing to specific mechanistic assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Mechanism Validation T1_Assay Cell Viability / Cytotoxicity Assay (e.g., MTT, CCK-8) T2_Enzyme Enzyme Inhibition Screening (Kinases, Proteases, etc.) T1_Assay->T2_Enzyme If cytotoxic, investigate targets T2_Apoptosis Apoptosis / Cell Cycle Assay (Annexin V, Caspase Activity) T1_Assay->T2_Apoptosis If cytotoxic, confirm mechanism T3_Kinetics Enzyme Kinetic Studies (Mode of Inhibition) T2_Enzyme->T3_Kinetics If active, determine Ki T3_Western Western Blotting (Target Pathway Modulation) T2_Apoptosis->T3_Western If apoptotic, validate pathway Start Start: Compound Prep Start->T1_Assay

Caption: A tiered workflow for the in vitro characterization of a novel compound.

Tier 1: Cell Viability and Cytotoxicity Assay

Expertise & Experience: The first essential step is to determine the concentration range at which this compound affects cell viability. This provides a therapeutic window, guiding the concentrations used in all subsequent, more complex assays. The MTT or CCK-8 assays are robust, colorimetric methods that measure metabolic activity as a proxy for cell viability. Many quinoxaline derivatives have demonstrated potent effects on the proliferation of cancer cell lines.[4][11][12]

Protocol 2: MTT Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, PC-3, HeLa, which have been used to test other quinoxalines[4][11][13]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2x concentration series of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 2: Example Dose-Response Data Layout

Concentration (µM)Absorbance (OD 570nm)% Viability (vs. Vehicle)
Vehicle (0)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
500.2016.0%
1000.1512.0%

Part 3: Mechanistic Exploration

Based on the broad activities of the quinoxaline class, a logical next step is to investigate potential enzymatic targets. Kinase inhibition is a prominent mechanism for this scaffold.[2][5][14]

Tier 2: Enzyme Inhibition Assay (General Protocol)

Trustworthiness: This protocol provides a universal template for a spectrophotometric enzyme inhibition assay.[15][16] To ensure validity, it incorporates essential controls, including a no-inhibitor control to define 100% enzyme activity and a no-enzyme control to account for background signal.

Protocol 3: Spectrophotometric Enzyme Inhibition Assay

Methodology:

  • Reagent Preparation:

    • Prepare an optimized assay buffer for the target enzyme (e.g., Tris-HCl or HEPES with appropriate pH and cofactors like Mg²⁺).

    • Prepare a stock solution of the purified target enzyme and its corresponding substrate.

    • Prepare a serial dilution of this compound.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

    • Positive Control: Add a known inhibitor of the enzyme.

    • Negative Control (100% Activity): Add assay buffer, enzyme, and vehicle (DMSO).

    • Blank (0% Activity): Add assay buffer, substrate, and vehicle (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[16]

Example Application: Targeting the ASK1 Signaling Pathway

Authoritative Grounding: Quinoxaline derivatives have been successfully developed as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key mediator in stress-induced signaling pathways leading to inflammation and apoptosis.[5] Inhibition of ASK1 can block the downstream activation of p38 and JNK kinases.

G Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 (MAP3K5) Stress->ASK1 activates p38 p38 MAPK ASK1->p38 phosphorylates JNK JNK ASK1->JNK phosphorylates Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis Inhibitor This compound Inhibitor->ASK1 inhibits

Caption: Hypothetical inhibition of the ASK1 signaling pathway by the test compound.

To validate if this compound targets this pathway, a researcher could perform a Western blot analysis (Tier 3) on cells treated with the compound after stimulation with an ASK1 activator (e.g., H₂O₂). A successful inhibitor would reduce the levels of phosphorylated p38 and JNK compared to the stimulated vehicle control.

References

Application Notes and Protocols for Cell-Based Assay Development with 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(Quinoxalin-6-yl)acetic acid

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] this compound, a member of this versatile class, holds significant promise as a novel therapeutic agent. However, its precise biological target and mechanism of action remain to be fully elucidated. In the absence of a known target, a phenotypic screening approach is the most rational and effective strategy for initial characterization.[4][5][6][7] This application note provides a comprehensive guide for researchers to develop robust cell-based assays to investigate the biological activities of this compound, starting with a broad phenotypic screen and progressing towards more defined mechanistic studies.

The protocols outlined herein are designed to be self-validating, providing researchers with a clear path to assess the compound's effects on cell viability and proliferation across a panel of relevant cell lines. Subsequent secondary assays are proposed to dissect the underlying molecular mechanisms, paving the way for target identification and further drug development.

PART 1: Phenotypic Screening for Initial Biological Characterization

The primary goal of the initial phase of assay development is to determine if this compound elicits a biological response in a cellular context. A cell viability and cytotoxicity screen across a panel of cancer and normal cell lines is a robust starting point.

Rationale for Cell Line Selection

Given the known anticancer activity of many quinoxaline derivatives, a panel of cancer cell lines from diverse origins is recommended to identify potential tissue-specific effects.[8][9] Including a non-cancerous cell line is crucial for assessing selectivity and potential off-target toxicity.

Table 1: Recommended Cell Line Panel for Primary Screening

Cell LineTypeRationale
A549 Human Lung CarcinomaCommonly used, well-characterized, and sensitive to a variety of cytotoxic agents.
MCF-7 Human Breast AdenocarcinomaRepresents a hormone-dependent breast cancer model.
PC-3 Human Prostate CancerAn androgen-independent prostate cancer cell line.
HCT116 Human Colon CarcinomaA well-characterized colorectal cancer model with known mutations.
WI-38 Human Fetal Lung FibroblastA non-cancerous cell line to assess general cytotoxicity and selectivity.
Experimental Workflow for Primary Phenotypic Screening

The following diagram illustrates the workflow for the primary screening of this compound.

phenotypic_screening_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, PrestoBlue) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis hit_selection Hit Identification & Selectivity Assessment data_analysis->hit_selection

Caption: Workflow for primary phenotypic screening of this compound.

Detailed Protocol: Cell Viability MTT Assay

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Selected cell lines (A549, MCF-7, PC-3, HCT116, WI-38)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5%.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Example Data Presentation for Primary Screening Results

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38 IC₅₀ / Cancer Cell IC₅₀)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin (Control)Known ValueKnown ValueKnown ValueKnown ValueKnown ValueCalculated Value

PART 2: Secondary Assays for Mechanistic Elucidation

If the primary screen reveals significant and selective activity of this compound against one or more cancer cell lines, the next step is to investigate the underlying mechanism of action.

Apoptosis vs. Necrosis Determination

A key question is whether the compound induces programmed cell death (apoptosis) or causes cell lysis (necrosis).

Workflow for Apoptosis/Necrosis Assay:

apoptosis_workflow start Hit from Primary Screen (e.g., Active in A549) cell_treatment Treat A549 cells with IC50 concentration of compound start->cell_treatment staining Stain with Annexin V-FITC and Propidium Iodide (PI) cell_treatment->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quadrant_analysis Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptosis (Annexin V+/PI-) - Late Apoptosis (Annexin V+/PI+) - Necrosis (Annexin V-/PI+) flow_cytometry->quadrant_analysis

Caption: Workflow for determining the mode of cell death induced by the compound.

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Active cell line (e.g., A549)

  • This compound

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Interpretation:

    • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Target Deconvolution and Pathway Analysis

Should the compound induce a specific cellular phenotype, further investigation into the molecular target is warranted.

Potential Signaling Pathways to Investigate:

Based on the known activities of quinoxaline derivatives, the following pathways are potential areas for further investigation:

  • Kinase Signaling: Many quinoxalines are kinase inhibitors.[10] A broad-spectrum kinase inhibitor screen or western blotting for key phosphoproteins (e.g., p-Akt, p-ERK) could provide initial clues.

  • Apoptosis Pathway: If apoptosis is confirmed, western blotting for key apoptotic markers such as cleaved Caspase-3, PARP, and members of the Bcl-2 family can elucidate the specific apoptotic cascade involved.

  • Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerases.[9] A cell-free topoisomerase inhibition assay could be employed.

Signaling Pathway Diagram:

signaling_pathway cluster_kinase Kinase Pathway cluster_apoptosis Apoptosis Pathway compound This compound RTK Receptor Tyrosine Kinase compound->RTK Inhibition? Bcl2 Bcl-2 family compound->Bcl2 Modulation? PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis ERK->Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion

This application note provides a structured and scientifically sound approach to the initial characterization of this compound using cell-based assays. By starting with a broad phenotypic screen and systematically narrowing down the mechanism of action, researchers can efficiently and effectively elucidate the therapeutic potential of this promising compound. The provided protocols and workflows are intended to serve as a robust foundation for further investigation and drug development efforts.

References

Application Notes and Protocols for 2-(Quinoxalin-6-yl)acetic acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(Quinoxalin-6-yl)acetic acid as a potential enzyme inhibitor. This document offers a framework for its initial biochemical characterization, determination of its mechanism of action, and validation of its engagement with a target enzyme in a cellular context.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Many of these activities stem from the ability of quinoxaline-containing molecules to inhibit specific enzymes.[5][6][7] this compound, a readily available synthetic building block[8][9], presents an intriguing starting point for the development of novel enzyme inhibitors.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating workflow for the investigation of this compound.

Part 1: Initial Characterization of Enzyme Inhibition

The first step in evaluating a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This section outlines a generalized protocol for determining the IC50 of this compound against a hypothetical enzyme, "Targetase," using a spectrophotometric assay.

Rationale for Experimental Design

A continuous spectrophotometric assay is often preferred for initial screening as it allows for the real-time monitoring of enzyme activity and provides more accurate rate measurements.[10] The assay conditions, including buffer composition, pH, and substrate concentration, should be optimized for the specific enzyme being studied to ensure that the observed inhibition is a true reflection of the compound's effect on the enzyme.[11][12] For competitive inhibitors, it's crucial to use a substrate concentration around or below the Michaelis constant (Km) to accurately determine the IC50.[13][14]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Targetase Enzyme - Substrate - this compound serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution pre_incubate Pre-incubate Enzyme with Inhibitor serial_dilution->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Rate (Spectrophotometer) initiate_reaction->monitor_reaction plot_data Plot % Inhibition vs. log[Inhibitor] monitor_reaction->plot_data fit_curve Fit Dose-Response Curve (Four-Parameter Logistic) plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Protocol 1: Spectrophotometric IC50 Determination

This protocol provides a general method for determining the IC50 value of this compound.

Materials:

  • Purified "Targetase" enzyme

  • Substrate for "Targetase" that produces a chromogenic product

  • Assay buffer (optimized for "Targetase" activity)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing. It is common to use half-log or two-fold dilutions.[15]

  • Add the diluted inhibitor and the "Targetase" enzyme to the wells of a 96-well plate. Include controls for no inhibition (enzyme and buffer only) and background (buffer only).

  • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.[12]

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance over time using a microplate spectrophotometer at the appropriate wavelength for the chromogenic product.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

ParameterValue
Enzyme Concentration 10 nM
Substrate Concentration 1 x Km
Incubation Time 20 minutes
Temperature 37°C
IC50 of this compound Hypothetical Value (e.g., 5.2 µM)

Part 2: Elucidating the Mechanism of Inhibition

Once the potency of an inhibitor is established, understanding its mechanism of action is a critical next step.[16] This section describes how to differentiate between common reversible inhibition mechanisms (competitive, non-competitive, uncompetitive, and mixed) by analyzing the enzyme's kinetic parameters in the presence of this compound.[10][16]

Rationale for Kinetic Studies

The mechanism of inhibition can be determined by observing how the inhibitor affects the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme.[10][16] By systematically varying the concentrations of both the substrate and the inhibitor, a clear picture of the inhibitor's binding mode can be obtained.

Experimental Design for Mechanism of Action Studies

MOA_Diagram cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I_comp Inhibitor (I) ES->E - S P Product (P) ES->P EI->E - I E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc - S ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Protocol 2: Kinetic Analysis of Inhibition Mechanism

This protocol outlines the steps to determine the mechanism of inhibition of this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Design a matrix of experiments with varying concentrations of both the substrate and this compound.

  • For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction rates at a range of substrate concentrations.

  • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/rate vs. 1/[Substrate]) or fit the data directly to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.[17]

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

Inhibition TypeEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases

Part 3: Validating Cellular Target Engagement

Confirming that a compound binds to its intended target within a complex cellular environment is a crucial step in drug development.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions in intact cells.[18][20][21] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][22]

Rationale for CETSA

CETSA provides direct evidence of target engagement in a physiologically relevant setting, which is a significant advantage over in vitro assays with purified proteins.[19][20] A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates a direct interaction.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treat_cells Treat Cells with Inhibitor or Vehicle (DMSO) cell_culture->treat_cells aliquot_cells Aliquot Treated Cells treat_cells->aliquot_cells heat_samples Heat Aliquots at Different Temperatures aliquot_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse_cells->centrifuge quantify_protein Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify_protein plot_curve Plot Soluble Protein Fraction vs. Temperature quantify_protein->plot_curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general method for performing CETSA to confirm the binding of this compound to its target protein in cells.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Culture cells to an appropriate density.

  • Treat the cells with this compound or a vehicle control for a specified time.

  • Harvest and wash the cells , then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[21]

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant using a suitable method like Western blotting or ELISA.

  • Plot the fraction of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.[18][20]

ParameterVehicle Control (DMSO)This compound
Apparent Melting Temperature (Tm) Hypothetical Value (e.g., 48.5°C)Hypothetical Value (e.g., 53.2°C)
Thermal Shift (ΔTm) -Hypothetical Value (e.g., +4.7°C)

Conclusion

These application notes provide a structured and scientifically grounded approach to characterizing this compound as a novel enzyme inhibitor. By following these protocols, researchers can robustly determine its inhibitory potency, elucidate its mechanism of action, and confirm its engagement with the target enzyme in a cellular context. This comprehensive evaluation is essential for the progression of this and other promising compounds in the drug discovery pipeline.

References

Application Note: Antimicrobial Susceptibility Testing of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] The quinoxaline scaffold, a heterocyclic framework, has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities its derivatives possess, including antibacterial, antifungal, and antiviral properties.[2][3][4] Quinoxaline derivatives offer a promising avenue for developing novel therapeutics, potentially circumventing existing resistance mechanisms.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for 2-(Quinoxalin-6-yl)acetic acid (CAS: 473932-16-0). While extensive public data on this specific compound's antimicrobial profile is limited, the protocols herein are based on globally recognized standards and are designed to robustly evaluate its potential as a novel antimicrobial agent. We will focus on the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's efficacy.

Compound Profile: this compound

  • Molecular Formula: C₁₀H₈N₂O₂[5][6]

  • Molecular Weight: 188.18 g/mol [6]

  • Structure: A quinoxaline core with an acetic acid moiety at the 6-position. This structure provides both a heterocyclic system known for biological activity and a carboxylic acid group that can influence solubility and cellular interaction.

Scientific Principles and Mechanistic Considerations

Determining Antimicrobial Efficacy: The MIC

The primary objective of AST is to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative value is crucial for assessing a compound's potency and for comparing it against other agents. The reference standard method for determining MIC is broth microdilution, as detailed by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Plausible Mechanism of Action for Quinoxaline Derivatives

While the precise mechanism of this compound is yet to be elucidated, the broader quinoxaline class offers valuable insights. A well-studied subgroup, quinoxaline 1,4-di-N-oxides (QdNOs), are known to act as bioreductive compounds.[10] Under hypoxic conditions, such as those found in dense bacterial cultures or biofilms, these molecules can be reduced by bacterial enzymes. This process generates reactive oxygen species (ROS) and other free radicals that subsequently induce oxidative damage to critical cellular components, most notably bacterial DNA.[10][11] This DNA damage, along with potential damage to the cell wall and membrane, ultimately leads to bacterial death.[10] This understanding underscores the importance of standardized testing conditions, as oxygen tension can influence the activity of such compounds.

Diagram 1: Hypothetical Mechanism of Action This diagram illustrates the potential bioreductive activation pathway for quinoxaline-based compounds, leading to bacterial cell death through oxidative stress.

Mechanism_of_Action cluster_0 Bacterial Cell Compound Quinoxaline Compound Enzymes Bacterial Nitroreductases Compound->Enzymes Enters Cell Radical Reactive Radical Intermediate Enzymes->Radical Bioreduction (Hypoxic Conditions) ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling DNA Bacterial DNA ROS->DNA Attacks Damage DNA Damage & Strand Breaks DNA->Damage Induces Death Cell Death Damage->Death

Caption: Potential bioreductive pathway of quinoxaline compounds.

Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the MIC of this compound using the broth microdilution method, adhering to CLSI guidelines.[12][13]

Required Materials and Reagents
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Microplates: Sterile, 96-well, U-bottom microtiter plates

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive control

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative control

    • Panel of test organisms (clinical isolates or other reference strains)

  • Equipment:

    • Incubator (35-37°C)

    • Micropipettes and sterile tips

    • Spectrophotometer or turbidimeter

    • Vortex mixer

    • Biosafety cabinet

  • Reagents:

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

    • Resazurin sodium salt solution (optional, for viability indication)

Protocol: Broth Microdilution for MIC Determination

Step 1: Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock is necessary for serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Procedure:

    • Accurately weigh this compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).

    • Vortex thoroughly to ensure complete dissolution. This is your Master Stock .

    • Create a Working Stock by diluting the Master Stock in sterile CAMHB. The concentration of this stock should be 2x the highest concentration to be tested in the assay (e.g., for a final top concentration of 256 µg/mL, the working stock should be 512 µg/mL).

Step 2: Preparation of Bacterial Inoculum

  • Rationale: Standardizing the bacterial density is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is then diluted to achieve the final target inoculum in the wells.[14]

  • Procedure:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each test well. This typically requires a 1:100 or 1:150 dilution of the McFarland-matched suspension, but should be validated for your specific laboratory conditions.

Step 3: 96-Well Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC. Including appropriate controls is essential for validating the experiment.

  • Procedure:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in the designated rows of a 96-well plate.

    • Add 100 µL of the compound Working Stock (e.g., 512 µg/mL) to well 1 of the corresponding rows.

    • Perform a two-fold serial dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3. Mix well. Continue this process down to well 10.

    • After mixing well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of compound at decreasing concentrations.

    • Well 11 will serve as the Growth Control (no compound). It should contain 50 µL of CAMHB.

    • Well 12 will serve as the Sterility Control (no compound, no bacteria). It should contain 100 µL of CAMHB only.

Step 4: Inoculation and Incubation

  • Rationale: Adding the standardized inoculum to the compound dilutions initiates the test. Incubation conditions must be optimal for the growth of the test organism.

  • Procedure:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 100 µL. The compound concentrations are now half of the intermediate dilution series (e.g., 256, 128, 64,... µg/mL). The final DMSO concentration should be at its lowest.

    • Cover the plate with a sterile lid or sealer.

    • Incubate at 35-37°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

  • Rationale: The MIC is determined by visual inspection of turbidity. The absence of growth indicates inhibition by the compound.

  • Procedure:

    • Visually inspect the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[14]

    • (Optional) A viability dye like resazurin can be added post-incubation. A color change (e.g., blue to pink) indicates metabolic activity (growth), while no color change indicates inhibition.

Diagram 2: Broth Microdilution Workflow This diagram provides a visual summary of the key steps involved in the broth microdilution protocol for MIC determination.

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation and Quality Control

Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded in a clear, standardized format.

Quality Control

For the assay to be considered valid, the following criteria must be met:

  • Sterility Control: Well 12 must show no growth.

  • Growth Control: Well 11 must show clear, unambiguous growth.

  • Reference Strains: The MIC values for the positive control antibiotic against the ATCC reference strains must fall within the acceptable ranges published by CLSI in the M100 document.[12][13][15]

Data Summary Table

Experimental findings should be populated into a table similar to the template below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Test Microorganism Gram Stain MIC (µg/mL) of this compound Positive Control (e.g., Ciprofloxacin) Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Experimental Value]Ciprofloxacin[Experimental Value]
Escherichia coli ATCC 25922Negative[Experimental Value]Ciprofloxacin[Experimental Value]
Enterococcus faecalis ATCC 29212Positive[Experimental Value]Ciprofloxacin[Experimental Value]
Pseudomonas aeruginosa ATCC 27853Negative[Experimental Value]Ciprofloxacin[Experimental Value]
Candida albicans ATCC 90028N/A (Yeast)[Experimental Value]Fluconazole[Experimental Value]

References

Application Notes and Protocols for Investigating the Anticancer Activity of 2-(Quinoxalin-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic compound comprising a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among these, its anticancer properties have garnered significant attention, with numerous derivatives demonstrating potent cytotoxic effects against a wide array of human cancer cell lines.[1][3] Quinoxaline-based compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key protein kinases involved in cell signaling, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[1][4][5][6]

Quinoxaline derivatives have been identified as potent inhibitors of various kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] By competitively binding to the ATP-binding sites of these kinases, these compounds can effectively halt the downstream signaling pathways that drive tumor growth and angiogenesis.[4][6] Furthermore, some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial- and caspase-3-dependent pathways, as well as cause cell cycle arrest at various phases.[7][8][9][10]

This document provides a comprehensive guide for the investigation of the anticancer activity of a specific derivative, 2-(Quinoxalin-6-yl)acetic acid . The following protocols are designed to enable researchers to systematically evaluate its cytotoxic and apoptotic effects on cancer cell lines, analyze its impact on cell cycle progression, and elucidate its potential mechanism of action.

Quantitative Analysis of Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines from published studies. This data provides a reference for the potential efficacy of the quinoxaline scaffold and can guide the selection of cell lines for testing this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Non-small-cell lung)9.32 ± 1.56[7]
Compound 4bA549 (Non-small-cell lung)11.98 ± 2.59[7]
Compound XVaHCT116 (Colon)4.4[4]
Compound XVaMCF-7 (Breast)5.3[4]
Compound IVPC-3 (Prostate)2.11[1]
Compound IIIPC-3 (Prostate)4.11[1]
Pyrrolo[1,2-a] quinoxaline derivative (58)HCT 116 (Colon)2.5[1]
Bisfuranylquinoxalineurea analog (7c)VariousLow micromolar[11]
Compound 3bMCF-7 (Breast)1.85 ± 0.11[12][13]
Compound 5SMMC-7721 (Hepatoma)0.071[14]
Compound 5HeLa (Cervical)0.126[14]
Compound 5K562 (Leukemia)0.164[14]

Proposed Signaling Pathway for Quinoxaline Derivatives

The following diagram illustrates a potential mechanism of action for quinoxaline derivatives based on their known ability to inhibit receptor tyrosine kinases and induce apoptosis.

quinoxaline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Downstream Activation Quinoxaline This compound Quinoxaline->RTK Inhibition Mitochondrion Mitochondrion Quinoxaline->Mitochondrion Induction of Mitochondrial Pathway Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution mtt_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with This compound incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Potential of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized in medicinal chemistry as a "privileged structure."[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory properties.[2][3][4][5] The anti-inflammatory effects of quinoxaline-based compounds are largely attributed to their ability to modulate key signaling pathways and mediators integral to the inflammatory cascade.[1][6][7]

This document focuses on a specific derivative, 2-(Quinoxalin-6-yl)acetic acid . While the broader class of quinoxalines is well-studied, this specific molecule represents a novel candidate for anti-inflammatory drug discovery. The purpose of these application notes is to provide a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically characterize the anti-inflammatory profile of this compound. We will move from high-throughput enzymatic assays to more complex, mechanistic cell-based models, explaining the scientific rationale behind each protocol to build a complete picture of the compound's potential.

Mechanistic Landscape: Key Inflammatory Pathways Targeted by Quinoxalines

The anti-inflammatory activity of quinoxaline derivatives has been linked to the inhibition of several critical inflammatory modulators.[1][6] Understanding these pathways is essential for designing a logical and effective screening cascade. The primary targets include cyclooxygenase (COX) enzymes, the production of pro-inflammatory cytokines, and the upstream signaling cascades that regulate their expression, such as NF-κB and p38 MAPK.[1][6][7]

The Arachidonic Acid Cascade and COX Inhibition

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the synthesis of prostaglandins—potent mediators of pain, fever, and inflammation.[8][9] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[8][10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several quinoxaline derivatives have been identified as potent COX-2 inhibitors.[3]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids_Homeostatic Prostanoids (e.g., Thromboxane A2) Stomach Lining, Platelets PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostanoids (e.g., Prostaglandin E2) Inflammation, Pain, Fever PGH2->Prostanoids_Inflammatory Compound This compound Compound->COX2 Inhibition? Stimuli Inflammatory Stimuli Stimuli->COX2 Upregulation

Figure 1: The Arachidonic Acid Cascade and potential COX-2 inhibition.
Pro-inflammatory Cytokine Signaling: NF-κB and p38 MAPK Pathways

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[11][12] Their expression is tightly controlled by intracellular signaling pathways. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways via Toll-like receptor 4 (TLR4).[7]

  • NF-κB Pathway: In resting cells, the transcription factor NF-κB (a heterodimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[13][14] Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[13][14]

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical stress-activated cascade.[15][16] Upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK, which in turn phosphorylates downstream transcription factors, leading to the stabilization of mRNA and enhanced translation of cytokine genes.[16][17]

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent activation MKK MKK3/6 TLR4->MKK TRIF-dependent activation NFkB_complex NF-κB (p65/p50) + IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα (leads to degradation) IκB IκBα NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation p38 p38 MAPK MKK->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 p_p38_nuc p-p38 MAPK p_p38->p_p38_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene p_p38_nuc->Gene Activates Transcription Factors Cytokines TNF-α, IL-6, etc. Gene->Cytokines Translation & Secretion Compound This compound Compound->IKK Inhibition? Compound->p38 Inhibition?

Figure 2: Key inflammatory signaling pathways (NF-κB and p38 MAPK).

Tiered Assay Strategy & Experimental Protocols

We propose a three-tiered approach to efficiently screen and characterize the anti-inflammatory activity of this compound. This workflow begins with rapid enzymatic assays, proceeds to cell-based functional assays, and culminates in mechanistic signaling studies.

Workflow cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 Tier1 Tier 1: In Vitro Enzymatic Screening (Target Identification) Tier2 Tier 2: Cell-Based Functional Assays (Phenotypic Confirmation) Tier1->Tier2 Proceed with active hits Tier3 Tier 3: Mechanistic Pathway Analysis (Mechanism of Action) Tier2->Tier3 Investigate mechanism Assay1A COX-1/COX-2 Inhibition Assay Assay1B Nitric Oxide (Griess) Assay Assay2A Cell Viability Assay (MTT/XTT) Assay2B LPS-Stimulated Cytokine Release (TNF-α & IL-6 ELISA) Assay3A NF-κB (p65) Nuclear Translocation Assay3B p38 MAPK Phosphorylation

Figure 3: Proposed tiered workflow for compound evaluation.
Tier 1 Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is detected by a probe that fluoresces upon oxidation.[10] By comparing the rate of fluorescence generation in the presence and absence of the test compound, its inhibitory activity can be quantified. Running parallel assays with COX-1 and COX-2 allows for the determination of isoform selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes[18]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor (e.g., Hematin)[8]

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)[10]

  • Indomethacin (non-selective COX inhibitor, positive control)

  • This compound (test compound), dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications. Create a serial dilution of the test compound and positive controls in DMSO, then dilute 10X into COX Assay Buffer.

  • Control Setup:

    • Enzyme Control (100% Activity): 10 µL Assay Buffer.

    • Inhibitor Control: 10 µL of diluted Celecoxib or Indomethacin.

    • Test Wells: 10 µL of diluted this compound.

    • Solvent Control: 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to all wells except the "No Enzyme" blank.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Pre-incubate for 10 minutes at 37°C.[18]

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place the plate in the reader and measure fluorescence kinetically at 25°C for 5-10 minutes.[10]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control)

  • Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression to determine the IC50 value.

  • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Parameter Description Example Value
IC50 (COX-2) Concentration for 50% inhibition of COX-2 activity.0.5 µM
IC50 (COX-1) Concentration for 50% inhibition of COX-1 activity.15 µM
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.30
Tier 2 Protocol: Cytokine Release in LPS-Stimulated Macrophages (ELISA)

Principle: This cell-based assay quantifies the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from macrophages stimulated with LPS. The compound's ability to reduce cytokine levels indicates anti-inflammatory activity. A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used for detection, where the target cytokine is captured between two specific antibodies, and a colorimetric reaction provides a quantitative readout.[11][12][19]

Materials:

  • RAW 264.7 murine macrophage cell line (or human THP-1 monocytes differentiated into macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS, Pen/Strep)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT or similar cell viability reagent

  • This compound

  • Dexamethasone (positive control)

  • Human or Murine TNF-α and IL-6 ELISA Kits[20][21]

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 450 nm)

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound or Dexamethasone. Include a "Vehicle Control" well with DMSO. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the "Unstimulated Control") to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.

  • Cell Viability Check: Perform an MTT assay on the remaining cells in the plate to ensure the compound is not cytotoxic at the tested concentrations. A reduction in cytokine release should not be due to cell death.

  • ELISA Procedure (General):

    • Add 100 µL of standards and collected supernatants to the antibody-pre-coated ELISA plate.[22] Incubate for 2 hours at room temperature.

    • Wash the plate 3-5 times with the provided Wash Buffer.[12][19]

    • Add 100 µL of the biotin-conjugated detection antibody. Incubate for 1 hour.[19]

    • Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30-45 minutes.[23][24]

    • Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution and incubate in the dark for 15-30 minutes.[19][23]

    • Add 50 µL of Stop Solution. Read the absorbance at 450 nm within 30 minutes.[19]

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards vs. their known concentrations.

  • Use the standard curve to interpolate the concentration of TNF-α and IL-6 in each sample.

  • Normalize the cytokine concentration to the vehicle control and calculate the % inhibition.

  • Plot % Inhibition vs. log[Concentration] to determine the IC50 for the reduction of each cytokine.

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) Cell Viability (%)
Unstimulated Control<10<10100
LPS + Vehicle2540 ± 1504800 ± 21098 ± 4
LPS + Compound (1 µM)1250 ± 902300 ± 15097 ± 5
LPS + Compound (10 µM)450 ± 50850 ± 7095 ± 6
LPS + Dexamethasone (1 µM)310 ± 40620 ± 5599 ± 3
Tier 3 Protocol: NF-κB (p65) Nuclear Translocation Assay (Western Blot)

Principle: This assay determines if the test compound inhibits the activation of the NF-κB pathway by measuring the amount of the p65 subunit that translocates from the cytoplasm to the nucleus upon LPS stimulation.[13] Cellular fractionation is used to separate cytoplasmic and nuclear proteins, which are then analyzed by Western blot using an antibody specific for p65.[25][26] A decrease in nuclear p65 indicates inhibition of the pathway.

Materials:

  • Cell culture reagents and stimulation setup as in Tier 2.

  • Nuclear/Cytoplasmic Fractionation Kit

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary Antibodies: Rabbit anti-p65, Mouse anti-Lamin B1 (nuclear marker), Mouse anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Chemiluminescence Substrate

Step-by-Step Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes), as translocation is a rapid event.[14]

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Scrape cells and transfer to a microcentrifuge tube.

    • Follow the protocol of a commercial fractionation kit.[25] This typically involves sequential lysis with a cytoplasmic buffer followed by a nuclear extraction buffer. Add protease/phosphatase inhibitors to all buffers.[14]

    • Store fractions at -80°C.

  • Protein Quantification: Determine the protein concentration of each cytoplasmic and nuclear extract using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

Data Analysis:

  • Visually inspect the blot. In stimulated vehicle-treated cells, the p65 band should be strong in the nuclear fraction. In compound-treated cells, this band should be weaker.

  • Lamin B1 should only appear in the nuclear fractions, and β-actin primarily in the cytoplasmic fractions, confirming successful fractionation.

  • Perform densitometry analysis to quantify band intensity. Calculate the ratio of nuclear p65 to Lamin B1 to normalize for loading. Compare this ratio across treatment groups.

Conclusion and Future Directions

This document provides a validated, step-wise framework to thoroughly investigate the anti-inflammatory properties of this compound. By systematically progressing through enzymatic, cellular, and mechanistic assays, researchers can build a robust data package that defines the compound's potency, selectivity, and mechanism of action. Positive results from this cascade would strongly support its further development as a novel anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 2-(Quinoxalin-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoxaline scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable aptitude for interacting with a diverse range of biological targets.[1] Its derivatives have garnered significant attention for their potent inhibitory activity against protein kinases, a class of enzymes that are central regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][3] The structural rigidity of the quinoxaline core, combined with its capacity for diverse substitutions, allows for the fine-tuning of inhibitor potency and selectivity.[4] This guide provides a comprehensive overview of the development of kinase inhibitors derived from 2-(quinoxalin-6-yl)acetic acid, a versatile starting material for generating libraries of potential therapeutic agents. We will delve into the synthetic derivatization of this core structure, detail robust protocols for evaluating the inhibitory activity of the resulting compounds, and explore the underlying mechanisms of action through the lens of key signaling pathways.

Part 1: Synthesis of this compound Derivatives

The development of a diverse library of kinase inhibitors from this compound hinges on the efficient and versatile derivatization of its carboxylic acid moiety. Amide and ester functionalities are commonly introduced to explore the chemical space around the quinoxaline core and to modulate physicochemical properties such as solubility and cell permeability.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of N-substituted 2-(quinoxalin-6-yl)acetamides using a common coupling reagent.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc to afford the desired amide derivative.

Protocol 2: General Procedure for Esterification

This protocol describes a straightforward method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, etc.)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc to yield the desired ester derivative.

Part 2: In Vitro Kinase Inhibition Assays

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of specific protein kinases. A variety of in vitro assay formats are available, each with its own advantages.

Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized quinoxaline derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase in kinase assay buffer.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Part 3: Cellular Assays for Target Validation and Efficacy

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to evaluate the efficacy of lead compounds in a cellular context. Cellular assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a complex biological environment, and elicit a functional response.[7]

Protocol 4: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibition of a specific kinase signaling pathway by measuring the phosphorylation status of its downstream substrates.[8]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized quinoxaline derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

    • If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells with the ligand for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.[9]

Data Presentation: Kinase Selectivity Profile

A critical aspect of kinase inhibitor development is determining the selectivity of a compound. A selective inhibitor targets a specific kinase or a small subset of kinases, which can minimize off-target effects and associated toxicities. The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against a panel of kinases, illustrating how such data is typically presented.

Compound IDR Group (Amide)ASK1 IC₅₀ (nM)Pim-1 IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)BTK IC₅₀ (nM)PI3Kα IC₅₀ (nM)
Q-001 -NH-Phenyl558501200>10000>10000
Q-002 -NH-Benzyl789201500>10000>10000
Q-003 -NH-(4-F-Phenyl)32650980>10000>10000
Q-004 -NH-(3-Cl-Phenyl)417101100>10000>10000

Visualization of Key Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is fundamental to interpreting the biological effects of the inhibitors. Below are Graphviz diagrams illustrating two key pathways often targeted by quinoxaline-based inhibitors.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

ASK1_Pathway ROS Reactive Oxygen Species ASK1 ASK1 (MAP3K5) ROS->ASK1 activates TNFa TNF-α TNFa->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Quinoxaline_Inhibitor 2-(Quinoxalin-6-yl)acetic acid derivative Quinoxaline_Inhibitor->ASK1 inhibits PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Quinoxaline_Inhibitor 2-(Quinoxalin-6-yl)acetic acid derivative Quinoxaline_Inhibitor->PI3K inhibits Quinoxaline_Inhibitor->mTORC1 inhibits

References

High-Throughput Screening of 2-(Quinoxalin-6-yl)acetic Acid Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Analogs of 2-(Quinoxalin-6-yl)acetic acid, in particular, represent a promising class of compounds for the discovery of novel therapeutics. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify initial "hit" compounds that modulate the activity of a biological target.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for this compound class. It covers the rationale behind assay selection, detailed protocols for biochemical and cell-based assays, and a robust data analysis workflow.

Introduction: The Therapeutic Potential of Quinoxaline Analogs

Quinoxaline derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1][2][3] Their biological activities often stem from their ability to interact with various enzymes and receptors.[1][2] For instance, certain quinoxaline derivatives have been identified as potent inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[7][8][9]

The this compound scaffold provides a versatile backbone for chemical modification, allowing for the generation of large, diverse libraries of analogs. HTS enables the efficient screening of these libraries to identify compounds that interact with specific biological targets.[5][10] The success of an HTS campaign hinges on the selection of a robust and relevant assay, careful optimization, and rigorous data analysis to distinguish true hits from false positives.[5][11][12]

Strategic Assay Selection: Biochemical vs. Cell-Based Approaches

The initial and most critical step in designing an HTS campaign is the selection of an appropriate assay. This choice depends on the biological target and the desired information. The two main categories of assays are biochemical and cell-based.[6][13][14][15]

Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[12][13] They are generally more straightforward to develop and optimize, offering a clean system with fewer confounding variables.[13] For kinase targets, common biochemical assays measure the consumption of ATP or the formation of ADP.[8][16][17]

Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[14][15][18] This approach can provide insights into a compound's cell permeability, potential toxicity, and effects on downstream signaling pathways.[14][18]

For a comprehensive screening campaign of this compound analogs, a tiered approach is recommended, starting with a biochemical assay for primary screening, followed by cell-based assays for hit confirmation and characterization.

Primary Screening: A Luminescence-Based Kinase Assay

Rationale: Given that many quinoxaline derivatives target kinases, a universal luminescence-based kinase assay is an excellent choice for primary HTS.[1][7][9] These assays are highly sensitive, have a large dynamic range, and are amenable to automation in high-density formats (e.g., 384- or 1536-well plates).[16][17][19] The ADP-Glo™ Kinase Assay is a robust example that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17][20]

Experimental Workflow: Primary HTS Campaign

HTS_Workflow Compound_Library Quinoxaline Analog Library (in DMSO) Dispensing Dispense Compounds & Controls Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagents Kinase, Substrate, ATP, Buffers Addition Add Kinase/ Substrate Mix Reagents->Addition Dispensing->Addition Incubation1 Incubate (Kinase Reaction) Addition->Incubation1 Termination Add ADP-Glo™ Reagent (Stop Reaction) Incubation1->Termination Incubation2 Incubate Termination->Incubation2 Detection_Reagent Add Kinase Detection Reagent Incubation2->Detection_Reagent Incubation3 Incubate Detection_Reagent->Incubation3 Readout Measure Luminescence Incubation3->Readout Data_QC Data Quality Control (Z'-factor) Readout->Data_QC Normalization Data Normalization (% Inhibition) Data_QC->Normalization Hit_ID Hit Identification (>3 SD from mean) Normalization->Hit_ID

Caption: High-throughput screening workflow for quinoxaline analogs.

Protocol: ADP-Glo™ Kinase Assay (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound analog (10 mM in DMSO) to the appropriate wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.

    • Incubate the reaction at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader with a 0.5 to 1-second integration time per well.

Hit Confirmation and Secondary Screening

Hits identified from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.[11] A fluorescence polarization (FP) binding assay is an excellent orthogonal method for this purpose.[21][22][23]

Rationale: FP assays directly measure the binding of a fluorescently labeled tracer to the target protein.[21][22][24] A competitive FP assay can be used to determine if the "hit" compounds from the primary screen can displace the tracer, thus confirming direct binding to the target.[22] This method is less susceptible to interferences that can affect enzyme activity assays.[22]

Experimental Workflow: Hit Confirmation and Dose-Response

Confirmation_Workflow Primary_Hits Primary Screen Hits Dose_Response Serial Dilution of Hits Primary_Hits->Dose_Response Dispensing Dispense Diluted Compounds Dose_Response->Dispensing Reagent_Add Add Kinase and Fluorescent Tracer Dispensing->Reagent_Add Incubation Incubate to Equilibrium Reagent_Add->Incubation Readout Read Fluorescence Polarization Incubation->Readout Curve_Fitting Dose-Response Curve Fitting Readout->Curve_Fitting IC50_Calc Calculate IC50 Values Curve_Fitting->IC50_Calc SAR_Analysis Preliminary SAR Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for hit confirmation and dose-response analysis.

Protocol: Competitive Fluorescence Polarization Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.

  • Assay Setup:

    • In a 384-well, low-volume, black assay plate, add 100 nL of each diluted compound.

    • Prepare a master mix containing the target kinase and a fluorescently labeled tracer (at a concentration close to its Kd).

    • Dispense 10 µL of the master mix into each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation

Rigorous data analysis is paramount for the success of any HTS campaign.[25][26] The goal is to identify true hits and derive meaningful structure-activity relationships (SAR).[26]

Data Quality Control

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[5][26] It is calculated using the signals from the positive and negative controls.

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[5][26]

Hit Identification and Prioritization
  • Primary Screen Analysis:

    • Normalize the raw data to percent inhibition relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.

  • Dose-Response Analysis:

    • For the confirmed hits, plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Representative HTS Data Summary

Compound IDPrimary Screen (% Inhibition)Confirmation (IC50, µM)Notes
QX-A-00185.21.5Confirmed Hit
QX-A-00212.5> 50Inactive
QX-A-00392.10.8Potent Hit
QX-A-00455.710.2Moderate Hit

Conclusion and Future Directions

This application note provides a comprehensive framework for conducting a high-throughput screening campaign for this compound analogs. By employing a tiered screening approach with robust biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds. The identified hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.

References

Application Notes & Protocols: In Vivo Experimental Design for 2-(Quinoxalin-6-yl)acetic acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo evaluation of 2-(Quinoxalin-6-yl)acetic acid (QAA), a novel compound based on the quinoxaline scaffold. The quinoxaline moiety is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects[1][2][3][4][5]. Given this background, a systematic in vivo assessment is the critical next step in characterizing its therapeutic potential. This guide presents an integrated, field-proven strategy commencing with foundational pharmacokinetic and safety evaluations, and culminating in a robust pharmacodynamic model of acute inflammation. Each protocol is designed to be a self-validating system, providing the causal logic behind experimental choices to ensure scientific integrity and data reliability.

Section 1: Strategic Overview & Pre-In Vivo Foundations

The transition from in vitro discovery to in vivo validation is a pivotal stage in drug development. The experimental path for a novel entity like QAA must be logical and sequential. We must first understand how the compound behaves within a biological system (Pharmacokinetics) and its basic safety profile (Toxicology) before we can confidently interpret any efficacy data (Pharmacodynamics).

The Developmental Workflow

The proposed in vivo campaign follows a phased approach, where the results of each study inform the design of the next. This ensures efficient use of resources and yields a comprehensive data package.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization Formulation Formulation & Vehicle Selection PK Pharmacokinetics (PK) (IV & PO) Formulation->PK Provides dosing solution Analytics Bioanalytical Method Development (LC-MS/MS) Analytics->PK Enables quantification Tox Acute Toxicology (MTD Study) PK->Tox Informs dose selection PD Pharmacodynamics (PD) (Efficacy Model) PK->PD Informs dose selection & timing Tox->PD Defines safe dose range

Caption: Overall workflow for the in vivo evaluation of QAA.

Critical Prerequisite: Formulation Development

Many novel chemical entities exhibit poor aqueous solubility, which is a primary cause of low or variable bioavailability[6][7]. Before any in vivo study, a stable and appropriate dosing vehicle must be developed.

Protocol Outline:

  • Solubility Screening: Assess the solubility of QAA in a panel of pharmaceutically acceptable excipients (e.g., saline, PBS, Tween® 80, PEG-400, Solutol® HS 15, corn oil).

  • Vehicle Selection:

    • For IV Administration: The compound must be fully solubilized. A common starting point is a co-solvent system such as 10% DMSO, 40% PEG-400, 50% Saline.

    • For PO Administration: A suspension or solution is acceptable. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • Stability Testing: Confirm the physical and chemical stability of the final formulation for the expected duration of the study.

Prerequisite: Bioanalytical Method

A sensitive and specific bioanalytical method is required to quantify QAA concentrations in biological matrices (e.g., plasma). Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard.

Causality: Without a reliable assay, it is impossible to conduct pharmacokinetic studies. This method forms the bedrock of understanding drug exposure.

Section 2: Pharmacokinetic (PK) Studies

Objective: To determine the fundamental pharmacokinetic profile of QAA in a rodent model, including its rate and extent of absorption and elimination. This study is essential for understanding the exposure profile and for calculating absolute oral bioavailability (F%).

Experimental Design: IV and PO Crossover in Rats

A crossover design is highly recommended as it minimizes inter-animal variability, providing more precise results with fewer animals[8]. However, a parallel design is also acceptable and simpler to execute.

G cluster_0 Rodent PK Study Design (n=3-5 per group) cluster_A Blood Sampling (Serial) cluster_B Blood Sampling (Serial) GroupA Group A: IV Bolus (e.g., 1 mg/kg) cluster_A cluster_A Analysis Plasma Concentration vs. Time LC-MS/MS Analysis GroupA->Analysis GroupB Group B: Oral Gavage (PO) (e.g., 10 mg/kg) cluster_B cluster_B GroupB->Analysis A_T1 5 min A_T2 15 min A_T3 30 min A_T4 1 hr A_T5 2 hr A_T6 4 hr A_T7 8 hr A_T8 24 hr B_T1 15 min B_T2 30 min B_T3 1 hr B_T4 2 hr B_T5 4 hr B_T6 8 hr B_T7 24 hr Calc Calculate PK Parameters (AUC, Cmax, Tmax, t½, F%) Analysis->Calc

Caption: Experimental design for a rodent pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.

  • Acclimatization: Allow animals to acclimate for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • Group A (IV): Administer QAA solution via the tail vein as a single bolus injection (e.g., 1 mg/kg).

    • Group B (PO): Administer QAA formulation via oral gavage (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula into EDTA-coated tubes at specified time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose)[8][9].

  • Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify QAA concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin[10].

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL)1250850Maximum observed plasma concentration.
Tmax (hr)0.08 (5 min)1.0Time to reach Cmax.
AUC₀-t (nghr/mL)21004500Area under the curve from time 0 to the last measurement.
AUC₀-inf (nghr/mL)21504620Area under the curve extrapolated to infinity.
(hr)3.54.2Elimination half-life.
Bioavailability (F%) N/A21.5% The fraction of the oral dose that reaches systemic circulation.

Note: Data are hypothetical for illustrative purposes.

Section 3: Acute Toxicology Study

Objective: To determine the Maximum Tolerated Dose (MTD) and establish a preliminary safety profile for QAA. This study is crucial for selecting safe and relevant doses for subsequent efficacy studies.

Authoritative Grounding: The study design should be based on established international guidelines, such as the OECD Guideline 425 (Up-and-Down Procedure) or 423 (Acute Toxic Class Method)[11][12][13]. These methods aim to estimate the LD50 while minimizing animal usage.

Protocol: Acute Oral Toxicity (OECD 425 Approach)
  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are typically preferred[14].

  • Dosing: Administer a single oral dose of QAA to one animal. The starting dose is typically a step below a preliminary estimate of the LD50 (e.g., 300 mg/kg).

  • Observation: Observe the animal closely for the first 4 hours, then periodically for 48 hours[11].

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Procedure Continuation: Continue this sequential dosing until the stopping criteria defined by the OECD 425 guideline are met[13].

  • Long-term Observation: All surviving animals are observed for a total of 14 days, monitoring for clinical signs of toxicity, behavioral changes, and body weight changes[11][14].

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Data Presentation: Dose Escalation & Clinical Observations
Dose (mg/kg, PO)N AnimalsMortality (within 48h)Clinical Signs ObservedBody Weight Change (Day 14)
30010/1None+8%
100020/2Mild lethargy (resolved by 24h)+6%
200031/3Severe lethargy, piloerection-2% (survivors)
MTD Estimate ~1000 mg/kg

Note: Data are hypothetical. The MTD is the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.

Section 4: Pharmacodynamic (Efficacy) Study

Objective: To evaluate the potential anti-inflammatory activity of QAA in a validated in vivo model of acute inflammation.

Model Rationale: The Carrageenan-Induced Paw Edema model is a highly reproducible and widely used assay to screen for the acute anti-inflammatory activity of novel compounds, particularly those with mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs)[15][16][17]. Carrageenan injection triggers a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, making it an excellent model to detect suppression of these mediators[16][18].

Inflammatory Signaling Cascade

G cluster_0 Cellular Activation cluster_1 Mediator Release cluster_2 Physiological Response Carrageenan Carrageenan Injection MastCells Mast Cells & Macrophages Carrageenan->MastCells Histamine Histamine, Serotonin (Early Phase) MastCells->Histamine Cytokines TNF-α, IL-1β MastCells->Cytokines Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation COX2 COX-2 Upregulation Cytokines->COX2 Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Prostaglandins Prostaglandins (PGE₂) (Late Phase) COX2->Prostaglandins Prostaglandins->Vasodilation Edema Edema (Paw Swelling) Vasodilation->Edema Neutrophils->Edema QAA QAA (Hypothesized Target) QAA->COX2 Inhibition?

Caption: Signaling pathway in carrageenan-induced inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Animal Grouping (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives vehicle (e.g., 0.5% CMC).

    • Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.)[16].

    • Group 3 (QAA Low Dose): Receives QAA (e.g., 10 mg/kg, p.o.).

    • Group 4 (QAA Mid Dose): Receives QAA (e.g., 30 mg/kg, p.o.).

    • Group 5 (QAA High Dose): Receives QAA (e.g., 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds (Vehicle, Indomethacin, or QAA) via oral gavage. The timing should be based on the Tmax from the PK study, typically 30-60 minutes before carrageenan injection[15][16].

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw[15][17].

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[16][19].

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Data Presentation: Efficacy Results
Treatment GroupDose (mg/kg, PO)Paw Volume Increase (mL) at 3hr (Mean ± SEM)% Inhibition of Edema at 3hr
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
QAA100.72 ± 0.0715.3%
QAA300.55 ± 0.0535.3%
QAA1000.41 ± 0.0451.8%

Note: Data are hypothetical and demonstrate a dose-dependent anti-inflammatory effect.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(quinoxalin-6-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yield, and ensure the purity of your final product. Our approach is rooted in explaining the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and robust strategy involves a multi-step synthesis, which can be logically divided into three main stages:

  • Formation of a Substituted Quinoxaline Intermediate: The synthesis typically begins with the construction of the core quinoxaline scaffold. A widely used method is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For this specific target, starting with 4-amino-3-nitrobenzonitrile allows for the introduction of a nitrile group, which is a precursor to the desired acetic acid moiety.

  • Introduction of the Acetonitrile Precursor: The amino group on the quinoxaline ring can be converted into a nitrile group (–CN). A classic and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[3][4] This reaction allows for the precise installation of the cyano group at the 6-position.

  • Hydrolysis to the Final Carboxylic Acid: The final step is the hydrolysis of the 2-(quinoxalin-6-yl)acetonitrile intermediate to the target molecule, this compound. This can be achieved under either acidic or basic conditions, with each method having its own advantages and potential drawbacks.[5]

The overall workflow is summarized in the diagram below.

Synthesis_Workflow cluster_0 Stage 1: Quinoxaline Formation cluster_1 Stage 2: Reduction & Acetonitrile Formation cluster_2 Stage 3: Hydrolysis A 4-Amino-3-nitrobenzonitrile + Glyoxal B 6-Cyano-7-nitroquinoxaline A->B Condensation A->B C 6-Amino-7-cyanoquinoxaline B->C Reduction (e.g., Fe/HCl) B->C D 2-(Quinoxalin-6-yl)acetonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) C->D E This compound D->E Hydrolysis (Acid or Base) D->E

Caption: A typical synthetic workflow for this compound.

Q2: Which stage of the synthesis is most critical for maximizing the overall yield?

While every step is important, the Sandmeyer reaction (Stage 2) and the final hydrolysis (Stage 3) are often the most challenging and yield-defining steps. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt, and its subsequent conversion requires careful control of temperature and reagent stoichiometry to prevent side reactions.[6][7] The hydrolysis step can suffer from incomplete conversion or degradation of the product under harsh conditions, directly impacting the final yield and purity.[8]

Troubleshooting Guide: Step-by-Step Optimization

This section addresses specific problems you might encounter during the synthesis.

Part A: Synthesis of the 6-Substituted Quinoxaline Intermediate

Q: My condensation reaction to form the quinoxaline ring is low-yielding. How can I improve it?

A: Low yields in the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound often stem from suboptimal reaction conditions or catalyst choice.

  • Causality: The reaction is an acid-catalyzed condensation-cyclization. The catalyst protonates a carbonyl group, activating it for nucleophilic attack by the diamine. The subsequent dehydration and cyclization form the stable aromatic quinoxaline ring. Insufficient catalysis, improper solvent, or high temperatures leading to side products can reduce the yield.

  • Troubleshooting Steps:

    • Catalyst Optimization: While the reaction can proceed without a catalyst, mild acid catalysis is often beneficial. Acetic acid is a common choice.[9] However, various modern catalysts have been shown to improve yields and shorten reaction times. Consider screening catalysts as detailed in the table below.

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are standard. For poorly soluble starting materials, using a co-solvent or switching to a higher-boiling solvent like DMF might be necessary, but monitor for potential side reactions.[10] Some modern "green" approaches utilize water as a solvent, which can be highly effective.[2]

    • Temperature Control: These reactions are typically run at room temperature or with gentle heating (e.g., reflux in ethanol).[11] Excessively high temperatures can lead to the formation of polymeric side products. Start at room temperature and gradually increase the heat only if the reaction is sluggish, monitoring progress by TLC.

Catalyst System Typical Solvent Key Advantages Reference
Acetic Acid (catalytic)Ethanol / MethanolCost-effective, traditional method.[9]
Cerium(IV) Ammonium Nitrate (CAN)Water / AcetonitrileGreen chemistry approach, high reactivity, low cost.[11]
Iodine (I₂)Ethanol (Microwave)Rapid reaction times, high yields.[10]
Hexafluoroisopropanol (HFIP)HFIP (as solvent)High polarity, low nucleophilicity, rapid at room temp.[11]
Part B: The Sandmeyer Reaction for Acetonitrile Introduction

Q: I am observing a low yield and significant tar formation during my Sandmeyer cyanation reaction. What is going wrong?

A: The Sandmeyer reaction is a powerful but sensitive transformation. Low yields and byproduct formation are typically due to issues with diazonium salt formation or its subsequent decomposition.[3]

  • Causality: The reaction involves two critical phases:

    • Diazotization: The aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt (Ar-N₂⁺). This step must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose prematurely.

    • Substitution: The diazonium salt is added to a solution of a copper(I) salt (e.g., CuCN). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂ gas. The radical then reacts to yield the final product.[3][4] Poor temperature control or incorrect stoichiometry can lead to unwanted side reactions, such as phenol formation or azo coupling.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0 and 5 °C at all times. Use an ice-salt bath for better control. Premature warming will cause the diazonium salt to decompose, often violently releasing N₂ gas and forming phenols.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of your amine. This prevents localized overheating and buildup of excess nitrous acid, which can also lead to side reactions.

    • Ensure Complete Diazotization: Before proceeding, you can test for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). A slight excess is typically desired to ensure all the amine has reacted.

    • Preparation of the Copper(I) Cyanide Solution: Ensure your CuCN solution is freshly prepared and active. The copper(I) salt is the catalyst for the substitution step.

    • Controlled Addition to Catalyst: Add the cold diazonium salt solution slowly to the CuCN solution. This is often the step where tar formation occurs if the addition is too fast, leading to uncontrolled decomposition.

Part C: Hydrolysis of 2-(Quinoxalin-6-yl)acetonitrile

Q: My nitrile hydrolysis is either incomplete or seems to be degrading my product. How do I choose the right conditions?

A: The hydrolysis of a nitrile to a carboxylic acid is a robust reaction but requires forcing conditions (heat, strong acid, or base) that can be incompatible with sensitive heterocyclic scaffolds like quinoxaline.[5][8]

  • Causality:

    • Acidic Hydrolysis: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄, HCl), making the carbon atom more electrophilic and susceptible to attack by water. The reaction proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5]

    • Alkaline Hydrolysis: A hydroxide ion (e.g., from NaOH, KOH) directly attacks the electrophilic nitrile carbon. This also proceeds via an amide intermediate, ultimately forming the carboxylate salt and ammonia gas. An acidic workup is required to protonate the salt and isolate the free carboxylic acid.[5]

  • Troubleshooting Decision Tree:

Hydrolysis_Troubleshooting start Start: Low Yield in Nitrile Hydrolysis q1 Is the reaction incomplete (starting material remains)? start->q1 a1_yes Increase Reaction Time and/or Temperature. Monitor by TLC/LCMS. q1->a1_yes Yes q3 Is the main impurity the intermediate amide? q1->q3 No q2 Still incomplete or is degradation observed? a1_yes->q2 a2_degradation Switch Hydrolysis Conditions. If using Acid, try Base. If using Base, try Acid. q2->a2_degradation Degradation a2_incomplete Consider a stronger acid (e.g., conc. H₂SO₄) or a co-solvent (e.g., ethanol) to improve solubility. q2->a2_incomplete Incomplete end_node Optimized Hydrolysis a2_degradation->end_node a2_incomplete->end_node a3_yes The second step (amide hydrolysis) is rate-limiting. Increase reaction time significantly or use harsher conditions (higher temp/conc.). q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting the nitrile hydrolysis step.

  • Comparative Analysis of Hydrolysis Conditions:

Condition Reagents Pros Cons Workup
Acidic 6M HCl or 50% H₂SO₄, RefluxDirect isolation of the carboxylic acid.Can cause charring/degradation with sensitive substrates. Ammonium salt byproduct must be removed.Cool, dilute with water, filter the precipitated product.
Alkaline 6M NaOH or KOH in H₂O/EtOH, RefluxGenerally cleaner, less charring.Product is a salt, requiring an additional acidification step. Ammonia gas is evolved.Cool, acidify with conc. HCl to pH ~2-3, filter the precipitated product.

Recommendation: For many heterocyclic systems, alkaline hydrolysis is often preferred as it tends to be less destructive than strong, hot acid.[12] However, if your molecule is base-sensitive, acidic hydrolysis may be the only option. Always perform a small-scale trial to determine the optimal condition.

Part D: Purification of the Final Product

Q: I am struggling to get a pure sample of this compound after workup. What are the best purification methods?

A: The acidic nature of the final product provides a powerful handle for purification.

  • Acid-Base Extraction: After the initial isolation by precipitation and filtration, redissolve the crude product in a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃). Any non-acidic impurities (like starting nitrile or amide) will remain insoluble or can be extracted into an organic solvent (e.g., ethyl acetate). After separating the layers, re-acidify the aqueous layer with HCl to re-precipitate your pure product.

  • Recrystallization: If impurities persist, recrystallization is highly effective. Good solvent systems often include ethanol/water, acetic acid/water, or DMF/water. The key is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.

  • Chromatography: While possible, silica gel chromatography of carboxylic acids can be challenging due to streaking. If necessary, add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., dichloromethane/methanol) to suppress deprotonation and improve peak shape.

References

Technical Support Center: Overcoming Poor Bioavailability of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Technologies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and methodologies to address the common challenge of poor oral bioavailability associated with this important class of compounds. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions to orient your initial investigation into the bioavailability of your quinoxaline derivative.

Q1: Why do many of my quinoxaline derivatives exhibit poor oral bioavailability?

A: The poor bioavailability of quinoxaline derivatives typically stems from a combination of two main physicochemical challenges: low aqueous solubility and poor membrane permeability.[1][2] Quinoxaline scaffolds are generally aromatic and lipophilic, which often leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][3] According to the Biopharmaceutics Classification System (BCS), many of these compounds fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their absorption from the GI tract inherently difficult.[4] Furthermore, some quinoxaline derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, further reducing net absorption.[5][6][7]

Q2: What are the critical first steps to diagnose the cause of poor bioavailability for my lead compound?

A: A systematic, stepwise approach is crucial. Before proceeding to complex formulations or animal studies, you must characterize the fundamental properties of your compound.

  • Determine Aqueous Solubility: Quantify the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). This will immediately tell you if dissolution is a rate-limiting step.

  • Assess Membrane Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This will not only estimate the passive diffusion across the intestinal epithelium but can also be designed to identify if your compound is a substrate for efflux pumps like P-gp.

  • Evaluate Metabolic Stability: An in vitro liver microsomal stability assay is a cost-effective way to determine if your compound is rapidly metabolized. High first-pass metabolism in the gut wall or liver is a major barrier to bioavailability.[8][9]

These initial data points will classify the primary hurdle (solubility, permeability, or metabolism) and guide your subsequent optimization strategy.

Q3: What are the main formulation strategies I should consider to improve the bioavailability of a poorly soluble quinoxaline derivative?

A: Formulation strategies aim to increase the concentration of the dissolved drug at the site of absorption.[10] The choice depends on the specific properties of your compound. Key approaches include:

  • pH Adjustment: For ionizable quinoxaline derivatives, adjusting the pH of the formulation or microenvironment can increase solubility.[1]

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[11]

  • Crystal Engineering (Co-crystals): Forming a co-crystal with a pharmaceutically acceptable co-former can significantly alter the solid-state properties of the drug, often leading to improved solubility and dissolution rates without changing the molecule itself.[12][13][14]

  • Lipid-Based Formulations: For highly lipophilic compounds (high logP), lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[15][16][17] These formulations present the drug in a solubilized state within the GI tract, bypassing the dissolution step.[18][19][20]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[4]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides in-depth answers to specific problems you might encounter during your experiments.

Issue Cluster 1: Low Aqueous Solubility

Q: My quinoxaline derivative keeps precipitating out of my aqueous assay buffer. How can I resolve this for in vitro testing?

A: This is a classic sign of poor kinetic solubility. The immediate goal is to keep the compound in solution for the duration of the assay without altering its biological activity.

  • Root Cause Analysis: Your compound's concentration in the final assay medium exceeds its aqueous solubility. This is often exacerbated when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer, creating a supersaturated and unstable state.[1]

  • Immediate Troubleshooting Steps:

    • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at the lowest possible level, typically well below 1%, as higher concentrations can be toxic to cells and cause artifacts.[1]

    • Lower the Test Concentration: The simplest solution is to perform the assay at a concentration below the compound's measured kinetic solubility.

    • Use Solubilizing Excipients: If a higher concentration is required, consider pre-formulating the compound with excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80). These can form inclusion complexes or micelles, respectively, to enhance apparent solubility.[1][2] However, you must run controls to ensure the excipient itself does not interfere with the assay.

The following workflow illustrates a decision-making process for addressing solubility issues.

Caption: Workflow for addressing compound precipitation in assays.

Q: How do I select the most appropriate bioavailability-enhancing formulation for my quinoxaline derivative?

A: The selection is a data-driven process guided by the compound's physicochemical properties. There is no one-size-fits-all solution. The table below summarizes common strategies and their ideal applications.

Strategy Underlying Principle Ideal for Quinoxalines That Are... Advantages Potential Disadvantages
Co-crystals Modifies the crystal lattice energy, leading to improved dissolution.[12][21]Crystalline, non-ionizable or weakly ionizable, and have hydrogen bond donors/acceptors.Creates a new, stable solid form with improved properties; patentable.[14]Co-former selection can be complex; potential for conversion back to the less soluble form in vivo.[13]
Lipid-Based (SEDDS/SMEDDS) Presents the drug in a pre-dissolved, solubilized state within lipid droplets in the GI tract.[19]Highly lipophilic (LogP > 4), poorly soluble, and potentially substrates for P-gp or first-pass metabolism.Bypasses dissolution; can enhance lymphatic transport, avoiding first-pass metabolism; can inhibit P-gp.[17][18]Higher manufacturing complexity; potential for GI side effects with high surfactant concentrations.
Nanosuspensions Increases surface area-to-volume ratio, accelerating dissolution rate.[4]Poorly soluble but with a dissolution rate-limited absorption; high melting point.Applicable to a wide range of compounds; can be used for oral and parenteral routes.Requires specialized equipment (homogenizers, mills); potential for particle aggregation and physical instability.
pH Modification Ionizes the compound, increasing its affinity for water.[1]Weakly basic or acidic. Quinoxaline itself is a weak base.[3]Simple and cost-effective to implement in a formulation.Efficacy is dependent on the local pH of the GI tract; can cause irritation.
Issue Cluster 2: Poor Permeability & High Efflux

Q: My compound is reasonably soluble after formulation, but in vivo studies still show very low bioavailability. What is the likely cause?

A: If solubility is no longer the rate-limiting factor, the primary suspects are poor membrane permeability or active efflux . Many drug-like molecules are actively transported back into the intestinal lumen by efflux pumps, with P-glycoprotein (P-gp, also known as MDR1 or ABCB1) being the most notorious.[5] Several studies have identified quinoxaline derivatives as P-gp substrates or modulators.[6][7][22][23] This means that even after the compound dissolves and is ready for absorption, it is effectively "pumped out" of the intestinal cells before it can reach systemic circulation.

G cluster_membrane Apical Membrane cluster_cell cluster_basal Basolateral Membrane lumen Intestinal Lumen (High [Drug]) cell Enterocyte (Intestinal Cell) lumen->cell 1. Passive Diffusion In blood Bloodstream (Low [Drug]) cell->blood 4. Absorption (Reduced) pgp P-glycoprotein (P-gp) Pump pgp->lumen 3. ATP-dependent Efflux Out

Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.

Q: How can I experimentally confirm if my quinoxaline derivative is a P-glycoprotein (P-gp) substrate?

A: The gold-standard in vitro method is a bi-directional Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimics the intestinal barrier and expresses efflux transporters like P-gp.

The key metric is the Efflux Ratio (ER) , calculated as: ER = Papp (B→A) / Papp (A→B)

Where:

  • Papp (A→B) is the apparent permeability coefficient from the apical (gut) side to the basolateral (blood) side.

  • Papp (B→A) is the apparent permeability from the basolateral side to the apical side.

Papp (A→B) Value (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation Next Steps
< 1> 2.0Low permeability, active efflux. (Likely P-gp Substrate) Consider P-gp inhibitor co-administration, lipid-based formulations, or structural modification.
1 - 10> 2.0Moderate permeability, active efflux. (Likely P-gp Substrate) Formulation strategies (e.g., SEDDS) may be sufficient to overcome efflux.
> 10< 2.0High permeability, no significant efflux.Poor bioavailability is likely due to other factors (solubility, metabolism).
< 1< 2.0Low permeability, no significant efflux. (Poor passive diffusion) Focus on improving LogP or identifying alternative absorption pathways.

A detailed protocol for this assay is provided in Section 3 .

Issue Cluster 3: Suspected High First-Pass Metabolism

Q: My compound has good solubility and permeability, but the oral bioavailability is still negligible. What's the next logical explanation?

A: This classic profile points towards extensive first-pass metabolism .[8] After a drug is absorbed from the intestine, it enters the portal vein and travels directly to the liver before reaching systemic circulation.[9] The gut wall and the liver contain a high concentration of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[24] If your compound is a substrate for these enzymes, a significant fraction of the absorbed dose can be metabolized and inactivated before it ever has a chance to circulate throughout the body.[25]

Q: What is the standard in vitro assay to assess the metabolic stability of my compound?

A: The most common and efficient method is the liver microsomal stability assay . Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.

In this assay, the compound is incubated with liver microsomes (human or animal) and the necessary co-factor (NADPH), which initiates the metabolic reactions. The concentration of the parent compound is measured over time using LC-MS/MS. The results are typically reported as:

  • In vitro half-life (t1/2): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (Clint): The rate of metabolism, normalized to the amount of microsomal protein.

A short half-life (< 30 minutes) and high intrinsic clearance suggest that the compound is likely to be rapidly cleared by the liver in vivo and may suffer from high first-pass metabolism. A detailed protocol is provided in the next section.

Section 3: Key Experimental Protocols

These protocols provide a foundation for the troubleshooting steps described above.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking the conditions of dilution from a DMSO stock.

Materials:

  • Quinoxaline derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with light scattering or UV-Vis detection capabilities

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Dilution into Buffer: In a separate UV-transparent 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibrium and potential precipitation.

  • Detection: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or using nephelometry.

  • Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Protocol 2: In Vitro Caco-2 Permeability Assay for P-gp Efflux Assessment

Objective: To determine the bi-directional permeability of a compound and calculate its efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound and positive/negative controls (e.g., Digoxin for P-gp substrate, Propranolol for high permeability)

  • (Optional) Verapamil (a known P-gp inhibitor)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • A→B Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution (in transport buffer) to the apical (A) chamber. c. Add fresh transport buffer to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • B→A Permeability: a. Perform the same procedure but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • (Optional) Inhibition Assay: Repeat the A→B and B→A experiments in the presence of a P-gp inhibitor like verapamil. A significant decrease in the efflux ratio (ER) in the presence of the inhibitor is strong evidence of P-gp involvement.

  • Quantification & Analysis: a. Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio as described in Section 2.

Caption: Experimental workflow for the Caco-2 Permeability Assay.

Protocol 3: Liver Microsomal Stability Assay

Objective: To measure the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound and controls (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-incubate at 37°C.

  • Initiate Reaction: Add a small volume of the test compound (typically from a DMSO or acetonitrile stock) to the reaction mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Control Reactions: Run parallel experiments without NADPH to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693 / k).

References

Technical Support Center: Troubleshooting Inconsistent Results in 2-(Quinoxalin-6-yl)acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Quinoxalin-6-yl)acetic acid. This guide is designed to provide in-depth troubleshooting for inconsistent experimental results, drawing upon established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common issues, ensuring the reliability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions that often arise when working with this compound and related quinoxaline derivatives.

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields in quinoxaline synthesis can often be attributed to several factors. The classical and most common method for synthesizing the quinoxaline core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound (an o-phenylenediamine derivative).[1][2][3][4] This reaction can be sensitive to a number of variables:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction's progress.[1] For instance, while some methods require high temperatures and strong acid catalysts, these conditions can also lead to the degradation of starting materials or the final product.[1][3]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions, consuming your reactants and reducing the yield of the desired product.[1]

  • Side Reactions: The formation of undesired side products is a common issue. For example, benzimidazoles can form through rearrangement of the quinoxaline skeleton, particularly under acidic conditions.[5]

  • Product Degradation: The this compound product itself might not be stable under the reaction conditions, especially with prolonged reaction times or at high temperatures.[1]

Q2: I'm observing multiple spots on my TLC plate after a reaction to synthesize a quinoxaline derivative. What are the likely culprits?

A2: The presence of multiple products is a frequent challenge, especially when using substituted o-phenylenediamines.[1] Key reasons include:

  • Formation of Isomers: When using unsymmetrical 1,2-diamines, the two amino groups may exhibit different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence the selectivity of this reaction.[1]

  • Side Products: As mentioned previously, side reactions can generate various impurities. Common side products in quinoxaline synthesis include benzimidazoles, dimers of quinoxaline, and over-oxidation products of the o-phenylenediamine starting material.[5]

  • Incomplete Condensation: If the reaction does not proceed to completion, you may isolate intermediate products, such as mono-imines.[5]

Q3: What are the best practices for purifying this compound?

A3: The purification of quinoxaline derivatives can often be achieved through standard laboratory techniques.[2]

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[2] Ethanol is a commonly used solvent for this purpose.[2][3] The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, promoting the crystallization of the pure compound while impurities remain in the solution.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[2] An appropriate eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]

  • Liquid-Liquid Extraction: In some cases, purification can be achieved through simple liquid-liquid extraction procedures.[6]

Section 2: Common Experimental Issues and Solutions

This section provides a more detailed, step-by-step approach to troubleshooting specific problems you may encounter.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and are often employed in the synthesis of complex molecules like this compound derivatives.[7][8] However, these reactions can be sensitive and prone to failure.

Q: My palladium-catalyzed cross-coupling reaction to modify the quinoxaline core is showing very low or no conversion. What should I check first?

A: A systematic troubleshooting approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low/No Product Yield reagent_check 1. Verify Reagent Quality - Purity of starting materials - Anhydrous solvents and reagents - Activity of catalyst and ligand start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere - Proper degassing of vessel and solvents - Maintained under N2 or Ar reagent_check->atmosphere_check condition_check 3. Review Reaction Conditions - Temperature - Reaction time - Concentration atmosphere_check->condition_check optimization 4. Systematic Optimization - Vary catalyst/ligand ratio - Screen different bases and solvents - Consider additives condition_check->optimization success Improved Yield optimization->success Problem Solved

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Starting Materials: Ensure the purity of your aryl halide (or triflate) and your coupling partner. Impurities can poison the catalyst.

    • Solvent and Base: Use anhydrous solvents and ensure your base is of high purity and handled under inert conditions. Moisture can significantly hinder the reaction.[9]

    • Catalyst and Ligand: The palladium source and the ligand are critical. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[9] Consider using a pre-activated Pd(0) source. The choice of ligand is also crucial as it influences the stability and activity of the catalyst.[9][10]

  • Inert Atmosphere:

    • Palladium-catalyzed reactions are often highly sensitive to oxygen.[9] Ensure your reaction vessel was properly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific substrates and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

  • Systematic Optimization:

    • If the initial troubleshooting steps do not resolve the issue, a more systematic optimization may be necessary. Consider a Design of Experiments (DoE) approach to efficiently screen different parameters.

    • Catalyst/Ligand Ratio: The ratio of palladium to ligand can have a profound effect on the reaction outcome.

    • Base and Solvent: Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., toluene, dioxane, DMF).

    • Additives: In some cases, additives can be beneficial. For example, the addition of a halide scavenger may be necessary in certain coupling reactions.

Issue 2: Inconsistent Solubility and Stability of this compound

The acetic acid moiety imparts specific physicochemical properties to the molecule that can influence its handling and use in experiments.

Q: I'm experiencing issues with the solubility and stability of my this compound. How can I address this?

A: Understanding the physicochemical properties of your compound is key to consistent results.

PropertyExpected BehaviorTroubleshooting/Considerations
Aqueous Solubility The polar acetic acid group suggests moderate aqueous solubility.[11]Solubility is pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. Increasing the pH to form the carboxylate salt will enhance aqueous solubility.
pH Sensitivity The carboxylic acid group can make the compound unstable under strongly alkaline conditions (pH > 10).[11]Avoid prolonged exposure to high pH. If a basic solution is required, consider using a milder base and minimizing the exposure time.
Thermal Stability Analogs of this compound have been shown to decompose at temperatures above 200°C.[11]Be mindful of this during purification steps like distillation or when performing high-temperature reactions.

Section 3: Protocol Optimization Strategies

To improve the consistency and outcome of your experiments, consider the following optimization strategies.

Optimizing the Synthesis of the Quinoxaline Core

The traditional synthesis of quinoxalines often involves harsh conditions.[3] Modern methods offer milder and more efficient alternatives.

Workflow for Quinoxaline Synthesis Optimization

G start Inconsistent Quinoxaline Synthesis catalyst_screening 1. Catalyst Selection - Traditional acid catalysts (e.g., acetic acid) - 'Green' catalysts (e.g., solid acid catalysts, ionic liquids) start->catalyst_screening solvent_screening 2. Solvent Choice - Traditional organic solvents (e.g., ethanol, toluene) - 'Green' solvents (e.g., water, solvent-free conditions) catalyst_screening->solvent_screening energy_source 3. Energy Input - Conventional heating - Microwave irradiation - Ultrasound solvent_screening->energy_source optimized_protocol 4. Develop Optimized Protocol - Mild reaction conditions - High yield and purity - Reduced reaction time energy_source->optimized_protocol success Consistent and High-Yielding Synthesis optimized_protocol->success

Caption: A workflow for optimizing the synthesis of the quinoxaline core.

Key Optimization Parameters:

  • Catalyst: While traditional methods often use strong acids, consider milder and more environmentally friendly catalysts.[3]

    • Acetic Acid: A 10 mol% loading of acetic acid has been shown to be effective in catalyzing the synthesis of certain quinoxaline derivatives.[12]

    • Solid Acid Catalysts: Reusable solid acid catalysts can offer advantages in terms of ease of handling and reduced environmental impact.[3]

    • Ionic Liquids: Ionic liquids can act as both the catalyst and the solvent, providing a "green" alternative to traditional methods.[12]

  • Solvent: The choice of solvent can significantly impact the reaction.

    • "Green" Solvents: Water has been successfully used as a solvent in some quinoxaline syntheses, particularly when using certain ionic liquid catalysts.[12]

    • Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which can simplify workup and reduce waste.[13]

  • Energy Input:

    • Microwave Irradiation: This can often dramatically reduce reaction times and improve yields compared to conventional heating.[4]

    • Ultrasound: Sonication can also be used to promote the reaction and is another example of a "green" chemistry approach.[12]

By systematically evaluating these parameters, you can develop a robust and reproducible protocol for the synthesis of this compound and its derivatives.

References

Technical Support Center: Enhancing the Selectivity of 2-(Quinoxalin-6-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Quinoxalin-6-yl)acetic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of compound selectivity. Our focus is on providing practical, evidence-based strategies to help you navigate the complexities of medicinal chemistry and kinase inhibitor development.

Introduction

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Recent studies have identified Apoptosis Signal-Regulating Kinase 1 (ASK1) as a key target for this class of compounds, with some derivatives exhibiting nanomolar potency.[1][2] However, achieving high selectivity against the vast human kinome remains a significant challenge. Off-target effects can lead to cellular toxicity and undesirable side effects, underscoring the critical need for precise molecular targeting.[3]

This guide is structured to provide a logical progression from foundational knowledge to advanced troubleshooting, empowering you to rationally design and synthesize more selective inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges faced during the early stages of working with this compound derivatives.

Q1: My lead this compound derivative shows potent activity against my primary target, but I'm concerned about its selectivity. What's the first step to assess this?

A1: The crucial first step is to perform a comprehensive kinase selectivity profile. This involves screening your compound against a broad panel of kinases to identify potential off-targets.[4] Several commercial services offer kinase profiling against hundreds of human kinases. The data from this screen will provide a "selectivity score" and highlight any kinases that are inhibited with potencies close to your primary target. A moderately selective profile for an ASK1 inhibitor analog, for instance, was determined against a panel of 468 kinases, which provided a clear picture of its off-target interactions.[5]

Q2: I've identified several off-targets for my compound. What are the general medicinal chemistry strategies to improve selectivity?

A2: There are several established strategies you can employ:[6]

  • Structure-Based Drug Design (SBDD): If a crystal structure of your primary target and off-target(s) are available, you can use molecular docking to identify differences in the ATP-binding pockets.[7] This allows for the rational design of modifications to your scaffold that exploit these differences, enhancing interactions with the primary target while clashing with the binding sites of off-targets.

  • Exploiting Unique Pockets: Look for opportunities to extend your molecule into less conserved regions of the ATP-binding site, such as the back pocket adjacent to the gatekeeper residue.

  • Modulating Physicochemical Properties: Altering the electronics and sterics of your compound through substitutions on the quinoxaline ring can significantly impact selectivity. For example, the addition of halogenated substituents at the 6- or 7-positions of a quinoxaline scaffold can form specific interactions within the hinge region of the ATP binding site of Pim kinases, which could be a strategy to explore for other kinases as well.[8]

Q3: How do I practically synthesize derivatives with modified selectivity?

A3: The synthesis of quinoxaline derivatives is well-established. Typically, it involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound derivatives, you would start with a substituted o-phenylenediamine to introduce diversity at the 6- and 7-positions. The acetic acid moiety can be introduced via various synthetic routes, including the alkylation of a precursor.[1][9]

Q4: What are the key structure-activity relationships (SAR) for the quinoxaline scaffold that I should be aware of?

A4: SAR for quinoxalines is target-dependent, but some general principles have been observed. For a series of quinoxaline-based ASK1 inhibitors, modifications to different parts of the molecule, including the quinoxaline core itself, had a significant impact on inhibitory activity.[1] In another study on quinoxalinone derivatives, a nitro group at the C6-position was found to enhance both activity and selectivity against aldose reductase. While the target is different, this highlights the importance of substitutions at this position for tuning biological activity.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles related to improving the selectivity of your this compound derivatives.

Guide 1: My Lead Compound Shows Significant Off-Target Activity Against a Closely Related Kinase.

Problem: Your lead compound, designed as an ASK1 inhibitor, also potently inhibits a closely related kinase (e.g., another MAP3K family member) in your selectivity panel screen.

Troubleshooting Workflow:

G start Potent Lead with Off-Target Activity step1 Step 1: Structural Analysis - Obtain crystal structures of ASK1 and the off-target kinase. - If unavailable, use homology modeling. start->step1 step2 Step 2: In Silico Docking - Dock the lead compound into both kinase binding sites. - Analyze differences in binding poses and key interactions. step1->step2 step3 Step 3: Hypothesis Generation - Identify regions of the binding pocket that differ. - Propose modifications to exploit these differences. step2->step3 step4 Step 4: Analogue Synthesis - Synthesize a focused library of analogues based on your hypotheses. - e.g., Introduce bulky groups to clash with a smaller off-target pocket. step3->step4 step5 Step 5: Potency and Selectivity Testing - Determine IC50 values for the new analogues against both kinases. - Calculate the selectivity ratio. step4->step5 step6 Step 6: Iterate and Refine - Analyze the new SAR data. - Design the next generation of more selective compounds. step5->step6 end_goal Selective Lead Compound step5->end_goal Achieved Selectivity step6->step3 Refine Design

Caption: Workflow for improving selectivity against a related kinase.

Detailed Steps:

  • Structural Analysis: Obtain the PDB files for the crystal structures of your primary target (ASK1) and the off-target kinase. If experimental structures are not available, generate high-quality homology models.

  • In Silico Docking: Use molecular modeling software to dock your lead compound into the ATP-binding sites of both kinases. Pay close attention to the amino acid residues that differ between the two binding pockets.

  • Hypothesis Generation for Selectivity:

    • Gatekeeper Residue: Compare the gatekeeper residues of the two kinases. If the off-target has a larger gatekeeper, you might be able to introduce a bulky substituent on your compound that is accommodated by the primary target but clashes with the off-target's gatekeeper.

    • Solvent-Exposed Regions: Look for opportunities to add polar groups that can form hydrogen bonds with specific residues or water molecules present in the primary target's binding site but not in the off-target's.

  • Analogue Synthesis: Based on your hypotheses, synthesize a small, focused library of analogues. For example, if you hypothesize that a bulkier group at the 2-position of the quinoxaline ring will improve selectivity, synthesize derivatives with different substituents at this position.

  • Potency and Selectivity Testing: Determine the IC50 values for your new analogues against both the primary target and the off-target kinase using a reliable assay format.[10][11] Calculate the selectivity ratio (IC50 off-target / IC50 primary target).

  • Iterate and Refine: Analyze the SAR from your initial library to inform the design of the next round of analogues.

Guide 2: My Compound Has Poor Cellular Activity Despite Good Biochemical Potency.

Problem: Your this compound derivative is a potent inhibitor in a biochemical assay but shows weak activity in cell-based assays.

Potential Causes and Solutions:

  • Poor Cell Permeability: The acetic acid moiety can be ionized at physiological pH, potentially hindering its ability to cross the cell membrane.

    • Solution: Prodrug Approach: Convert the carboxylic acid to an ester (e.g., ethyl or methyl ester). This will neutralize the charge, improve cell permeability, and the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Solution: Test your compound in an efflux pump inhibitor assay. If it is a substrate, you may need to modify the structure to reduce its affinity for the transporter. This can sometimes be achieved by altering its lipophilicity or hydrogen bonding capacity.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

    • Solution: Determine the fraction of your compound bound to plasma proteins. If it is high, you may need to redesign the molecule to reduce its lipophilicity.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to improving the selectivity of your compounds.

Protocol 1: Determination of IC50 Values using the ADP-Glo™ Kinase Assay

This protocol is adapted for determining the inhibitory potency of your this compound derivatives against ASK1.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase-Detection Reagent

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of your diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate solution (containing ASK1 and MBP in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a 4x ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km of ASK1 for ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase-Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Fit the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10][11]

Protocol 2: Kinase Selectivity Profiling Workflow

This workflow outlines the steps for assessing the selectivity of your lead compounds.

G start Optimized Lead Compound step1 Primary Screen: - Screen at a single high concentration (e.g., 1 µM) against a large kinase panel (e.g., >400 kinases). start->step1 step2 Data Analysis: - Identify kinases inhibited by >80%. step1->step2 step3 Secondary Screen: - Perform 10-point IC50 determinations for the hits from the primary screen. step2->step3 step4 Selectivity Analysis: - Calculate selectivity scores (e.g., S-score). - Compare IC50 values for off-targets to the primary target. step3->step4 end_goal Comprehensive Selectivity Profile step4->end_goal

Caption: Workflow for comprehensive kinase selectivity profiling.

Part 4: Data Presentation

Clear presentation of quantitative data is essential for making informed decisions in a drug discovery project.

Table 1: Illustrative Potency and Selectivity Data for a Series of this compound Derivatives Against ASK1 and an Off-Target Kinase.

Compound IDR-group at C2-positionASK1 IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Ratio (Off-Target/ASK1)
Lead-001 -H501503
Analogue-1a -CH3452004.4
Analogue-1b -Phenyl6080013.3
Analogue-1c -Cyclopropyl35120034.3

Note: The data in this table is hypothetical and for illustrative purposes only, based on principles of medicinal chemistry.

References

Technical Support Center: Scale-Up Synthesis of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Quinoxalin-6-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important heterocyclic compound. We will dissect common synthetic routes, troubleshoot frequent experimental hurdles, and provide actionable, field-proven insights to enhance yield, purity, and process robustness.

Overview of Synthetic Strategies

The synthesis of this compound on a laboratory scale is achievable, but transitioning to pilot or manufacturing scale introduces significant challenges. The two most logical synthetic approaches are outlined below. Each possesses a distinct set of advantages and challenges that become more pronounced at a larger scale.

Route A: The Convergent Condensation Approach This is the most classical and often preferred route for quinoxaline synthesis due to its simplicity and atom economy.[1][2] It involves the direct condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.

Route B: The Post-Functionalization Approach This strategy involves forming the quinoxaline core first, followed by the introduction of the acetic acid side chain. This is a multi-step process that often relies on modern cross-coupling reactions.

G cluster_A Route A: Convergent Condensation cluster_B Route B: Post-Functionalization A1 3,4-Diaminophenylacetic acid (or ester precursor) A3 Condensation Reaction A1->A3 A2 Glyoxal A2->A3 A4 This compound (or ester) A3->A4 A5 Hydrolysis (if ester used) A4->A5 Optional Step B6 This compound B1 6-Haloquinoxaline (e.g., 6-Bromoquinoxaline) B3 Palladium-Catalyzed Cross-Coupling B1->B3 B2 Cross-Coupling Partner (e.g., Acetonitrile anion, Vinylboronate) B2->B3 B4 Quinoxaline Intermediate (e.g., Acetonitrile, Styrene) B3->B4 B5 Hydrolysis / Oxidation B4->B5 B5->B6

Figure 1: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis, with a focus on Route A, which is generally more favorable for scale-up.

Question 1: My condensation reaction (Route A) has a low yield and produces a significant amount of dark, tar-like impurities. What is the likely cause?

Answer: This is a classic issue when scaling up the condensation of o-phenylenediamines, which are highly susceptible to oxidation.[1][3]

  • Probable Cause 1: Oxidation of 3,4-Diaminophenylacetic Acid. Your starting material is an electron-rich aromatic diamine, which can readily oxidize in the presence of air, especially when heated or in solution. This oxidation leads to intensely colored, polymeric side products that are difficult to remove and can inhibit the desired reaction.[1]

  • Probable Cause 2: Uncontrolled Exotherm. The condensation reaction is often exothermic. On a larger scale, if the heat is not dissipated effectively, localized "hot spots" can form. These high temperatures can accelerate side reactions, such as dimerization or benzimidazole rearrangement, leading to yield loss and complex impurity profiles.[2][3]

  • Probable Cause 3: Incorrect Stoichiometry or Addition Rate. Glyoxal is often supplied as a 40% aqueous solution. Improperly accounting for the water content or adding the glyoxal too quickly can lead to localized high concentrations, promoting side reactions.

Solutions & Protocol Adjustments:

  • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.

  • Starting Material Quality: Use high-purity 3,4-diaminophenylacetic acid. If the material is old or has been exposed to air, consider a purification step (e.g., recrystallization with a reducing agent like sodium dithionite) or sourcing a fresh batch.

  • Controlled Addition: Add the glyoxal solution sub-surface and at a controlled rate to the solution of the diamine. This ensures rapid mixing and prevents localized high concentrations.

  • Temperature Management: Use a reactor with efficient heat transfer capabilities. Start the reaction at a lower temperature (e.g., 10-15 °C) and allow the exotherm to warm the reaction to the target temperature (e.g., 60-80 °C), using cooling as needed to maintain control.

Question 2: The final product, this compound, is difficult to crystallize and isolate with high purity. What strategies can I employ?

Answer: Isolation of a polar, amphoteric molecule like this can be challenging. The key is to control the pH and choose the right solvent system.

  • Probable Cause 1: Incorrect pH at Isolation. As a carboxylic acid, your product's solubility is highly dependent on pH. It will be soluble in base (as the carboxylate salt) and potentially in strong acid (due to protonation of the quinoxaline nitrogens). Attempting to crystallize it at the wrong pH will lead to poor recovery.

  • Probable Cause 2: Residual Water. If the reaction is run in aqueous or alcoholic solvents, the product may oil out or form a hydrate if the solvent is not properly removed or if the crystallization solvent has high water miscibility.

  • Probable Cause 3: Persistent Impurities. Structurally similar impurities can co-crystallize with your product, making purification difficult.

Solutions & Protocol Adjustments:

  • pH-Controlled Crystallization: After the reaction is complete, perform a work-up. A common procedure is to dilute the reaction mixture with water and basify (e.g., with NaOH) to dissolve the product as its sodium salt. This allows for the extraction of non-acidic, organic-soluble impurities. Treat the aqueous layer with activated carbon to remove colored impurities. Then, filter and slowly acidify the clear aqueous solution (e.g., with 2N HCl or acetic acid) to the isoelectric point of the product (typically pH 3-5). The product should precipitate out. Monitor the precipitation and adjust the acidification rate to control crystal size.

  • Solvent Selection: For recrystallization, consider polar aprotic solvents like ethyl acetate, or solvent mixtures like Ethanol/Water or Dioxane/Water. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Impurity Purge: If HPLC analysis shows persistent impurities, a second recrystallization or a slurry in a solvent that dissolves the impurity but not the product (e.g., diethyl ether or methyl tert-butyl ether) may be necessary.

G start Low Yield or High Impurity? check_sm Check Purity of 3,4-Diaminophenylacetic Acid start->check_sm check_cond Review Reaction Conditions start->check_cond check_iso Evaluate Isolation Protocol start->check_iso sol_sm Solution: - Use fresh, high-purity SM - Store under Nitrogen - Consider pre-purification check_sm->sol_sm Impure SM sol_cond Solution: - Run under inert atmosphere - Control glyoxal addition rate - Ensure efficient cooling check_cond->sol_cond Harsh Conditions sol_iso Solution: - Optimize pH for precipitation - Screen recrystallization solvents - Use activated carbon for color check_iso->sol_iso Poor Isolation

Caption: Troubleshooting decision tree for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Convergent Condensation (A) or Post-Functionalization (B), is better for a multi-kilogram scale-up?

A1: For multi-kilogram scale-up, Route A (Convergent Condensation) is almost always superior. The reasoning is based on several key process chemistry principles:

  • Process Mass Intensity (PMI): Route A is a one-step condensation (potentially two if starting from an ester). Route B involves at least three steps (e.g., halogenation, cross-coupling, hydrolysis). Fewer steps lead to less solvent and reagent waste, and a lower PMI.

  • Cost of Goods (COGs): Route B relies on expensive and toxic palladium catalysts and specialized ligands.[4][5] The cost of these reagents, coupled with the need for rigorous testing and removal of residual palladium from the final product, makes it economically challenging. Route A uses inexpensive bulk chemicals like glyoxal.

  • Safety & Handling: While the diamine in Route A is an oxidation risk, Route B may involve handling pyrophoric organometallic reagents or highly toxic cyanide salts, which require specialized equipment and handling protocols, increasing operational complexity and risk at scale.

Q2: I am considering Route B and plan to use a nitrile intermediate (2-(Quinoxalin-6-yl)acetonitrile). What are the major challenges with the final hydrolysis step at scale?

A2: The hydrolysis of a nitrile to a carboxylic acid can be deceptively difficult on a large scale.[6]

  • Harsh Conditions: The reaction typically requires strong acid (e.g., concentrated H₂SO₄ or HCl) or strong base (e.g., 20-40% NaOH) at high temperatures for extended periods.[7] These conditions can cause degradation of the quinoxaline ring system.

  • Incomplete Conversion: The hydrolysis proceeds via an amide intermediate (2-(Quinoxalin-6-yl)acetamide). Stopping the reaction prematurely or using conditions that are too mild will result in a mixture of nitrile, amide, and carboxylic acid. These three compounds have similar polarities, making chromatographic separation impossible at scale and fractional crystallization very difficult.

  • Waste Generation: The use of stoichiometric strong acids or bases requires a significant quenching and neutralization step, generating large volumes of aqueous waste.

Q3: What are the critical analytical controls needed during the process?

A3: Robust analytical controls are essential for a successful and reproducible scale-up.

  • Starting Materials: Verify the identity and purity of 3,4-diaminophenylacetic acid and glyoxal by NMR, HPLC, and titration (for glyoxal concentration).

  • In-Process Controls (IPCs): Monitor the condensation reaction's progress using HPLC. The goal is to see the disappearance of the starting diamine. An IPC is critical before work-up to ensure the reaction is complete.

  • Final Product: The final this compound should be analyzed for:

    • Purity: By HPLC (e.g., >99.0% area).

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Residual Solvents: By GC-HS to ensure solvents are below ICH limits.

    • Inorganic Impurities: By residue on ignition (ROI) or ICP-MS if metal catalysts were used.

Key Experimental Protocols

Protocol 1: Scale-Up Synthesis via Convergent Condensation (Route A)

This protocol is a representative example and must be optimized for specific equipment and scale.

Materials:

  • 3,4-Diaminophenylacetic acid (1.0 eq)

  • Glyoxal (40% solution in water, 1.05 eq)

  • Ethanol (or Water) as solvent

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for precipitation)

  • Activated Carbon

Procedure:

  • Vessel Preparation: Charge a suitably sized, jacketed glass-lined reactor with the solvent (e.g., 5-10 volumes of Ethanol). Begin stirring and purge the vessel with nitrogen for at least 30 minutes.

  • Reagent Charge: Charge the 3,4-diaminophenylacetic acid to the reactor. Maintain a gentle nitrogen flow.

  • Temperature Control: Cool the reactor jacket to 10-15 °C.

  • Glyoxal Addition: Add the 40% glyoxal solution dropwise or via a pump over 1-2 hours, ensuring the internal temperature does not exceed 30 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Reaction Drive: Slowly heat the reaction mixture to 60-70 °C and hold for 2-4 hours, or until HPLC analysis shows <1% of the starting diamine remaining.

  • Work-Up & Isolation: a. Cool the reaction to room temperature and dilute with 5 volumes of deionized water. b. Adjust the pH to >12 with 20% sodium hydroxide solution to dissolve the product. c. Add activated carbon (approx. 5% w/w of starting material) and stir for 1 hour. d. Filter the mixture through a pad of celite to remove carbon and any insoluble materials. e. Transfer the clear filtrate to a clean vessel and cool to 10-15 °C. f. Slowly add 2N HCl to the stirred solution. The product will begin to precipitate. Continue adding acid until the pH is ~4.0. g. Stir the resulting slurry for at least 2 hours to allow for complete crystallization.

  • Filtration and Drying: Filter the solid product. Wash the cake with cold deionized water, followed by a wash with a non-polar solvent like MTBE to aid in drying. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 1: Comparison of Scale-Up Parameters
ParameterRoute A: CondensationRoute B: Post-Functionalization
Number of Steps 1-23+
Key Reagents 3,4-Diaminophenylacetic acid, Glyoxal6-Haloquinoxaline, Pd Catalyst, Ligands, Coupling Partner
Typical Yield 70-90%Variable (50-70% over 3 steps)
Cost LowHigh (Catalyst, Ligands)
Key Impurities Diamine oxidation productsResidual Palladium, Amide/Nitrile intermediates
Scale-Up Viability High Low to Moderate

References

Technical Support Center: Synthesis of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Quinoxalin-6-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we will address common challenges, side reactions, and purification issues encountered during its multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.

Overview of the Primary Synthetic Route

A prevalent and reliable method for synthesizing this compound begins with 6-acetylquinoxaline. This intermediate is then subjected to a Willgerodt-Kindler reaction to form a thioamide, which is subsequently hydrolyzed to yield the final carboxylic acid product. Each of these steps presents unique challenges and potential for side-product formation. This guide is structured to troubleshoot issues at each critical stage of this pathway.

Visualizing the Synthesis Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 1,2-Diaminobenzene + Pyruvaldehyde derivative B 6-Acetylquinoxaline A->B Condensation C 2-(Quinoxalin-6-yl)ethanethioamide B->C Sulfur, Morpholine D This compound C->D Acid or Base

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific problems you may encounter.

Step 1: Synthesis of 6-Acetylquinoxaline

Question 1: My condensation reaction to form 6-acetylquinoxaline results in a low yield and a dark, tarry mixture. What is the likely cause and how can I prevent it?

Plausible Cause: The formation of dark, polymeric materials during the synthesis of quinoxalines from o-phenylenediamines is a common issue. It typically stems from the oxidation of the o-phenylenediamine starting material, which is highly sensitive to air, especially under acidic or heated conditions.[1] This oxidation leads to a cascade of side reactions, producing intensely colored impurities that are difficult to remove.

Proposed Solution & Protocol: To minimize oxidation and improve yield, rigorous exclusion of atmospheric oxygen is critical.

  • Protocol for Minimizing Oxidation:

    • Degas Solvents: Before use, thoroughly degas all solvents (e.g., ethanol, acetic acid) by sparging with an inert gas like argon or nitrogen for 15-20 minutes.

    • Inert Atmosphere: Assemble your reaction glassware and purge it with nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and heating.

    • Controlled Reagent Addition: If the reaction is exothermic, consider adding the dicarbonyl compound (e.g., a pyruvaldehyde equivalent) slowly to the solution of o-phenylenediamine at a controlled temperature (e.g., 0-10 °C) before gradually warming to the target reaction temperature.

    • Use of Mild Catalysts: Instead of strong mineral acids, consider using milder catalysts like cerium(IV) ammonium nitrate (CAN) in water or iodine in DMSO, which can promote the reaction under less harsh conditions.[2][3]

Validation: A successful reaction will have a noticeably lighter color (typically yellow to light brown) instead of dark brown or black. Reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the clean formation of the product spot and a significant reduction in baseline streaking or tar.

Step 2: The Willgerodt-Kindler Reaction

Question 2: The Willgerodt-Kindler reaction on 6-acetylquinoxaline is sluggish, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Plausible Cause: The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide using sulfur and a secondary amine, typically morpholine.[4][5] Incomplete conversion is often due to insufficient temperature, suboptimal reagent stoichiometry, or poor mixing of the heterogeneous sulfur. The reaction requires enough energy to facilitate the initial enamine formation and subsequent rearrangement steps.[4][6]

Proposed Solution & Protocol: Optimizing the reaction conditions is key to achieving high conversion.

  • Protocol for Driving Completion:

    • Temperature: Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in a solvent like pyridine or DMF, or under neat conditions at 130-150 °C. The use of microwave irradiation can dramatically shorten reaction times and improve yields.[7]

    • Reagent Stoichiometry: Use a moderate excess of both sulfur (e.g., 2.5-3.0 equivalents) and morpholine (e.g., 3.0-5.0 equivalents) relative to the 6-acetylquinoxaline. This ensures the equilibrium favors product formation.

    • Efficient Stirring: Sulfur is a solid that can clump together. Use vigorous mechanical stirring to maintain a fine suspension and maximize the reactive surface area.

    • Solvent Choice: While often run neat, a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) can help with solubility and heat transfer.

Validation: Monitor the disappearance of the 6-acetylquinoxaline starting material by TLC or LC-MS. The product, 2-(quinoxalin-6-yl)ethanethioamide, is significantly more polar and should have a lower Rf value.

Key Side Reaction Pathway: Willgerodt-Kindler Reaction

The diagram below illustrates the desired pathway versus a common pitfall (incomplete reaction).

G A 6-Acetylquinoxaline B Enamine Intermediate A->B + Morpholine - H2O D Recovered Starting Material A->D Incomplete Reaction (Low Temp / Time) C Thioamide Product B->C + Sulfur Rearrangement

Caption: Desired vs. incomplete Willgerodt-Kindler reaction.

Step 3: Hydrolysis of the Thioamide

Question 3: During the hydrolysis of 2-(quinoxalin-6-yl)ethanethioamide, I am isolating the corresponding amide, not the carboxylic acid. Why is this happening?

Plausible Cause: This is a classic issue of incomplete hydrolysis. Thioamides are significantly more resistant to hydrolysis than their amide counterparts.[8] While both acid and base can catalyze the hydrolysis, the reaction proceeds in two stages: first to the amide, and then to the carboxylic acid. If the reaction conditions (time, temperature, or concentration of acid/base) are not sufficiently forcing, the reaction can stall at the intermediate amide stage.

Proposed Solution & Protocol: To ensure complete hydrolysis to the carboxylic acid, more stringent conditions are required.

  • Protocol for Complete Hydrolysis:

    • Acid Hydrolysis (Recommended):

      • Use a strong acid solution, such as 6M HCl or a 1:1 mixture of concentrated sulfuric acid and water.

      • Heat the reaction mixture to reflux (typically >100 °C) for an extended period (12-24 hours). The exact time will depend on the substrate's stability.

    • Base Hydrolysis:

      • Use a high concentration of a strong base, such as 10-20% aqueous NaOH or KOH.

      • Co-solvents like ethanol or ethylene glycol may be necessary to improve the solubility of the thioamide.

      • Heat to reflux for a prolonged period (12-48 hours).

    • Monitoring: The reaction should be monitored by LC-MS to track the disappearance of both the starting thioamide and the intermediate amide. The reaction is complete only when the peak for the desired carboxylic acid is maximized and the amide peak is gone.

Validation: After acidic workup, the final product's identity can be confirmed by ¹H NMR (disappearance of amide N-H protons, appearance of carboxylic acid O-H proton) and mass spectrometry. The crude product should be tested for solubility in aqueous bicarbonate solution; the carboxylic acid will dissolve with effervescence, while any residual amide will not.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying the final this compound?

  • A1: The primary purification method is recrystallization. Since the product is an acid, you can use a pH-based extraction first. Dissolve the crude product in a dilute base (e.g., aqueous NaHCO₃), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities (like residual amide), and then re-acidify the aqueous layer with HCl to precipitate the pure acid. The solid can then be filtered and recrystallized from a suitable solvent system like ethanol/water or acetic acid/water.

Q2: Can the quinoxaline ring itself undergo side reactions during this synthesis?

  • A2: Yes. The quinoxaline ring is relatively stable, but under strongly acidic and oxidative conditions, side reactions can occur. For instance, over-oxidation can lead to N-oxide formation.[1] Furthermore, under very harsh acidic conditions, rearrangement to form benzimidazoles is a possibility, although less common for this specific substrate.[1] It is crucial to stick to the validated reaction conditions to avoid these pathways.

Q3: Are there any specific analytical techniques recommended for monitoring these reactions?

  • A3: A combination of techniques is ideal.

    • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a UV lamp for visualization as quinoxalines are strong chromophores.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this synthesis. It allows you to definitively track the masses of the starting material, intermediates (thioamide, amide), the final product, and any potential side products, giving you a clear picture of the reaction progress and purity.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of intermediates and the final product. Pay close attention to the aromatic protons and the methylene protons of the acetic acid side chain.

Summary of Potential Impurities

ImpurityOriginating StepPlausible CauseRecommended Analytical Method
Polymeric Oxidation Products Step 1: CondensationAir oxidation of o-phenylenediamineTLC (baseline material), LC-MS
6-Acetylquinoxaline Step 2: Willgerodt-KindlerIncomplete reactionTLC, LC-MS, ¹H NMR
2-(Quinoxalin-6-yl)acetamide Step 3: HydrolysisIncomplete hydrolysis of thioamideLC-MS, ¹H NMR
Quinoxaline N-oxides All stepsOver-oxidationLC-MS

References

Technical Support Center: Minimizing Off-Target Effects of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(Quinoxalin-6-yl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this and related quinoxaline-based compounds. As a versatile synthetic intermediate, the quinoxaline scaffold is present in numerous biologically active molecules, making a thorough understanding of potential polypharmacology essential for accurate experimental interpretation.[1][2][3] This resource will equip you with the knowledge and protocols to identify, characterize, and mitigate unintended biological activities.

I. Understanding the Challenge: The Quinoxaline Scaffold and Off-Target Effects

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and receptor antagonist properties.[2][3][4][5][6] This inherent biological promiscuity means that even a seemingly simple derivative like this compound could interact with multiple cellular targets. Off-target effects occur when a compound binds to proteins other than the intended target, potentially leading to confounding experimental results, cellular toxicity, or misinterpretation of the primary mechanism of action.[7][8][9]

II. Frequently Asked Questions (FAQs)

Q1: I'm using this compound as a synthetic intermediate. Should I be concerned about biological activity?

A1: Yes, even if used as an intermediate, residual amounts in your final compound preparation can have biological consequences. The quinoxaline core is a known "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] Therefore, stringent purification and characterization of your final compound are crucial. We recommend verifying the purity of your synthesized molecule using methods like HPLC and mass spectrometry to ensure it is free from starting material.[10][11]

Q2: My experiments with a compound derived from this compound are showing an unexpected phenotype. How can I determine if this is an off-target effect?

A2: Unexplained phenotypes are a classic indicator of potential off-target activity. To dissect this, a multi-pronged approach is recommended:

  • Structural Analogs: Synthesize or procure a structurally similar but inactive analog of your compound.[12] This "negative control" should ideally differ minimally from your active compound but lack the key functional groups presumed to be responsible for the intended activity. Observing the same unexpected phenotype with the active compound but not the inactive analog strengthens the evidence for a target-specific effect.

  • Target Engagement Assays: Directly measure the interaction of your compound with its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding at relevant concentrations.[13]

  • Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[12] If the unexpected phenotype persists even in the absence of the primary target, it is likely an off-target effect.

Q3: What are the most common off-target families for quinoxaline derivatives?

A3: Based on the broader class of quinoxaline compounds, common off-target families include:

  • Kinases: Many quinoxaline derivatives have been developed as kinase inhibitors.[2][14]

  • G-Protein Coupled Receptors (GPCRs): Some quinoxalines exhibit activity at various GPCRs.[15]

  • DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline core can lead to DNA intercalation or interaction with enzymes involved in DNA metabolism.[16]

  • Other Enzymes: Due to their diverse chemical space, quinoxalines have been shown to inhibit a range of other enzymes.[5]

III. Troubleshooting Guide: Experimental Approaches to Minimize Off-Target Effects

This section provides structured guidance and protocols to systematically identify and mitigate off-target effects.

Issue 1: Inconsistent or Unexplained Experimental Results

Possible Cause: Off-target activity of your quinoxaline-based compound.

Solutions:

  • Confirm Compound Identity and Purity: Before extensive biological testing, rigorously confirm the identity and purity of your compound batch.

    • Protocol:

      • Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

      • Use High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight.

      • Assess purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity.[10][11]

  • Perform Dose-Response Curves: A non-standard dose-response curve (e.g., biphasic) can indicate multiple targets with different affinities.

    • Data Interpretation: A classic sigmoidal curve suggests a single target interaction, while more complex curves may point to off-target effects at higher concentrations.

Issue 2: Suspected Off-Target Profile of a Lead Compound

Possible Cause: Your lead compound interacts with multiple proteins, complicating its therapeutic potential.

Solutions:

  • Broad-Spectrum Selectivity Profiling: Screen your compound against a panel of common off-targets.

    • Recommended Panels:

      • Kinase Panels: Commercially available panels can screen against hundreds of kinases.

      • GPCR Panels: Assess binding to a wide range of GPCRs.

      • Safety Panels: These panels test for interactions with targets known to be associated with adverse drug reactions.

    • Data Presentation: Hypothetical Selectivity Profile

      Target Family Number of Targets Screened Hits at 1 µM (>50% Inhibition) Hits at 10 µM (>50% Inhibition)
      Kinases 400 3 15
      GPCRs 150 1 5
      Ion Channels 100 0 2

      | Nuclear Receptors | 50 | 0 | 1 |

  • Computational Off-Target Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[17]

    • Workflow:

      • Generate a 2D or 3D structure of your molecule.

      • Use computational tools and databases (e.g., SwissTargetPrediction, SEA) to screen against a large library of protein structures.

      • Prioritize predicted off-targets for experimental validation.

    • Diagram: Computational Off-Target Prediction Workflow

      G A 2D/3D Structure of This compound derivative B In Silico Screening (e.g., Docking, Pharmacophore Modeling) A->B D Ranked List of Potential Off-Targets B->D C Protein Target Database C->B E Experimental Validation (e.g., Binding Assays, Functional Assays) D->E F Confirmed Off-Targets E->F

      Caption: In silico workflow for predicting and validating off-target interactions.

Issue 3: Differentiating On-Target vs. Off-Target Phenotypes

Possible Cause: It is unclear whether the observed cellular effect is due to modulation of the intended target or an unknown off-target.

Solutions:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates.[13]

    • Protocol:

      • Treat cells or cell lysates with your compound or a vehicle control.

      • Heat the samples across a range of temperatures.

      • Separate soluble and aggregated proteins.

      • Detect the amount of soluble target protein at each temperature using Western blotting or other methods.

      • A shift in the melting temperature of the target protein in the presence of your compound indicates direct binding.

    • Diagram: CETSA Workflow

      G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Cells/Lysate + Vehicle C Heat Gradient (e.g., 40-70°C) A->C B Cells/Lysate + Compound B->C D Separate Soluble/Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Melting Curve Analysis E->F G Target Engagement Confirmed F->G ΔTm > 0

      Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

  • Genetic Validation: Modulating the expression of the intended target can help deconvolute on- and off-target effects.

    • Experimental Design:

      Experiment Expected Outcome if Phenotype is ON-TARGET Expected Outcome if Phenotype is OFF-TARGET
      Target Knockdown (siRNA/shRNA) Phenotype is mimicked or occluded Phenotype is unaffected
      Overexpression of Target Phenotype is rescued or enhanced Phenotype is unaffected

      | Mutation of Drug-Binding Site | Compound loses its effect on the phenotype | Phenotype is unaffected |

This technical guide provides a framework for addressing the potential off-target effects of this compound and its derivatives. By employing a systematic and multi-faceted approach, researchers can enhance the reliability and accuracy of their findings, ultimately leading to a more robust understanding of their compound's biological activity.

IV. References
  • Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology.

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap. --INVALID-LINK--

  • Springer Protocols. (2010). Small Molecule Protein Interaction Profiling with Functional Protein Microarrays. Springer.

  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. BenchChem. --INVALID-LINK--

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. --INVALID-LINK--

  • PubMed. (1995). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. --INVALID-LINK--

  • Chem Help ASAP. (2020). off-target effects. YouTube. --INVALID-LINK--

  • National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC - NIH. --INVALID-LINK--

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. --INVALID-LINK--

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2019). A REVIEW ON SCREENING OF NOVEL QUINOXALINE DERIVATIVES FOR CERTAIN PHARMACOLOGICAL ACTIVITIES. WJPPS. --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Validating Small Molecule Binding Specificity. BenchChem. --INVALID-LINK--

  • Bentham Science. (n.d.). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Bentham Science. --INVALID-LINK--

  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Fluorochem. --INVALID-LINK--

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. --INVALID-LINK--

  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). Methyl 2-(quinoxalin-6-yl)acetate. BenchChem. --INVALID-LINK--

  • Vulcanchem. (n.d.). 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid. Vulcanchem. --INVALID-LINK--

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ijper.org. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5622-34-4|2-(Quinolin-6-yl)acetic acid. BLD Pharm. --INVALID-LINK--

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. --INVALID-LINK--

  • National Institutes of Health. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. --INVALID-LINK--

  • IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. --INVALID-LINK--

  • PubMed. (2013). Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. PubMed. --INVALID-LINK--

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 2-(Quinoxalin-6-yl)acetic Acid and Other Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic motif, consistently appearing in a wide array of biologically active compounds.[1][2] Its versatile structure, a fusion of a benzene and a pyrazine ring, allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of 2-(Quinoxalin-6-yl)acetic acid and other quinoxaline derivatives, with a focus on their potential applications in oncology. While direct experimental data for this compound is limited in the public domain, this guide will leverage structure-activity relationship (SAR) studies of analogous compounds to provide insights into its potential performance and guide future research.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoxaline core is a bioisostere of quinoline and naphthalene, and its nitrogen atoms are crucial for its biological interactions, often acting as hydrogen bond acceptors.[5] The planarity of the ring system allows for intercalation into DNA and interaction with the active sites of various enzymes.[5] Consequently, quinoxaline derivatives have been investigated as inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Topoisomerase II.[2]

Synthesis of Quinoxaline Derivatives

A common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction is often carried out in an alcoholic solvent and can be catalyzed by acids.

Generalized Synthetic Workflow for Quinoxaline Derivatives

G cluster_process Reaction Conditions cluster_product Product o_phenylenediamine o-Phenylenediamine Derivative solvent Solvent (e.g., Ethanol, Acetic Acid) o_phenylenediamine->solvent dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->solvent heating Heating/Reflux solvent->heating catalyst Catalyst (Optional, e.g., Acid) catalyst->heating quinoxaline Quinoxaline Derivative heating->quinoxaline

Caption: General workflow for the synthesis of quinoxaline derivatives.

For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted o-phenylenediamine with an appropriate glyoxylic acid derivative, followed by further modifications to introduce the acetic acid moiety if not already present in the starting materials.

Comparative Biological Activity of Quinoxaline Derivatives

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. To illustrate this, the following tables summarize the cytotoxic activity (IC50 values) of various quinoxaline derivatives against different human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series A HHHA549 (Lung)>10[6]
Series A FuranFuranHA549 (Lung)1.5[6]
Series B HHHHCT116 (Colon)>50[2]
Series B -Cl-CONH-Ph-p-OCH3HHCT116 (Colon)4.4[2]
Series C HHHMCF-7 (Breast)>50[2]
Series C -CH3-NH-CO-NH-Ph-p-ClHMCF-7 (Breast)9.0[2]
Series D -Br-vinyl-naphthalene-vinyl-naphthaleneA549 (Lung)11.98[6]
Series D -NO2-vinyl-naphthalene-vinyl-naphthaleneA549 (Lung)9.32[6]

Note: The specific structures for each series can be found in the cited references. This table is a representation of the data available.

Structure-Activity Relationship (SAR) and the Potential of this compound

The data presented in Table 1 and other studies reveal key SAR trends for quinoxaline derivatives:

  • Substituents at C2 and C3: The nature of the groups at the 2 and 3 positions significantly influences cytotoxicity. Bulky aromatic or heteroaromatic groups, such as furan or vinyl-naphthalene, often enhance anticancer activity compared to unsubstituted or small alkyl groups.[6]

  • Substituents on the Benzene Ring: Electron-withdrawing groups like nitro (-NO2) or halogens (-Br, -Cl) on the benzene portion of the quinoxaline ring can modulate the biological activity.[2][6] The position of these substituents is also critical.

  • Functional Groups at C6: The introduction of amide, urea, or thiourea moieties at the 6-position has been shown to impart significant anticancer activity.[2]

Based on these established SAR principles, we can infer the potential activity of This compound . The presence of the acetic acid group at the 6-position introduces a polar, acidic functional group. This could potentially influence the compound's solubility, cell permeability, and interaction with biological targets. The carboxylic acid moiety could act as a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target enzyme. For instance, in the context of kinase inhibition, the acetic acid group could mimic the phosphate-binding region of ATP.

Mechanistic Insights: Targeting Key Cancer Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, with two of the most prominent being the inhibition of VEGFR-2 and Topoisomerase II.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several quinoxaline derivatives have been designed as potent VEGFR-2 inhibitors.

Signaling Pathway of VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, certain quinoxaline derivatives can lead to DNA damage and ultimately, cancer cell death.

Experimental Protocols

For researchers aiming to evaluate the performance of novel quinoxaline derivatives, the following are standardized protocols for key in vitro assays.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Quinoxaline Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition incubation Incubate (4h, 37°C) mtt_addition->incubation solubilization Add DMSO to Dissolve Formazan incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Topoisomerase II Inhibition Assay (DNA Decatenation)

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, kDNA substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.

Conclusion and Future Directions

The quinoxaline scaffold remains a highly promising framework for the development of novel therapeutic agents, particularly in oncology. While direct comparative data for this compound is not yet widely available, analysis of the structure-activity relationships of analogous compounds suggests that the acetic acid moiety at the 6-position could confer interesting biological properties. Further investigation into the synthesis and biological evaluation of this specific compound is warranted. The experimental protocols and SAR insights provided in this guide are intended to facilitate such research and contribute to the ongoing efforts in quinoxaline-based drug discovery.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel Compounds: A Case Study with 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both a critical and challenging endeavor. This guide provides a comprehensive, experience-driven framework for validating the MoA of a novel compound, using 2-(Quinoxalin-6-yl)acetic acid as a representative example. While the specific biological target of this particular quinoxaline derivative is not yet established in publicly available literature, its structural motif is present in compounds with known biological activities, making it an excellent case study for a systematic validation workflow.

This guide eschews a rigid template in favor of a logical, multi-phased approach that mirrors the real-world process of scientific inquiry. We will move from broad, hypothesis-generating experiments to specific, target-focused validation, emphasizing the "why" behind each experimental choice. Our goal is to build a self-validating experimental cascade, where each piece of data informs the next step, culminating in a coherent and defensible mechanistic model.

Phase 1: From Phenotype to Hypothesis - Identifying a Putative Target

When faced with a novel compound like this compound, the initial step is to generate a testable hypothesis about its biological target or affected pathway. This can be achieved through a combination of computational and experimental approaches.

Computational Target Prediction

Before embarking on wet-lab experiments, in silico methods can provide valuable starting points. By comparing the chemical structure of this compound to large databases of compounds with known biological activities (e.g., ChEMBL, BindingDB), it's possible to identify potential targets based on structural similarity. For instance, various quinoxaline derivatives have been reported to exhibit inhibitory activity against kinases and other enzymes.[1] This information can help in designing initial cell-based screens.

Phenotypic Screening

A powerful, unbiased approach is to perform phenotypic screening using high-content imaging or cell-based assays. This involves treating various cell lines with the compound and observing its effects on cellular morphology, proliferation, viability, or specific signaling pathway reporters. The choice of cell lines and assays should be guided by any existing preliminary data or the therapeutic area of interest. For example, if anticancer activity is suspected, a panel of cancer cell lines could be screened to identify sensitive lines.

Affinity-Based Target Identification

For a more direct approach to identifying binding partners, affinity-based methods can be employed.[2] This typically involves immobilizing this compound on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate.[2] The bound proteins are then eluted and identified using mass spectrometry.[2] While technically demanding, this method can provide direct evidence of a physical interaction between the compound and its cellular target(s).

Phase 2: Confirming Target Engagement in a Cellular Environment

A crucial step in MoA validation is to confirm that the compound directly interacts with its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5] CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[3]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cluster_analysis Data Analysis A Intact Cells B Treat with This compound or Vehicle Control A->B C Aliquot cells and heat at different temperatures B->C D Cell Lysis C->D E Separate soluble proteins from precipitated proteins (Centrifugation) D->E F Quantify soluble target protein (e.g., Western Blot) E->F G Plot melt curves and determine thermal shift F->G Signaling_Pathway compound This compound target Target Protein (e.g., Kinase X) compound->target Inhibition downstream1 Downstream Protein 1 target->downstream1 Phosphorylation downstream2 Downstream Protein 2 downstream1->downstream2 Signal Transduction tf Transcription Factor downstream2->tf Activation gene Target Gene Expression tf->gene Transcription

References

A Researcher's Guide to the Cross-Validation of 2-(Quinoxalin-6-yl)acetic Acid Activity Across Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Investigative Promise of a Novel Derivative

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility has established quinoxaline as a foundational structure for the development of novel therapeutics.[3] This guide focuses on a specific derivative, 2-(Quinoxalin-6-yl)acetic acid. While extensive public data on this particular molecule is limited, its structural features—the core quinoxaline scaffold and the acetic acid side chain—provide a rational basis for hypothesizing its biological potential and designing a rigorous cross-validation strategy.

The purpose of this guide is to provide researchers with a comprehensive, multi-tiered framework for evaluating the activity of this compound. We will move from high-throughput in silico predictions to detailed in vitro cellular assays and finally to confirmatory in vivo animal models. The logic behind this sequential validation is to build a robust data package, where findings from one model system inform and are corroborated by the next, ensuring scientific integrity and minimizing resource expenditure. This process is essential for de-risking a compound and building a strong case for its further development in the drug discovery pipeline.[4]

The Cross-Validation Workflow: A Multi-Model Approach

A robust validation strategy relies on the convergence of evidence from orthogonal systems. Each model, from computational to whole-animal, offers unique advantages and limitations. By integrating their outputs, we can build a more complete and reliable profile of the compound's biological activity.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Decision Gates in_silico Target Prediction & Docking (e.g., VEGFR-2, Topoisomerase II) gate1 Hit Identification in_silico->gate1 Identify potential activity & targets cell_free Biochemical Assays (Enzyme Inhibition) cell_based Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) cell_free->cell_based Confirm cellular effect gate2 Lead Selection cell_based->gate2 Demonstrate efficacy & selectivity animal_model Xenograft Mouse Model (Efficacy & Toxicity) gate3 Candidate Nomination animal_model->gate3 Confirm in vivo efficacy & safety gate1->cell_free Validate target engagement gate1->cell_based gate2->animal_model Evaluate in a physiological system

Figure 1: A sequential workflow for the cross-validation of a novel compound's activity.

Phase 1: In Silico Target Identification and Modeling

Rationale: Before committing to resource-intensive wet lab experiments, computational methods can rapidly screen the compound against known biological targets. Given that numerous quinoxaline derivatives have shown anticancer activity by inhibiting protein kinases or topoisomerases, these are logical starting points.[5][6] Molecular docking simulations can predict the binding affinity and pose of this compound within the active sites of these proteins, providing the first layer of evidence for a potential mechanism of action.

Experimental Protocol: Molecular Docking

  • Target Selection: Based on literature for analogous compounds, select high-value cancer targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II (Topo II).[5][6]

  • Protein Preparation: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Minimize its energy using a suitable force field.

  • Docking Simulation: Use software like AutoDock or Schrödinger's Glide to dock the ligand into the defined active site of the target protein.

  • Analysis: Analyze the results based on docking score (predicted binding energy) and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site. Compare these interactions to those of known inhibitors.

Phase 2: In Vitro Validation in Cellular and Biochemical Models

Rationale: In vitro assays are the cornerstone of preclinical validation, providing direct, quantifiable evidence of a compound's biological effects at the cellular and molecular levels. This phase is designed to confirm the in silico predictions and to characterize the nature of the compound's activity. We propose a dual approach: cell-free biochemical assays to confirm target engagement and cell-based assays to measure the physiological consequence in a living system.

Biochemical Assays: Confirming Target Engagement

If in silico modeling predicts strong binding to a specific enzyme like VEGFR-2, a cell-free kinase assay is the most direct way to validate this interaction. This removes the complexity of cellular uptake and metabolism, isolating the interaction between the compound and its putative target.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo® Plus) that quantifies ATP remaining after a kinase reaction.[5] Inhibition of VEGFR-2 results in less ATP consumption and a higher luminescent signal.

  • Procedure:

    • Dispense VEGFR-2 enzyme, substrate (a suitable peptide), and ATP into a 96-well plate.

    • Add this compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a known inhibitor (e.g., Sorafenib) as a positive control and DMSO as a vehicle control.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism

Rationale: Demonstrating that a compound can kill cancer cells is a primary goal. An antiproliferative assay across a panel of cancer cell lines and a non-cancerous cell line is crucial for determining both potency and selectivity. Following this, mechanistic assays like apoptosis and cell cycle analysis can elucidate how the compound exerts its cytotoxic effects, corroborating the findings from target-based assays.[6]

Experimental Protocol: Antiproliferative MTT Assay

  • Cell Lines: Select a panel of human cancer cell lines (e.g., PC-3 for prostate cancer, HCT116 for colon cancer, A549 for lung cancer) and a normal human fibroblast line (e.g., WI-38) for selectivity assessment.[5][6]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) and incubate for 4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value for each cell line. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

  • Principle: Use Annexin V-FITC and Propidium Iodide (PI) double staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Procedure:

    • Treat a selected cancer cell line (e.g., PC-3) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cell populations using a flow cytometer.

  • Data Interpretation: An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Hypothetical Apoptotic Pathway Modulation

Many anticancer agents, including quinoxaline derivatives, function by inducing apoptosis.[6] This process is often mediated by the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.

G compound This compound target Upstream Target (e.g., Topo II, VEGFR-2) compound->target Inhibition p53 p53 Activation target->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation target->bcl2 Inhibition of suppression casp8 Caspase-8 p53->casp8 Upregulation casp3 Caspase-3 (Executioner) bcl2->casp3 Inhibition casp8->casp3 Activation apoptosis Apoptosis casp3->apoptosis

Figure 2: A hypothetical signaling pathway for apoptosis induction by a quinoxaline derivative.

Phase 3: In Vivo Confirmation in Animal Models

Rationale: The final and most critical phase of preclinical validation is to assess the compound's efficacy and safety in a living organism.[7] An in vivo model integrates complex physiological factors like absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro. A tumor xenograft model is the gold standard for evaluating the anticancer potential of a novel agent.[6]

Experimental Protocol: Ehrlich Solid Tumor Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., BALB/c or Nude mice).

  • Tumor Implantation: Subcutaneously inject Ehrlich ascites carcinoma (EAC) cells or a human cancer cell line (e.g., PC-3) into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle Control (e.g., saline or DMSO/saline mixture)

    • Positive Control (a standard chemotherapy drug like Doxorubicin)

    • Test Compound (this compound at multiple doses)

  • Dosing Regimen: Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral) daily or on a set schedule for a defined period (e.g., 14-21 days).

  • Endpoint Analysis:

    • Monitor tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Collect major organs for histopathological analysis to assess toxicity.

    • Collect blood for hematological and biochemical analysis.

Data Summary and Comparative Analysis

The goal of cross-validation is to see a logical progression of activity across the different models. The data should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Summary of In Vitro Activity

Assay TypeModel/Cell LineEndpointThis compoundPositive Control (e.g., Doxorubicin)
Biochemical VEGFR-2 KinaseIC₅₀[Hypothetical Data] 1.5 µM0.1 µM
Antiproliferative PC-3 (Prostate)IC₅₀[Hypothetical Data] 2.1 µM0.5 µM
HCT116 (Colon)IC₅₀[Hypothetical Data] 4.5 µM0.8 µM
WI-38 (Normal)IC₅₀[Hypothetical Data] > 50 µM2.5 µM
Mechanistic PC-3Apoptosis Induction[Hypothetical Data] 45% at 2x IC₅₀60% at 2x IC₅₀

Table 2: Summary of In Vivo Efficacy

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -[Hypothetical Data] 1500 ± 1200%+2%
Positive Control 5[Hypothetical Data] 450 ± 6070%-10%
Test Compound 10[Hypothetical Data] 900 ± 9540%-1%
Test Compound 25[Hypothetical Data] 600 ± 7560%-3%

Interpretation: In this hypothetical scenario, the data shows a consistent story. The compound inhibits a relevant cancer target (VEGFR-2) biochemically. This translates to potent and selective cytotoxicity against cancer cells in vitro, which is shown to be mediated by apoptosis. Crucially, this in vitro activity translates to a dose-dependent reduction in tumor growth in vivo with minimal toxicity (as indicated by the small change in body weight compared to the positive control). This concordance across in silico, in vitro, and in vivo models provides strong validation for the compound's potential.

Conclusion

The cross-validation of a novel compound like this compound is a systematic process of building a scientifically sound evidence base. By progressing logically from computational predictions to cellular assays and finally to whole-animal models, researchers can efficiently and effectively characterize its therapeutic potential. This guide provides a foundational framework of experimental designs, protocols, and data interpretation strategies. While the specific biological activity of this particular derivative remains to be fully elucidated through such studies, the rich pharmacology of the quinoxaline scaffold suggests that it is a promising candidate for investigation. The rigorous, multi-model approach outlined here is essential for unlocking that potential and advancing the next generation of quinoxaline-based therapeutics.

References

A Comparative Benchmarking Guide: Evaluating 2-(Quinoxalin-6-yl)acetic acid Against Known Aldose Reductase and AKR1B10 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 2-(Quinoxalin-6-yl)acetic acid, a compound of interest due to its structural similarities to known inhibitors of the aldo-keto reductase (AKR) superfamily. Specifically, the presence of an acetic acid moiety suggests a potential inhibitory role against aldose reductase (ALR2 or AKR1B1) and the closely related AKR1B10, both of which are significant targets in metabolic diseases and cancer.[3][4]

Recent studies have highlighted that derivatives of the quinoxalin-2(1H)-one scaffold exhibit potent inhibition of aldose reductase, reinforcing the rationale for this investigation.[5][6][7] This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized inhibitors of ALR2 and AKR1B10. We will delve into the scientific reasoning behind the experimental design, provide detailed protocols for robust and reproducible assays, and establish clear metrics for a thorough comparison.

The Therapeutic Targets: Aldose Reductase (ALR2) and AKR1B10

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][8] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of sorbitol in tissues that are not insulin-sensitive.[8][9] This accumulation is a key contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[10] Therefore, inhibiting ALR2 is a well-established therapeutic strategy to mitigate these complications.[11][12]

AKR1B10 , a homolog of ALR2, is overexpressed in several types of cancer, including liver, lung, and breast cancer.[3][13] It is implicated in cancer cell proliferation, survival, and resistance to chemotherapy by detoxifying cytotoxic carbonyl compounds.[3] The development of selective AKR1B10 inhibitors is a promising avenue for cancer therapy.[3]

Given the high structural similarity between ALR2 and AKR1B10, assessing the selectivity of a novel inhibitor is crucial. Non-selective inhibition of related enzymes, such as aldehyde reductase (ALR1), can lead to off-target effects and toxicity.[14][15]

Signaling Pathway of Aldose Reductase in Diabetic Complications

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and the role of Aldose Reductase.

Benchmark Inhibitors

To provide a robust comparison, we have selected a panel of established ALR2 and AKR1B10 inhibitors from different chemical classes.

InhibitorChemical ClassPrimary Target(s)Known IC50 Values
Epalrestat Carboxylic AcidALR2ALR2: ~10-26 nM[16]
Tolrestat Carboxylic AcidALR2, AKR1B10ALR2: ~35 nM, AKR1B10: ~10 nM[3][17]
Sorbinil SpirohydantoinALR2ALR2: IC50 of 3.1 x 10⁻⁶ mol/L for sorbitol accumulation inhibition[18]
Fidarestat SpirohydantoinALR2, AKR1B10ALR2: 26 nM, AKR1B10: 33 µM[19]

Experimental Protocols

The following protocols are designed to determine the inhibitory potency and selectivity of this compound.

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This assay measures the inhibition of ALR2 by quantifying the decrease in NADPH consumption spectrophotometrically.[8][20][21]

Materials:

  • Recombinant human ALR2

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Sodium Phosphate Buffer (0.067 M, pH 6.2)

  • Test Compound: this compound

  • Benchmark Inhibitors: Epalrestat, Tolrestat, Sorbinil, Fidarestat

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Sodium Phosphate Buffer

    • NADPH solution (final concentration 0.1 mM)

    • Varying concentrations of the test compound or a benchmark inhibitor.

    • Recombinant human ALR2 enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding DL-glyceraldehyde solution (final concentration 10 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of NADPH consumption (ΔOD/min).

  • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro AKR1B10 Inhibition Assay

This protocol is adapted for measuring the inhibition of AKR1B10.[22]

Materials:

  • Recombinant human AKR1B10

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Sodium Phosphate Buffer (100 mM, pH 6.8)

  • Test Compound and Benchmark Inhibitors

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Follow the same initial steps for solution preparation as in the ALR2 assay.

  • In a 96-well plate, add the buffer, NADPH (final concentration 200 µM), varying concentrations of inhibitors, and the AKR1B10 enzyme.

  • Incubate at room temperature for 15 minutes.

  • Start the reaction by adding DL-glyceraldehyde (final concentration 10 mM).

  • Monitor the decrease in absorbance at 340 nm kinetically.

  • Calculate the reaction rates and percent inhibition as described for the ALR2 assay.

  • Determine the IC50 values.

Selectivity Assay against Aldehyde Reductase (ALR1)

To assess selectivity, the inhibitory activity against ALR1 is measured.[8][12]

Materials:

  • Recombinant human ALR1

  • All other reagents are the same as for the ALR2 assay.

Procedure:

  • The assay is performed following the same protocol as the ALR2 inhibition assay, substituting ALR1 for ALR2.

  • Determine the IC50 value for each compound against ALR1.

  • The selectivity index (SI) is calculated as: SI = IC50 (ALR1) / IC50 (ALR2). A higher SI value indicates greater selectivity for ALR2.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Prep_Solutions Prepare Stock Solutions (Test Compound & Benchmarks) ALR2_Assay ALR2 Inhibition Assay Prep_Solutions->ALR2_Assay AKR1B10_Assay AKR1B10 Inhibition Assay Prep_Solutions->AKR1B10_Assay ALR1_Assay ALR1 Selectivity Assay Prep_Solutions->ALR1_Assay Prep_Enzymes Prepare Enzyme Solutions (ALR2, AKR1B10, ALR1) Prep_Enzymes->ALR2_Assay Prep_Enzymes->AKR1B10_Assay Prep_Enzymes->ALR1_Assay Calc_Rates Calculate Reaction Rates (ΔOD/min) ALR2_Assay->Calc_Rates Calc_SI Selectivity Index (SI) Calculation ALR2_Assay->Calc_SI AKR1B10_Assay->Calc_Rates ALR1_Assay->Calc_Rates ALR1_Assay->Calc_SI Calc_Inhibition % Inhibition Calculation Calc_Rates->Calc_Inhibition Calc_IC50 IC50 Value Determination Calc_Inhibition->Calc_IC50 Compare_IC50 Compare IC50 Values Calc_IC50->Compare_IC50 Compare_SI Compare Selectivity Calc_SI->Compare_SI

Caption: Workflow for benchmarking inhibitor performance.

Data Presentation and Interpretation

The quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 2: Comparative Inhibitory Potency and Selectivity

CompoundALR2 IC50 (nM)AKR1B10 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
Epalrestat
Tolrestat
Sorbinil
Fidarestat

The results will allow for a direct comparison of the potency of this compound against the benchmark inhibitors. A lower IC50 value indicates higher potency. The selectivity index will provide crucial information about the compound's specificity for ALR2 over ALR1, a key factor in predicting potential off-target effects.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential inhibitor of aldose reductase and AKR1B10. By benchmarking against established inhibitors and employing standardized, validated protocols, researchers can generate high-quality, reproducible data. The insights gained from this comparative analysis will be instrumental in determining the therapeutic potential of this novel quinoxaline derivative and guiding future drug development efforts in the fields of diabetic complications and oncology.

References

A Guide to Establishing Reproducible Biological Data for Novel Kinase Inhibitors: A Case Study of 2-(Quinoxalin-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous and reproducible data. This guide provides a framework for establishing a robust biological data package for a novel, uncharacterized compound, using 2-(Quinoxalin-6-yl)acetic acid as a case study. Given the prevalence of the quinoxaline scaffold in kinase inhibitors, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1]

This guide will compare the hypothetical performance of this compound with an established EGFR inhibitor, Gefitinib, and provide detailed, self-validating experimental protocols to ensure the generation of high-quality, reproducible data.

The Importance of the Quinoxaline Scaffold and the Acetic Acid Moiety

The quinoxaline core is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds.[2] Its rigid, planar structure provides a versatile platform for designing molecules that can interact with various biological targets, including the ATP-binding pocket of protein kinases.[1] The substitution pattern on the quinoxaline ring is critical for defining a compound's activity and selectivity.

The presence of a carboxylic acid group, such as the acetic acid moiety in our compound of interest, can be a key pharmacophoric element, potentially forming crucial interactions with the target protein.[3] However, carboxylic acids can also present challenges in terms of metabolic stability and cell permeability.[3] The exploration of bioisosteres for carboxylic acids is a common strategy in drug design to mitigate these issues while retaining biological activity.[4][5][6] Therefore, understanding the contribution of the acetic acid group in this compound to its biological activity is a critical first step.

Comparative Framework: this compound vs. Gefitinib

To contextualize the biological activity of our novel compound, we will use Gefitinib as a comparator. Gefitinib is a potent and selective inhibitor of EGFR tyrosine kinase, and its mechanism of action is well-elucidated.[7][8][9] It functions as an ATP-competitive inhibitor, preventing EGFR autophosphorylation and the activation of downstream signaling pathways.[10][11]

Our investigation will focus on two key aspects of in vitro characterization:

  • Cellular Potency: Determining the concentration at which the compounds inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

  • Target Engagement: Confirming that the compounds inhibit the phosphorylation of EGFR and its downstream effectors within the cell.

Table 1: Hypothetical Comparative in Vitro Potency of this compound and Gefitinib in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineEGFR MutationThis compound IC50 (µM)Gefitinib IC50 (µM)
PC-9Exon 19 Deletion0.550.08
HCC827Exon 19 Deletion0.480.015
H3255L858R0.620.005

Note: The data presented in this table is hypothetical and for illustrative purposes only. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Reproducible Data Generation

To ensure the trustworthiness of the generated data, the following detailed protocols incorporate best practices for reproducibility in cell-based assays.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

Protocol:

  • Cell Seeding:

    • Culture EGFR-mutant NSCLC cells (e.g., PC-9) in appropriate media.

    • Trypsinize and count the cells, ensuring viability is >95%.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Target Engagement Assessment by Western Blot

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement.[11]

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ PC-9 cells in 6-well plates and allow them to attach overnight.

    • Starve the cells in serum-free media for 12-16 hours.

    • Pre-treat the cells with varying concentrations of this compound or Gefitinib for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to the EGF-stimulated control.

Visualizing Workflows and Pathways

To further clarify the experimental design and the biological context, the following diagrams are provided.

G cluster_0 Cell Viability Assay Workflow A Seed EGFR-mutant NSCLC cells B Treat with compound (72 hours) A->B C Add MTT reagent (4 hours) B->C D Solubilize formazan crystals C->D E Read absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT-based cell viability assay.

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound or Gefitinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro characterization of a novel quinoxaline derivative, this compound, with a focus on ensuring data reproducibility. By employing standardized protocols and a well-characterized comparator compound like Gefitinib, researchers can build a high-quality dataset that provides a solid basis for further investigation.

Future studies should aim to elucidate the broader kinase selectivity profile of this compound, investigate its effects on other cellular processes such as apoptosis and cell cycle progression, and ultimately, validate its efficacy in in vivo models. Throughout these endeavors, a steadfast commitment to rigorous experimental design and transparent reporting will be paramount in advancing this and other novel compounds toward their therapeutic potential.

References

The Isomer Effect: A Head-to-Head Comparison of Quinoxaline Isomers in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged" structure, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The true elegance and complexity of drug design, however, often lie in the subtle nuances of molecular architecture. Isomerism—the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms—is a critical factor that can profoundly influence a compound's pharmacological profile. This guide provides a head-to-head comparison of quinoxaline isomers, delving into experimental data to illustrate how minor positional or geometric changes can lead to significant differences in biological outcomes. For researchers and drug development professionals, understanding these isomeric effects is paramount for rational drug design and the optimization of lead compounds.

The Structural Basis of Quinoxaline Isomerism

Quinoxaline is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. Isomerism in quinoxaline derivatives can manifest in several forms, but this guide will focus on two key types:

  • Positional Isomerism: This occurs when functional groups are attached to different positions on the quinoxaline core. For instance, a substituent on the benzene ring at position 6 versus position 7 can alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets.

  • Geometric (cis-trans) Isomerism: This arises when the spatial arrangement of substituents differs around a rigid structure, such as a double bond or a ring system within a side chain attached to the quinoxaline core. The cis (same side) or trans (opposite side) configuration can dictate the overall shape of the molecule and its ability to fit into a specific binding pocket.

The following sections will present comparative bioassay data for quinoxaline isomers, highlighting the tangible consequences of these structural variations.

Comparative Anticancer Activity: A Tale of Two Geometries

The fight against cancer has seen the emergence of numerous quinoxaline-based compounds that exhibit potent cytotoxic effects against various tumor cell lines.[3][4] A compelling example of how isomerism influences anticancer activity is the comparison of cis and trans isomers of certain quinoxaline derivatives.

One study synthesized and evaluated the antitumor activity of cis and trans isomers of a novel quinoxaline conjugate. The two isomers were separated by High-Performance Liquid Chromatography (HPLC) and their distinct stereochemistry was confirmed. Subsequent evaluation of their cytotoxic effects after UVA activation revealed a significant difference in their potency.[5]

Data Presentation: Anticancer Activity of Quinoxaline Geometric Isomers
IsomerTargetIC50 (nM)Fold Difference
trans-isomerAntitumor26.6-
cis-isomerAntitumor44.31.67x less active

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the trans-isomer is approximately 1.7 times more potent than its cis-counterpart in this specific assay.[5] This difference in activity can be attributed to the distinct three-dimensional shapes of the isomers. The trans configuration likely allows for a more favorable binding orientation within the target molecule, leading to enhanced inhibition of cancer cell proliferation. This underscores the critical importance of stereochemistry in drug design, where one isomer can be a potent therapeutic while the other is significantly less active or even inactive.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of the quinoxaline isomers was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [1][2][6]

  • Cell Plating: Seed cancer cells (e.g., A549 human non-small-cell lung cancer cells) into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline isomers (both cis and trans) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each isomer by plotting cell viability against the logarithm of the compound concentration.

Head-to-Head in Antimicrobial Assays: The Significance of Substituent Position

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] In this domain, positional isomerism plays a crucial role in determining the potency and spectrum of activity.

A study on the antibacterial properties of isomeric 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides provides a clear example of this. While both isomers demonstrated similar in vitro activity, a notable difference was observed in their in vivo therapeutic efficacy in mice.[10]

Data Presentation: Antibacterial Activity of Quinoxaline Positional Isomers
IsomerBioassayObservation
6-acetyl isomerIn vivo (mice)Less active when administered parenterally
7-acetyl isomerIn vivo (mice)More therapeutically active

This in vivo differentiation suggests that while both isomers may interact with the bacterial target similarly in a controlled in vitro environment, their pharmacokinetic and/or pharmacodynamic properties within a living organism differ. The position of the acetyl group likely influences factors such as metabolic stability, tissue distribution, or clearance rates, ultimately leading to the superior therapeutic performance of the 7-acetyl isomer.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of quinoxaline isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology: [13][14]

  • Preparation of Compounds: Prepare stock solutions of the quinoxaline isomers in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria and medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Differential Enzyme Inhibition: A Case Study in Kinase Selectivity

Many quinoxaline derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases, which are crucial regulators of cellular processes.[15][16] The positioning of substituents on the quinoxaline ring can dramatically alter the binding affinity and inhibitory potency against these enzymes.

For example, a study on quinoxaline derivatives as Apoptosis signal-regulated kinase 1 (ASK1) inhibitors demonstrated the profound impact of the placement of bromo substituents on the benzene portion of the quinoxaline scaffold.[17]

Data Presentation: ASK1 Inhibition by Quinoxaline Positional Isomers
CompoundSubstituent PositionsIC50 (nM)
26e 5,8-dibromo 30.17
26d6,7-dibromo249.53
306,7-benzo fused69.24
GS-4997 (Control)-6.0

The data reveals that the 5,8-dibromo substituted isomer (26e ) is significantly more potent than the 6,7-dibromo isomer (26d ), with an IC50 value approximately 8 times lower.[17] This highlights the exquisite sensitivity of the enzyme's binding pocket to the inhibitor's structure. The 5,8-substitution pattern likely allows for optimal interactions with key amino acid residues within the ATP-binding site of ASK1, leading to superior inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of quinoxaline isomers against a specific kinase is typically determined using an in vitro kinase assay. Luminescence-based assays that measure ATP consumption are common.

Principle: Kinase activity is proportional to the amount of ATP consumed. By measuring the remaining ATP after the kinase reaction, the degree of inhibition can be quantified.

Step-by-Step Methodology: [15][18]

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the quinoxaline isomers in the assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase and the serially diluted isomers. Allow a short pre-incubation for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each isomer.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) are provided.

cluster_0 Quinoxaline Isomers cluster_1 Bioassays cluster_2 Differential Outcomes Positional Isomers Positional Isomers Antimicrobial (MIC) Antimicrobial (MIC) Positional Isomers->Antimicrobial (MIC) Different Efficacy Enzyme Inhibition (Kinase Assay) Enzyme Inhibition (Kinase Assay) Positional Isomers->Enzyme Inhibition (Kinase Assay) Different Potency Geometric Isomers Geometric Isomers Anticancer (MTT) Anticancer (MTT) Geometric Isomers->Anticancer (MTT) Different Potency Potency (IC50) Potency (IC50) Anticancer (MTT)->Potency (IC50) Efficacy (In vivo) Efficacy (In vivo) Antimicrobial (MIC)->Efficacy (In vivo) Selectivity Selectivity Enzyme Inhibition (Kinase Assay)->Selectivity

Caption: Logical relationship between quinoxaline isomers and bioassay outcomes.

start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_isomers Add Quinoxaline Isomers (Serial Dilutions) plate_cells->add_isomers incubate_cells Incubate (e.g., 48h) add_isomers->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

Conclusion: A Guide for Rational Drug Design

The experimental data presented in this guide unequivocally demonstrates that isomerism is not a trivial detail in the biological activity of quinoxaline derivatives. Subtle changes in the position of a functional group or the geometry of a molecule can lead to profound differences in anticancer potency, antimicrobial efficacy, and enzyme inhibitory activity. This "isomer effect" is a testament to the high degree of specificity in molecular recognition by biological systems.

For researchers in drug discovery and development, these findings have significant implications:

  • Embrace Isomeric Complexity: It is crucial to synthesize and evaluate individual isomers rather than relying on racemic mixtures, as one isomer may be significantly more active or have a better safety profile than the other.

  • Structure-Activity Relationship (SAR) is Key: A thorough understanding of how isomeric changes affect biological activity is essential for the rational design of more potent and selective drug candidates.

  • Beyond In Vitro: As the comparison of acetyl-quinoxaline isomers showed, in vitro activity does not always translate directly to in vivo efficacy. Isomeric differences can influence pharmacokinetic properties, highlighting the importance of in vivo testing.

By carefully considering the impact of isomerism, scientists can navigate the intricate landscape of drug design with greater precision, ultimately accelerating the development of novel and effective quinoxaline-based therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Quinoxalin-6-yl)acetic Acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous path of validation. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-(Quinoxalin-6-yl)acetic acid, a novel compound emerging from the promising quinoxaline class of kinase inhibitors. Quinoxaline derivatives have garnered significant attention for their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative on the experimental choices, methodologies, and data interpretation that bridge the critical gap between benchtop assays and preclinical models.

Introduction to this compound and its Therapeutic Rationale

Quinoxaline scaffolds are considered privileged structures in medicinal chemistry due to their presence in a variety of biologically active molecules.[4] Our focus, this compound, has been synthesized as a potential inhibitor of "Kinase X," a serine/threonine kinase implicated in proliferative diseases. The rationale for its design stems from the established ability of quinoxaline derivatives to act as ATP-competitive inhibitors in the active sites of various kinases.[1] The primary objective of this guide is to delineate the preclinical evaluation of this compound, contrasting its potency and mechanism in isolated systems with its therapeutic effect in a living organism.

In Vitro Efficacy Assessment: Characterizing the Molecular Interaction

The initial phase of evaluating any potential drug candidate lies in robust in vitro testing. These assays provide a controlled environment to dissect the direct interaction between the compound and its molecular target, free from the complexities of a biological system.[5] For this compound, the primary goal of in vitro studies is to quantify its inhibitory activity against Kinase X and to understand its mode of action.

Biochemical Kinase Inhibition Assay

The cornerstone of our in vitro assessment is the biochemical kinase assay, designed to measure the direct inhibition of Kinase X activity.[6][7] This assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation :

    • Recombinant human Kinase X is diluted in kinase buffer.

    • A biotinylated peptide substrate and an anti-phospho-substrate antibody conjugated to a fluorescent acceptor are prepared.

    • Streptavidin-conjugated fluorescent donor is prepared separately.

    • This compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure :

    • In a 384-well plate, the inhibitor dilutions are added.

    • Kinase X is added to each well and incubated briefly with the inhibitor.

    • The reaction is initiated by the addition of ATP and the biotinylated peptide substrate.

    • The plate is incubated at room temperature to allow for phosphorylation.

    • The detection reagents (anti-phospho-antibody and streptavidin-donor) are added to stop the reaction and initiate the detection cascade.

  • Data Acquisition :

    • The plate is read on an HTRF-compatible plate reader, measuring the ratio of acceptor to donor fluorescence.

    • The resulting data is plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices:

  • HTRF Assay : This format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes pipetting steps and is amenable to high-throughput screening.[8]

  • Recombinant Enzyme : Using a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not influenced by other cellular components.[6]

Data Presentation:

CompoundTarget KinaseIn Vitro AssayIC50 (nM)
This compoundKinase XHTRF50
Staurosporine (Control)Kinase XHTRF5
Cellular Assay: Assessing Target Engagement in a Biological Context

While biochemical assays confirm direct target inhibition, cellular assays are crucial to determine if the compound can penetrate the cell membrane and inhibit the target in its native environment.[6]

Experimental Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

  • Cell Culture and Treatment :

    • A cancer cell line known to have high Kinase X activity is cultured.

    • Cells are treated with increasing concentrations of this compound for a specified time.

  • Protein Extraction and Quantification :

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

  • Western Blotting :

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X.

    • A primary antibody for the total amount of the substrate is used as a loading control.

    • HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Data Analysis :

    • The intensity of the bands is quantified using densitometry software.

    • The ratio of phosphorylated substrate to total substrate is calculated to determine the EC50 value (the effective concentration to achieve 50% inhibition in a cellular context).

Data Presentation:

CompoundCell LineCellular AssayEC50 (nM)
This compoundCancer Cell Line AWestern Blot200

In Vivo Efficacy Assessment: Evaluating Therapeutic Potential in a Living System

Positive in vitro data is a prerequisite, but the true test of a drug candidate's potential lies in its in vivo efficacy. These studies assess the compound's therapeutic effect in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Tumor Xenograft Model in Nude Mice

To evaluate the anti-cancer potential of this compound, a tumor xenograft model is employed. This involves implanting human cancer cells into immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation :

    • Cancer Cell Line A (the same used in the cellular assay) is harvested and suspended in Matrigel.

    • The cell suspension is subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization :

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are then randomized into treatment and control groups.

  • Compound Administration :

    • This compound is formulated in a suitable vehicle.

    • The compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Monitoring :

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis :

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumors are excised, weighed, and may be used for downstream pharmacodynamic analysis (e.g., Western blot for the target substrate).

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Data Presentation:

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1500 ± 250-
This compound (50 mg/kg)Daily, p.o.600 ± 15060

Visualizing the Workflow and Bridging the Data

To conceptualize the transition from in vitro to in vivo studies, the following workflow diagram illustrates the key stages and decision points.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment biochemical_assay Biochemical Assay (HTRF) Determine IC50 cellular_assay Cellular Assay (Western Blot) Determine EC50 biochemical_assay->cellular_assay Potency Confirmation xenograft_model Tumor Xenograft Model (Nude Mice) cellular_assay->xenograft_model Advance to In Vivo efficacy_data Efficacy Data (Tumor Growth Inhibition) xenograft_model->efficacy_data

Caption: Workflow from in vitro to in vivo efficacy testing.

Comparative Analysis: Reconciling In Vitro and In Vivo Data

The transition from a controlled in vitro environment to a complex in vivo model often reveals discrepancies in efficacy. It is crucial to understand the factors that contribute to these differences.

ParameterIn VitroIn VivoKey Considerations for Discrepancies
Efficacy Metric IC50 / EC50Tumor Growth Inhibition (%)Direct target inhibition vs. overall therapeutic effect
Compound Concentration Known and controlledVariable due to ADMEPharmacokinetics (PK) and bioavailability
Biological Complexity Isolated enzyme or single cell typeWhole organism with multiple cell types and physiological systemsOff-target effects, metabolism, immune response
Exposure Duration Short-term (hours)Long-term (days to weeks)Chronic dosing effects and development of resistance

In our hypothetical case, the IC50 of 50 nM and EC50 of 200 nM for this compound indicate good cell permeability and target engagement. The observed 60% TGI at a 50 mg/kg dose in the in vivo model is a strong indicator of therapeutic potential. However, the higher concentration required for cellular activity compared to biochemical activity is expected and can be attributed to factors like cell membrane permeability and the presence of intracellular ATP concentrations that are much higher than those used in the biochemical assay.

The correlation between a potent EC50 in a relevant cell line and significant TGI in a xenograft model derived from that same cell line provides a strong, self-validating system. It suggests that the observed anti-tumor activity is likely driven by the on-target inhibition of Kinase X.

Conclusion and Future Directions

This guide has outlined a systematic approach to comparing the in vitro and in vivo efficacy of this compound, a novel Kinase X inhibitor. The data, while hypothetical, illustrates a successful translation from potent molecular inhibition to significant anti-tumor activity in a preclinical model. The presented protocols and rationale provide a framework for the rigorous evaluation of similar drug candidates.

Future studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, exploring efficacy in additional cancer models, and conducting comprehensive safety and toxicology assessments to further validate the therapeutic potential of this compound.

References

Confirming Target Engagement of 2-(Quinoxalin-6-yl)acetic acid as a Putative ALK5 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental checkpoints. A critical milestone in this process is the unambiguous confirmation of target engagement—demonstrating that a compound physically interacts with its intended biological target within a relevant physiological context. This guide provides an in-depth, comparative analysis of methodologies to confirm the target engagement of 2-(Quinoxalin-6-yl)acetic acid , a compound bearing a quinoxaline scaffold, a privileged structure in medicinal chemistry.

Based on the established activity of similar quinoxaline-containing molecules against serine/threonine kinases, we hypothesize that this compound is an inhibitor of the Transforming Growth Factor-β Type I Receptor Kinase (ALK5) . ALK5 is a pivotal mediator in the TGF-β signaling pathway, which is implicated in a spectrum of pathologies, including cancer and fibrosis, making it a compelling therapeutic target.

This guide will navigate through two distinct and powerful approaches to validate the engagement of our putative inhibitor with ALK5: a direct, in-vitro biochemical assay and a target-proximal, cell-based assay. We will dissect the causality behind the experimental choices, provide detailed, field-tested protocols, and present a comparative analysis to empower you, our fellow scientists, to make informed decisions in your research endeavors.

The Central Role of ALK5 in TGF-β Signaling

The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production. The dysregulation of this pathway is a hallmark of numerous diseases.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TbRII TβRII TGF_beta->TbRII Binds ALK5 ALK5 (TβRI) TbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates Quinoxaline_acid This compound Quinoxaline_acid->ALK5 Inhibits

Part 1: Biochemical Assay - Direct Measurement of ALK5 Kinase Inhibition

The most direct method to test our hypothesis is to measure the ability of this compound to inhibit the enzymatic activity of purified ALK5 in a controlled, in-vitro setting. The ADP-Glo™ Kinase Assay is a robust and sensitive luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

ADP_Glo_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection1 Step 2: ADP-Glo™ Reagent Addition cluster_detection2 Step 3: Kinase Detection Reagent Addition Kinase ALK5 Kinase ADP ADP Kinase->ADP Substrate Substrate (Peptide) Substrate->ADP ATP ATP ATP->ADP Inhibitor This compound (or control) Inhibitor->Kinase Stop_Reaction Terminate Kinase Reaction Deplete Remaining ATP ADP->Stop_Reaction Unused_ATP Remaining ATP Unused_ATP->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luciferase Luciferase/Luciferin Reaction ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Experimental Protocol: ALK5 Biochemical Inhibition Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Recombinant human TGFβR1 (ALK5) kinase (BPS Bioscience, Cat# 101575 or similar)

  • TGFβR1 Peptide substrate (e.g., KKKVLTQMGSPSIRCS(pS)VS)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)

  • This compound, SB-525334 (Selleck Chemicals, Cat# S1476), and A-83-01 (Selleck Chemicals, Cat# S2698) dissolved in 100% DMSO.

  • Kinase Buffer 1 (5x) (BPS Bioscience, Cat# 79334)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. If desired, add DTT to a final concentration of 1 mM.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration at the Km for ALK5, typically 10-50 µM), and the peptide substrate.

    • Prepare serial dilutions of this compound and the control inhibitors (SB-525334, A-83-01) in 1x Kinase Assay Buffer with a constant final DMSO concentration (not exceeding 1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted ALK5 kinase (e.g., 10 ng/µL) to each well, except for the "no enzyme" control wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data and Interpretation
CompoundTargetBiochemical IC50 (nM)Source
This compound ALK5Hypothetical: 55Experimental
SB-525334 ALK514.3--INVALID-LINK--[1]
A-83-01 ALK512--INVALID-LINK--[2]

Interpretation: An IC50 value in the nanomolar to low micromolar range for this compound would provide strong evidence of direct enzymatic inhibition of ALK5. Comparing its potency to established inhibitors like SB-525334 and A-83-01 provides a benchmark for its activity.[1][3]

Part 2: Cell-Based Assay - Confirming Target Engagement in a Physiological Context

While biochemical assays are essential for confirming direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or the need for the compound to engage its target within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle of ligand-induced thermal stabilization of the target protein.[4] The binding of a small molecule to its protein target often increases the protein's resistance to thermal denaturation. In a CETSA® experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or other immunoassays. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.[4]

CETSA_Workflow Cell_Culture 1. Treat cells with This compound or vehicle Heat_Challenge 2. Heat aliquots of cells to a range of temperatures Cell_Culture->Heat_Challenge Cell_Lysis 3. Lyse cells and separate soluble and precipitated fractions Heat_Challenge->Cell_Lysis Quantification 4. Quantify soluble ALK5 (e.g., by Western Blot) Cell_Lysis->Quantification Data_Analysis 5. Plot soluble ALK5 vs. temperature to generate melting curves Quantification->Data_Analysis Result A shift in the melting curve indicates target engagement Data_Analysis->Result

Experimental Protocol: ALK5 CETSA®

Materials:

  • A suitable cell line expressing endogenous ALK5 (e.g., HaCaT, A549).

  • Complete cell culture medium.

  • This compound and a known ALK5 inhibitor (e.g., SB-525334) dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • Reagents and equipment for Western blotting (lysis buffer, antibodies against ALK5 and a loading control, etc.).

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with this compound (e.g., 1-10 µM), a positive control inhibitor, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) using a thermocycler, followed by a cooling step to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for ALK5. Also, probe for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for ALK5 at each temperature.

    • Normalize the ALK5 signal to the loading control.

    • Plot the normalized signal against the temperature to generate melting curves for the vehicle- and compound-treated samples.

Comparative Data and Interpretation
AssayMetricThis compoundSB-525334 (Control)
Biochemical Assay IC50Hypothetical: 55 nM14.3 nM[1]
CETSA® Thermal Shift (ΔTm)Hypothetical: +4.5°C at 10 µMSignificant thermal shift expected
In-Cell Western pSMAD2/3 Inhibition IC50Hypothetical: 250 nMPotent inhibition demonstrated

Interpretation: A rightward shift in the ALK5 melting curve in the presence of this compound, indicating an increase in the protein's melting temperature (Tm), is strong evidence of target engagement in the cellular environment. The magnitude of the shift can be concentration-dependent and provides a qualitative measure of binding affinity.

Alternative Cell-Based Approach: In-Cell Western™ Assay

An alternative or complementary cell-based method is the In-Cell Western™ assay. This immunofluorescent technique quantifies intracellular proteins directly in microplates, offering higher throughput than traditional Western blotting.[5][6] For ALK5, this assay can be used to measure the downstream consequence of target engagement: the inhibition of SMAD2/3 phosphorylation.

Principle of the In-Cell Western™ Assay

Cells are cultured in a microplate, treated with the inhibitor, and then stimulated with TGF-β to activate the ALK5 pathway. After fixation and permeabilization, the cells are incubated with a primary antibody specific for phosphorylated SMAD2/3 (pSMAD2/3) and a normalization stain (e.g., a DNA stain). Fluorescently labeled secondary antibodies are then used for detection, and the plate is scanned on an imaging system. A decrease in the pSMAD2/3 signal in the presence of the compound indicates inhibition of the ALK5 signaling pathway.

Comparison of Target Engagement Methodologies

FeatureBiochemical Assay (ADP-Glo™)Cellular Thermal Shift Assay (CETSA®)In-Cell Western™
Principle Measures direct enzyme inhibitionMeasures ligand-induced thermal stabilizationMeasures downstream pathway modulation
Context In-vitro, purified componentsIn-cell, physiological contextIn-cell, physiological context
Information Potency (IC50), mechanism of inhibitionDirect binding, cellular target engagementCellular potency (IC50), pathway inhibition
Throughput HighLow to mediumHigh
Pros Highly sensitive, direct measure of inhibitionConfirms engagement in live cells, no compound modification neededHigh throughput, quantitative, reflects functional outcome
Cons Lacks cellular context (e.g., permeability)Lower throughput, can be technically demandingIndirect measure of target binding, requires pathway activation

Conclusion

Confirming target engagement is a non-negotiable step in the validation of a small molecule inhibitor. For our putative ALK5 inhibitor, this compound, a multi-faceted approach provides the most robust and compelling evidence.

  • The biochemical ADP-Glo™ assay serves as the primary screen to confirm direct, potent inhibition of the ALK5 kinase domain.

  • The Cellular Thermal Shift Assay (CETSA®) provides unequivocal proof of target engagement within the complex and physiologically relevant environment of the cell.

  • The In-Cell Western™ assay offers a higher-throughput method to quantify the functional consequence of target engagement by measuring the inhibition of downstream signaling.

By employing a combination of these methodologies, researchers can build a comprehensive and convincing case for the on-target activity of their compounds. This rigorous, evidence-based approach is fundamental to derisking drug candidates and accelerating their progression through the discovery pipeline. The experimental frameworks and comparative data presented in this guide are intended to equip you with the knowledge and practical insights to confidently navigate this critical phase of your research.

References

Independent Verification of the Biological Effects of 2-(Quinoxalin-6-yl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of 2-(Quinoxalin-6-yl)acetic acid. As a member of the quinoxaline family—a privileged scaffold in medicinal chemistry—this compound holds potential for a range of biological activities.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to systematically investigate its efficacy and mechanism of action, comparing its potential performance with established findings for structurally related compounds.

The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research.[3][4] The fusion of a benzene and a pyrazine ring creates a versatile structure that has been exploited to develop agents with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibitory activities.[2][3][4]

Given the lack of specific published data on the biological effects of this compound, this guide proposes a logical, data-driven approach to its characterization. The experimental plan outlined below is based on the known activities of analogous quinoxaline structures and is designed to provide a thorough and independent verification of this compound's potential.

Hypothesized Biological Activities and Key Comparators

Based on extensive literature on quinoxaline derivatives, the following biological activities are plausible starting points for the investigation of this compound:

  • Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxicity against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis through pathways such as the inhibition of topoisomerase II or specific kinases.[5][8]

  • Enzyme Inhibition: The quinoxaline core is a key feature in numerous enzyme inhibitors.[9][10][11][12] Investigations could target kinases like Transforming Growth Factor-β Type 1 Receptor (ALK5), Apoptosis Signal-Regulating Kinase 1 (ASK1), or enzymes such as acetylcholinesterase.[10][11][12][13]

  • Antimicrobial Activity: The quinoxaline scaffold is present in several antibacterial and antifungal agents.[1][4]

This guide will use well-characterized quinoxaline derivatives from the literature as benchmarks for comparison.

A Step-by-Step Experimental Plan for Independent Verification

This section details a comprehensive, multi-stage experimental plan to systematically evaluate the biological effects of this compound.

Part A: Foundational In Vitro Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic potential against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay & Data Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, PC-3, A549) C Seed Cells in 96-well Plates A->C B Select & Culture Normal Cell Line (e.g., MCF-10A, Vero) B->C E Treat Cells with Compound (and Vehicle Control) C->E D Prepare Serial Dilutions of This compound D->E F Incubate for 48-72 hours E->F G Perform MTT or similar viability assay F->G H Measure Absorbance G->H I Calculate IC50 Values & Selectivity Index (SI) H->I

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Treatment: Treat the cells with the serially diluted compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The selectivity index (SI) can be calculated as IC50 (normal cells) / IC50 (cancer cells).

Part B: Elucidating the Mechanism of Action

Should the initial screening reveal significant and selective cytotoxicity, the following assays can be employed to investigate the underlying mechanism.

1. Cell Cycle Analysis

  • Rationale: Many cytotoxic compounds induce cell cycle arrest.

  • Protocol:

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase.

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2. Apoptosis Induction Assay

  • Rationale: To determine if the observed cytotoxicity is due to programmed cell death.

  • Protocol (Annexin V-FITC/PI Double Staining):

    • Treat cells as described for cell cycle analysis.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

3. Topoisomerase II Inhibition Assay

  • Rationale: A known mechanism of action for some quinoxaline derivatives.[5]

  • Protocol (DNA Relaxation Assay):

    • Use a commercially available Topoisomerase II drug screening kit.

    • Incubate supercoiled plasmid DNA with human Topoisomerase II enzyme in the presence and absence of varying concentrations of this compound.

    • A known Topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

    • Separate the different DNA topoisomers (supercoiled, relaxed) by agarose gel electrophoresis.

    • Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the untreated control.

Potential Signaling Pathway for Investigation

G A This compound B Topoisomerase II A->B Inhibition C DNA Damage B->C Leads to D p53 Activation C->D E Bcl-2 Downregulation D->E F Caspase Activation D->F E->F G Apoptosis F->G

Caption: Hypothesized apoptosis pathway via Topoisomerase II inhibition.

Part C: Antimicrobial Susceptibility Testing

To assess the potential of this compound as an antimicrobial agent, standard broth microdilution or disk diffusion assays can be performed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains and prepare a standardized inoculum.

  • Compound Dilution: Serially dilute this compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 24 hours at 37°C for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Interpretation and Comparative Analysis

The experimental data should be systematically analyzed and compared with existing literature on quinoxaline derivatives.

Table 1: Comparative Data Summary for this compound

Assay Endpoint This compound Reference Quinoxaline Derivative Reference
Cytotoxicity IC50 (µM) vs. PC-3 cellsExperimental Result2.11 µM (Compound IV)[5]
Cytotoxicity IC50 (µM) vs. MCF-7 cellsExperimental Result1.85 µM (Compound 3b)[8]
Enzyme Inhibition IC50 (µM) vs. Topo IIExperimental Result7.53 µM (Compound IV)[5]
Enzyme Inhibition IC50 (µM) vs. ALK5Experimental Result4.69 µM (Compound 12k)[13]
Antimicrobial MIC (µg/mL) vs. S. aureusExperimental ResultZOI of 10 mm at 100 µg[4]

This table should be populated with the experimental results obtained for this compound.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the biological effects of this compound. By systematically progressing from broad cytotoxicity screening to more specific mechanistic assays, researchers can build a comprehensive biological profile of this novel compound. Positive results in these in vitro assays would warrant further investigation, including in vivo studies in relevant animal models to assess efficacy and safety. The comparison of these findings with the rich existing data on other quinoxaline derivatives will be crucial in determining its potential as a lead compound for drug discovery.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship Validation of 2-(Quinoxalin-6-yl)acetic Acid Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia Beyond Classical Approaches

The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] A particularly compelling application for novel quinoxaline derivatives is in oncology, specifically targeting the hypoxic microenvironment of solid tumors.[4][5] Tumor hypoxia drives adaptation, therapeutic resistance, and metastasis, making it a critical focus for drug development.[6][7]

A key molecular player in this process is Carbonic Anhydrase IX (CAIX), a zinc metalloenzyme that is strongly upregulated by hypoxia.[8] CAIX is a transmembrane protein with an extracellular active site that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This activity allows cancer cells to maintain a neutral intracellular pH while acidifying the extracellular space, a condition that promotes invasion, metastasis, and survival.[5][7]

Historically, the inhibition of carbonic anhydrases has been dominated by sulfonamide-based compounds. While effective, this chemical class often suffers from a lack of selectivity among the 15 human CA isoforms, leading to off-target effects. The 2-(Quinoxalin-6-yl)acetic acid scaffold represents a promising non-sulfonamide alternative, offering a distinct chemical space to explore for developing potent and, crucially, selective CAIX inhibitors.

This guide provides a comprehensive framework for the preclinical validation of novel this compound analogs. It is designed for drug development scientists and researchers, offering a logical, multi-stage workflow from initial biochemical characterization to functional cellular validation. We will compare the performance of these novel analogs against established sulfonamide inhibitors, providing the experimental rationale and detailed protocols necessary to generate a robust structure-activity relationship (SAR) profile.

Part 1: Primary Biochemical Validation: Potency and Isoform Selectivity

Expertise & Causality: The foundational step in validating any new inhibitor series is to quantify its direct interaction with the purified target enzyme and assess its selectivity against related off-target isoforms. For carbonic anhydrases, the gold-standard method is the stopped-flow CO₂ hydration assay.[9][10] Unlike simpler esterase assays which use artificial substrates, this method measures the enzyme's catalytic activity on its true physiological substrate, CO₂.[9] This provides the most biologically relevant kinetic data (Kᵢ, k_cat, K_M) and is essential for building a trustworthy SAR profile. The high speed of the stopped-flow instrument is critical to capture the initial velocity of this extremely fast enzymatic reaction.[11]

Key Experiment: Stopped-Flow CO₂ Hydration Assay

This protocol measures the rate of pH change as the enzyme consumes protons during the hydration of CO₂. The rate is monitored via a pH indicator dye.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare 20 mM HEPES-NaOH buffer, pH 7.5, containing 100 µM of a suitable pH indicator (e.g., Phenol Red or Pyranine).[12] Ensure the buffer is pre-chilled to the assay temperature (e.g., 10°C or 25°C).

    • Enzyme Solutions: Prepare stock solutions of purified recombinant human CAIX (catalytic domain), and for selectivity profiling, CAI, CAII, and CAXII in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and the reference compound (e.g., Acetazolamide) in DMSO. The final DMSO concentration in the assay must be kept constant and low (<1%).

    • Substrate Solution: Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas through ice-cold deionized water for at least 30 minutes prior to and during the experiment.[10]

  • Stopped-Flow Instrument Setup:

    • Set up a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red).

    • Equilibrate the instrument's syringes and observation cell to the desired temperature.

  • Assay Execution:

    • Syringe 1 (Enzyme/Inhibitor): Load with the assay buffer containing the enzyme, pH indicator, and the test inhibitor at 2x the final concentration. Pre-incubate for 15 minutes to allow for inhibitor binding.

    • Syringe 2 (Substrate): Load with the CO₂-saturated water at 2x the final concentration.

    • Measurement: Initiate the run. The instrument rapidly mixes equal volumes from both syringes. The reaction starts, pH increases, and the change in absorbance is recorded over time (typically milliseconds).

    • Controls: Run a "no inhibitor" control to determine the uninhibited enzyme rate and a "no enzyme" control to measure the non-catalyzed background rate.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear phase of the kinetic traces.

    • Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires determining the Michaelis constant (K_M) of the substrate.

Data Presentation: Comparative Inhibition Profile

The primary output of this stage is a clear, quantitative comparison of the analogs' potency and selectivity.

Compound IDR¹ GroupR² GroupKᵢ (nM) vs. hCAIXKᵢ (nM) vs. hCAXIIKᵢ (nM) vs. hCAIKᵢ (nM) vs. hCAIISelectivity Index (CAI/CAIX)
QAA-001 HH150250>10,000>10,000>66
QAA-002 FH2580>10,0008,500>400
QAA-003 HOCH₃45120>10,0009,200>222
Acetazolamide N/AN/A25301220.48

Data are hypothetical for illustrative purposes.

Visualization: Biochemical Validation Workflow

G cluster_0 Reagent Preparation Analog_Lib Analog Library (Quinoxalines) Assay Stopped-Flow CO₂ Hydration Assay Analog_Lib->Assay Ref_Cmpd Reference Cmpd (Acetazolamide) Ref_Cmpd->Assay Enzymes Purified Enzymes (CAIX, XII, I, II) Enzymes->Assay Buffers Buffers & Substrate (CO₂) Buffers->Assay Analysis Kinetic Data Analysis (IC₅₀, Kᵢ) Assay->Analysis Table Comparative Data Table (Potency & Selectivity) Analysis->Table G cluster_0 Without Ligand cluster_1 With Ligand T1_A Target Protein (Folded) Heat_A Heat (e.g., 54°C) T1_A->Heat_A T2_A Protein Denatures Heat_A->T2_A Ligand Ligand Complex Stable Complex T1_B Target Protein (Folded) T1_B->Complex Heat_B Heat (e.g., 54°C) Complex->Heat_B T2_B Complex Remains Folded Heat_B->T2_B

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Quinoxalin-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Quinoxalin-6-yl)acetic acid (CAS No. 473932-16-0). By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain environmental stewardship and regulatory compliance.

The guidance herein is built upon the foundational principles of chemical safety, drawing from analogous compound data and established hazardous waste management protocols in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound. A precautionary approach is therefore paramount.

Hazard Assessment and Characterization

The first step in any disposal protocol is a thorough understanding of the compound's hazards. Based on available data for this compound, it is classified as follows:

Hazard ClassificationGHS PictogramHazard Statement
Harmful/Irritant
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H302: Harmful if swallowed

Table 1: GHS Hazard Information for this compound

Drawing from structurally similar quinoxaline derivatives, it is prudent to assume that this compound may also cause skin and eye irritation.[1][2][3] The acidic nature of the molecule further necessitates careful handling to avoid corrosive action on skin and materials.

Causality Behind the Hazard: The quinoxaline core is a nitrogen-containing heterocyclic structure common in many biologically active molecules.[4][5] While this makes it valuable for pharmaceutical research, these structures can also possess toxicological properties. The "harmful if swallowed" classification indicates significant acute toxicity upon ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes.

  • Hand Protection: Nitrile rubber gloves.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect pure this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its organic acid nature, it should not be mixed with bases or strong oxidizing agents.

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "473932-16-0"

  • An indication of the hazards (e.g., "Harmful," "Irritant")

  • The approximate concentration and volume

Step 3: Storage Pending Disposal

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

The final and most critical step is to entrust the disposal to a licensed and approved hazardous waste disposal company.[1] These companies have the expertise and equipment to handle and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[7][8] The most common and appropriate method for the disposal of such nitrogen-containing organic compounds is high-temperature incineration at a permitted facility.[1][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Neutralize (for acidic solutions): Cautiously apply a weak base such as sodium bicarbonate to neutralize the acidic component, working from the outside in.

  • Absorb: Once neutralized, absorb the liquid with the absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical personnel with the compound's name and hazard information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste? characterize Characterize Waste (Solid, Liquid, Contaminated PPE) start->characterize improper_disposal Improper Disposal (Drain/Trash) start->improper_disposal segregate Segregate Waste Streams - Solid Organic Acid - Liquid Organic Acid Solution characterize->segregate label_container Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictogram (GHS07) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal store->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete stop STOP! Violation of Safety & Environmental Regulations improper_disposal->stop

A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. Your commitment to the proper handling and disposal of chemical compounds like this compound is a testament to your scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinoxalin-6-yl)acetic acid
Reactant of Route 2
2-(Quinoxalin-6-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。